molecular formula C3H6ClF2N B1302710 3,3-Difluoroazetidine hydrochloride CAS No. 288315-03-7

3,3-Difluoroazetidine hydrochloride

Katalognummer: B1302710
CAS-Nummer: 288315-03-7
Molekulargewicht: 129.53 g/mol
InChI-Schlüssel: CDBAEFXTCRKJPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoroazetidine hydrochloride (CAS 288315-03-7) is a high-value, fluorinated heterocyclic building block supplied as a white solid with a melting point of 136-143 °C and a purity of >97% . This compound features a strained four-membered azetidine ring with two fluorine atoms at the 3-position. The ring strain, reported to be 27.7 kcal/mol, enhances the accessibility of the nitrogen's electron lone pair, making it a stronger nucleophile that increases reaction rates compared to other secondary amines . The fluorine substituents also improve the molecule's lipophilicity, which can enhance solvent processability . This reagent is primarily used as a precursor for synthesizing and fine-tuning rhodamine and xanthene dyes for live-cell and in vivo bioimaging applications, allowing precise modulation of fluorescent wavelengths . Its properties also show high potential for developing materials for OLEDs and dye-sensitized solar cells (DSSCs) by enabling fine control over the HOMO-LUMO energy gap . Furthermore, this compound serves as a key synthon in synthesizing triazolyl polycyclic energetic materials, where it helps improve the stability and density of the resulting compounds . It is recommended to store the product at 2-8°C . This product is intended for research purposes only.

Eigenschaften

IUPAC Name

3,3-difluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAEFXTCRKJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374238
Record name 3,3-Difluoroazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288315-03-7
Record name 3,3-Difluoroazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluoroazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3,3-Difluoroazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 3,3-Difluoroazetidine (B2684565) hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

3,3-Difluoroazetidine hydrochloride is a fluorinated heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique structural features, imparted by the strained azetidine (B1206935) ring and the gem-difluoro substitution, contribute to its distinct physical and chemical characteristics.

PropertyValueSource(s)
Molecular Formula C₃H₆ClF₂N[1][2][3][4]
Molecular Weight 129.54 g/mol [1][3]
Appearance White to off-white or cream to brown solid, crystalline powder[2][4]
Melting Point 136 - 143 °C[5]
Solubility Soluble in water[6]
CAS Number 288315-03-7[2][3][4]

Experimental Protocols

While detailed experimental protocols for the determination of all physical properties are not extensively published in publicly available literature, standard analytical techniques are employed for the characterization of this compound.

Purity and Identity Confirmation:

  • High-Performance Liquid Chromatography (HPLC): The purity of this compound is often assessed using HPLC. A typical analysis would involve dissolving a known concentration of the compound in a suitable solvent, such as water or a mixture of water and acetonitrile. The solution is then injected into an HPLC system equipped with a C18 column and a UV detector. The percentage purity is determined by comparing the area of the main peak to the total area of all peaks. A purity of ≥95% is commonly reported by commercial suppliers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. For ¹H NMR, the sample is typically dissolved in a deuterated solvent like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The resulting spectrum will show characteristic peaks corresponding to the protons on the azetidine ring. For instance, the protons on the carbons adjacent to the nitrogen and the difluorinated carbon will have distinct chemical shifts and coupling patterns. The structural integrity is confirmed if the observed spectrum is consistent with the expected structure.

  • Assay (Titration ex Chloride): An assay based on chloride content is also used to determine purity, with a typical specification ranging from ≥94.0% to ≤106.0%.

Logical Relationships: Application in Synthesis

This compound is not known to be directly involved in biological signaling pathways. Instead, its primary role in research and development is as a key intermediate and building block for the synthesis of more complex molecules with specific functionalities. The following diagram illustrates its role in the synthesis of fluorescent dyes and energetic materials.

G Synthetic Applications of this compound A 3,3-Difluoroazetidine Hydrochloride D Precursor for Fine-Tuning Properties A->D Used as B Rhodamine Dyes (Bioimaging) C Triazolyl Polycyclic Compounds (Energetic Materials) D->B Leads to D->C Leads to

Caption: Synthetic utility of this compound.

This workflow highlights how the incorporation of the 3,3-difluoroazetidine moiety can be leveraged to modulate the properties of larger molecules for specific applications, such as enhancing the photophysical properties of fluorescent dyes for bioimaging or increasing the stability and density of energetic materials. The presence of the difluoro group can significantly impact factors like lipophilicity, metabolic stability, and conformational preferences of the final compound.

References

Technical Guide: 3,3-Difluoroazetidine Hydrochloride (CAS 288315-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoroazetidine (B2684565) hydrochloride (CAS 288315-03-7) is a fluorinated, four-membered heterocyclic building block that has garnered significant interest in various fields of chemical research and development. The presence of the gem-difluoro group on the azetidine (B1206935) ring imparts unique electronic properties, enhances lipophilicity, and can improve metabolic stability, making it a valuable synthon in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and known applications, with a focus on experimental details and relevant biological pathways.

Chemical Structure and Properties

3,3-Difluoroazetidine hydrochloride is the hydrochloride salt of 3,3-difluoroazetidine. The azetidine ring is a strained four-membered heterocycle containing one nitrogen atom.[1] The fluorine atoms at the 3-position significantly influence the molecule's reactivity and physical properties.

Chemical Structure:

  • IUPAC Name: 3,3-difluoroazetidine;hydrochloride[3]

  • CAS Number: 288315-03-7[4]

  • Molecular Formula: C₃H₆ClF₂N[5]

  • SMILES: C1C(CN1)(F)F.Cl[3]

  • InChI Key: CDBAEFXTCRKJPZ-UHFFFAOYSA-N[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Weight 129.54 g/mol [2][4][5]
Appearance White to off-white solid
Melting Point 138-143 °C[4]
Solubility Soluble in water
Storage 2-8°C, sealed storage, away from moisture[4][5]

Synthesis

  • Reformatsky-Type Reaction: Synthesis of a 3,3-difluoroazetidin-2-one intermediate through a Reformatsky-type reaction of an aldimine with an ethyl bromodifluoroacetate.

  • Reduction: Reduction of the resulting 3,3-difluoroazetidin-2-one to the corresponding 3,3-difluoroazetidine using a reducing agent such as monochlorohydroalane.

  • Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

A visual representation of this general synthetic workflow is provided below.

G cluster_synthesis General Synthetic Workflow for 3,3-Difluoroazetidine Aldimine Aldimine Intermediate 3,3-Difluoroazetidin-2-one Aldimine->Intermediate Reformatsky-Type Reaction Bromoester Ethyl Bromodifluoroacetate Bromoester->Intermediate Product_freebase 3,3-Difluoroazetidine Intermediate->Product_freebase Reduction (e.g., Monochlorohydroalane) Product_HCl 3,3-Difluoroazetidine HCl (CAS 288315-03-7) Product_freebase->Product_HCl HCl

Caption: General synthetic pathway to this compound.

Applications and Experimental Protocols

This compound serves as a versatile building block in the synthesis of more complex molecules with applications in materials science and medicinal chemistry.

Energetic Materials

The strained azetidine ring and the presence of fluorine atoms make this compound a precursor for energetic materials. The incorporation of the 3,3-difluoroazetidine moiety can enhance the density and thermal stability of the resulting compounds.

Experimental Protocol: Synthesis of 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azo-1,2,4-triazole [6]

  • Materials:

    • This compound (DFAZ hydrochloride)

    • N,N-dimethylformamide (DMF)

    • Anhydrous sodium carbonate (Na₂CO₃)

    • 3,3′,5,5′-tetrachloro-4,4′-azo-1,2,4-triazole (TCAT)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Ethyl acetate (B1210297)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a 100 ml three-necked flask, add 30 ml of DMF, 4.5 mmol of DFAZ hydrochloride, and 0.5 g (4.7 mmol) of anhydrous sodium carbonate.

    • Stir the mixture for 30 minutes.

    • Add 1 mmol of TCAT to the solution and stir for an additional 10 minutes.

    • Add 0.5 g (3.6 mmol) of anhydrous potassium carbonate to the reaction solution at 30 °C and continue stirring for 24 hours.

    • Filter the reaction solution.

    • Extract the filtrate with ethyl acetate (3 x 30 ml).

    • Dry the combined organic phases with anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent by vacuum evaporation to obtain the product.

G cluster_energetic_material Synthesis of an Energetic Material Precursor Start 3,3-Difluoroazetidine HCl + Na₂CO₃ in DMF Step1 Stir 30 min Start->Step1 Step2 Add TCAT, stir 10 min Step1->Step2 Step3 Add K₂CO₃, stir 24h at 30°C Step2->Step3 Step4 Workup: Filter, Extract with EtOAc, Dry, Evaporate Step3->Step4 Product 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine) -4,4′-azo-1,2,4-triazole Step4->Product

Caption: Workflow for the synthesis of an energetic material precursor.

Fluorescent Dyes

The electron-withdrawing nature of the difluoroazetidine group can be utilized to fine-tune the photophysical properties of fluorophores, such as rhodamine dyes.[7] Incorporating this moiety can lead to hypsochromic shifts (blue shifts) in the absorption and emission spectra.[7] For instance, replacing an azetidine group with a 3,3-difluoroazetidine group in a rhodamine dye can result in a significant blue shift of the maximum absorption wavelength.[7] This allows for the rational design of new fluorescent probes with specific spectral characteristics for bioimaging applications.[2][7]

Medicinal Chemistry

This compound is a valuable building block for the synthesis of biologically active compounds.

  • Antiviral Agents: It has been used in the preparation of dihydropyrimidine (B8664642) compounds as potential antiviral agents. The specific synthetic protocols for these applications are often proprietary and found in patent literature.

  • Muscarinic Receptor Modulators: The 3,3-difluoroazetidine motif has been incorporated into molecules designed as modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors (GPCRs) involved in various physiological processes in the central and peripheral nervous systems.[8] Specifically, M1 and M4 receptor subtypes are targets for the treatment of neurological and psychiatric disorders.

Associated Signaling Pathways

While this compound itself is not known to be biologically active, the molecules synthesized from it can modulate important signaling pathways. For example, modulators of M1 and M4 muscarinic receptors, which can be synthesized using this building block, interact with the following pathways:

M1 Muscarinic Receptor Signaling:

The M1 receptor is coupled to Gq/11 G-proteins.[4] Upon activation by an agonist, the following cascade is initiated:

  • Activation of Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

  • DAG and Ca²⁺ activate Protein Kinase C (PKC).

  • These events lead to various downstream effects, including the modulation of ion channels and activation of the ERK1/2 signaling pathway, which can influence neuronal differentiation and synaptic plasticity.[1]

G cluster_M1_pathway M1 Muscarinic Receptor Signaling Pathway Agonist M1 Agonist M1R M1 Receptor Agonist->M1R Gq11 Gq/11 M1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC ERK ERK1/2 Activation PKC->ERK Response Cellular Response (e.g., Neuronal Excitation) ERK->Response

Caption: Simplified M1 muscarinic receptor signaling cascade.

M4 Muscarinic Receptor Signaling:

The M4 receptor is coupled to Gi/o G-proteins and its activation is generally inhibitory.[9][10]

  • The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

  • The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.[9]

These actions contribute to the M4 receptor's role in modulating neurotransmitter release.[10]

G cluster_M4_pathway M4 Muscarinic Receptor Signaling Pathway Agonist M4 Agonist M4R M4 Receptor Agonist->M4R Gio Gi/o M4R->Gio AC Adenylyl Cyclase Gio->AC GIRK GIRK Channel Gio->GIRK Gβγ cAMP ↓ cAMP AC->cAMP Response Inhibitory Cellular Response cAMP->Response Hyperpol Hyperpolarization GIRK->Hyperpol Hyperpol->Response

Caption: Simplified M4 muscarinic receptor inhibitory signaling.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique structural features allow for the development of novel compounds with tailored properties for applications in materials science and as potential therapeutics. While detailed synthetic procedures for the compound itself are not widely published, its utility as a precursor is evident in the available literature. Further research into the applications of this compound is likely to yield new discoveries in various scientific disciplines.

References

Synthesis of 3,3-Difluoroazetidine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic pathway for the preparation of 3,3-Difluoroazetidine Hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a three-stage process, beginning with the widely available starting material, 1-Boc-3-azetidinone. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway are provided to facilitate understanding and replication in a laboratory setting.

Synthesis of the Precursor: 1-Boc-3-azetidinone

The initial stage of the synthesis focuses on the preparation of the key intermediate, 1-Boc-3-azetidinone. This is typically achieved through a two-step process involving the formation of 1-Boc-3-hydroxyazetidine followed by its oxidation.

Synthesis of 1-Boc-3-hydroxyazetidine

A common route to 1-Boc-3-hydroxyazetidine begins with the reaction of epichlorohydrin (B41342) and benzylamine, followed by Boc protection of the resulting azetidine (B1206935) nitrogen.

Oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone

The hydroxyl group of 1-Boc-3-hydroxyazetidine is then oxidized to the corresponding ketone, 1-Boc-3-azetidinone, a crucial intermediate for the subsequent fluorination step. Various oxidation methods can be employed, with a common example being the Swern oxidation or using other oxidizing agents like Dess-Martin periodinane.

Geminal Difluorination of 1-Boc-3-azetidinone

The second stage involves the critical introduction of the gem-difluoro moiety at the 3-position of the azetidine ring. This transformation is effectively carried out using a fluorinating agent such as Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride).

Deprotection and Hydrochloride Salt Formation

The final stage of the synthesis involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the subsequent formation of the hydrochloride salt of 3,3-difluoroazetidine. This is typically achieved by treating the Boc-protected intermediate with a solution of hydrogen chloride in an organic solvent.

Summary of Quantitative Data

The following tables summarize the quantitative data for each key step in the synthesis of this compound.

Table 1: Synthesis of 1-Boc-3-azetidinone

StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)
11-Boc-3-hydroxyazetidineOxalyl chloride, DMSO, Triethylamine, Dichloromethane (B109758)-78 °C to room temperature1-Boc-3-azetidinone~90%

Table 2: Fluorination of 1-Boc-3-azetidinone

Starting MaterialReagents and SolventsReaction ConditionsProductYield (%)
1-Boc-3-azetidinoneDeoxo-Fluor®, Dichloromethane0 °C to room temperature, overnight1-Boc-3,3-difluoroazetidine70-80%

Table 3: Deprotection and HCl Salt Formation

Starting MaterialReagents and SolventsReaction ConditionsProductYield (%)
1-Boc-3,3-difluoroazetidine4M HCl in DioxaneRoom temperature, 2-4 hours3,3-Difluoroazetidine HCl>95%

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-azetidinone
  • Oxidation of 1-Boc-3-hydroxyazetidine:

    • A solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C.

    • A solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

    • A solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

    • Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

    • Water is added, and the layers are separated. The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-Boc-3-azetidinone.

Protocol 2: Synthesis of 1-Boc-3,3-difluoroazetidine
  • Fluorination using Deoxo-Fluor®: [1]

    • To a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous dichloromethane (20 volumes) at 0 °C under a nitrogen atmosphere, Deoxo-Fluor® (3.0 eq.) is added dropwise.[1]

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield 1-Boc-3,3-difluoroazetidine.

Protocol 3: Synthesis of this compound
  • Boc Deprotection and Salt Formation: [2][3]

    • 1-Boc-3,3-difluoroazetidine (1.0 eq.) is dissolved in a minimal amount of a suitable solvent like dioxane or methanol.

    • A solution of 4M hydrogen chloride in dioxane (excess, typically 3-5 eq.) is added.[2][3]

    • The reaction mixture is stirred at room temperature for 2-4 hours, during which a precipitate may form.

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • The product can be further purified by trituration with a suitable solvent like diethyl ether or by recrystallization.

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthetic workflow and the detailed chemical transformations involved in the synthesis of 3,3-Difluoroazetidine HCl.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Fluorination cluster_stage3 Stage 3: Deprotection & Salt Formation Start Starting Materials (Epichlorohydrin, Benzylamine) Intermediate1 1-Boc-3-hydroxyazetidine Start->Intermediate1 Formation & Protection Precursor 1-Boc-3-azetidinone Intermediate1->Precursor Oxidation Fluorinated_Intermediate 1-Boc-3,3-difluoroazetidine Precursor->Fluorinated_Intermediate Geminal Difluorination Final_Product 3,3-Difluoroazetidine HCl Fluorinated_Intermediate->Final_Product Deprotection & HCl Salt Formation Synthesis_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Fluorination cluster_step3 Step 3: Deprotection & Salt Formation A 1-Boc-3-hydroxyazetidine C8H15NO3 B 1-Boc-3-azetidinone C8H13NO3 A->B Swern Oxidation C 1-Boc-3,3-difluoroazetidine C8H13F2NO2 B->C Deoxo-Fluor® D 3,3-Difluoroazetidine HCl C3H6ClF2N C->D 4M HCl in Dioxane

References

Spectroscopic Data of 3,3-Difluoroazetidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoroazetidine hydrochloride is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of novel therapeutic agents and functional materials. Its rigid, four-membered ring structure, combined with the presence of geminal fluorine atoms, imparts unique conformational and electronic properties. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides a summary of the expected spectroscopic data for this compound, based on fundamental principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While specific experimental spectra for this compound are not widely available in the public domain, this document offers predicted data and detailed experimental protocols to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~4.0 - 4.5Triplet~12-15 (²JH-F)CH₂ (adjacent to CF₂)
~9.5 - 10.5Broad Singlet-NH₂⁺
¹³C ~65 - 75Triplet~20-30 (²JC-F)C2, C4
~115 - 125Triplet~240-260 (¹JC-F)C3
¹⁹F ~ -90 to -110Singlet-CF₂

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The solvent can significantly influence chemical shifts.

Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/z (predicted)Proposed FragmentFragmentation Pathway
93[C₃H₅F₂N]⁺•Molecular ion of the free base
92[C₃H₄F₂N]⁺Loss of H•
64[C₂H₂F₂]⁺•Retro-synthetic cleavage of the azetidine (B1206935) ring
51[CHF₂]⁺Alpha-cleavage

Note: As a hydrochloride salt, analysis by techniques such as Electrospray Ionization (ESI) would likely show the molecular ion of the free base at m/z 94.05 ([M+H]⁺).

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2800 - 3200N-H stretchSecondary ammonium (B1175870) (NH₂⁺)
~1580 - 1650N-H bendSecondary ammonium (NH₂⁺)
~1000 - 1200C-F stretchgem-Difluoroalkane
~2900 - 3000C-H stretchAlkane (CH₂)
~1400 - 1480C-H bendAlkane (CH₂)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound. Instrument parameters should be optimized for the specific spectrometer being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the acidic protons of the ammonium group may exchange with deuterium (B1214612) in D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Solvent Signal Suppression: If necessary (e.g., for residual H₂O in D₂O), use a solvent suppression technique like presaturation.

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm

      • Number of Scans: 16-64

      • Relaxation Delay: 1-2 seconds

    • Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

    • Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).

    • Pulse Program: Standard single-pulse experiment, typically without proton decoupling unless specific coupling information is desired.

    • Acquisition Parameters:

      • Spectral Width: ~100 ppm, centered around the expected chemical shift.

      • Number of Scans: 64-256.

      • Relaxation Delay: 1-2 seconds.

    • Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., CFCl₃).

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile/water.

  • Instrumentation:

    • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode is expected to be most effective for observing the protonated molecule.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation:

    • Spectrometer: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural correlation of the predicted NMR signals.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 3,3-Difluoroazetidine HCl Preparation Sample Preparation (Dissolution/Deposition) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Preparation->NMR MS Mass Spectrometry (ESI-MS) Preparation->MS IR Infrared Spectroscopy (ATR-FTIR) Preparation->IR Processing Data Processing (FT, Baseline Correction) NMR->Processing MS->Processing IR->Processing Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Processing->Interpretation Structure Structural Elucidation Interpretation->Structure Final_Report Final_Report Structure->Final_Report Final Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR_Correlation_Diagram cluster_structure Molecular Structure cluster_spectra Predicted NMR Signals mol H1 ¹H: ~4.0-4.5 ppm (t) H1->p_ch2 H2 ¹H: ~9.5-10.5 ppm (br s) H2->p_nh2 C1 ¹³C: ~65-75 ppm (t) C1->p_c2c4 C2 ¹³C: ~115-125 ppm (t) C2->p_c3 F1 ¹⁹F: ~ -90 to -110 ppm (s) F1->p_cf2

Caption: Correlation of predicted NMR signals to the molecular structure.

Unlocking the Potential of the Azetidine Scaffold: A Technical Guide to 3,3-Difluoroazetidine Hydrochloride and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its unique conformational rigidity and favorable physicochemical properties. While 3,3-Difluoroazetidine hydrochloride is primarily utilized as a synthetic building block, the broader class of azetidine-containing molecules exhibits a wide array of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties and synthetic methodologies. Furthermore, it delves into the diverse mechanisms of action of various azetidine derivatives, highlighting their therapeutic potential across multiple disease areas, including oncology, infectious diseases, and central nervous system disorders. This document serves as a resource for researchers engaged in the design and development of novel therapeutics leveraging the versatile azetidine core.

This compound: A Versatile Synthetic Intermediate

This compound (CAS 288315-03-7) is a fluorinated derivative of azetidine that has garnered significant interest as a building block in organic synthesis. The introduction of the gem-difluoro group at the 3-position imparts unique electronic properties and can enhance the metabolic stability and binding affinity of parent molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃H₆ClF₂N
Molecular Weight 129.54 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Ring Strain Approximately 27.7 kcal/mol (for the azetidine ring)
Synthesis of 3,3-Difluoroazetidine Derivatives

The synthesis of functionalized azetidines can be challenging due to the inherent ring strain. However, several methods have been developed for their preparation. A general synthetic scheme for preparing a disubstituted azetidine derivative is outlined below.

SynthesisWorkflow General Synthesis of a Disubstituted Azetidine Derivative cluster_reactants Starting Materials cluster_reaction Reaction Conditions Reactant1 3,3-Difluoroazetidine hydrochloride Product Disubstituted Azetidine Derivative Reactant1->Product Nucleophilic Substitution Reactant2 Substituted Triazole Reactant2->Product Solvent Anhydrous Sodium Carbonate & Potassium Carbonate in DMF Solvent->Product

Caption: General workflow for the synthesis of a disubstituted azetidine.

The Azetidine Scaffold in Medicinal Chemistry: A Landscape of Diverse Biological Activities

The rigid, four-membered ring of azetidine provides a unique structural motif that has been successfully incorporated into a multitude of biologically active compounds. Its derivatives have been shown to interact with a wide range of biological targets, leading to diverse pharmacological effects.[1] A summary of the therapeutic areas and mechanisms of action for various azetidine-containing compounds is presented in Table 2.

Therapeutic AreaBiological Target/Mechanism of ActionExample Azetidine-Containing MoleculesReference
Oncology Kinase Inhibitors (e.g., MEK, JAK)Cobimetinib (B612205), Tofacitinib
Infectious Diseases DNA Gyrase and Topoisomerase IV InhibitorsDelafloxacin
Central Nervous System GABA Uptake Inhibition, Dopamine Receptor AntagonismAzetidine-based GABA uptake inhibitors, N-(1-benzhydryl-azetidin-3-yl)-benzamides
Cardiovascular Calcium Channel BlockersAzelnidipine
Inflammatory Diseases Janus Kinase (JAK) InhibitorsBaricitinib
Azetidine Derivatives as Kinase Inhibitors in Oncology

Azetidine-containing compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Cobimetinib is a selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently activated in various cancers, including melanoma. The azetidine moiety in cobimetinib contributes to its binding affinity and favorable pharmacokinetic profile.

MEK_Pathway RAS/RAF/MEK/ERK Signaling Pathway and Inhibition by Cobimetinib RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cobimetinib Cobimetinib (Azetidine-containing) Cobimetinib->MEK Inhibits

Caption: Inhibition of the MEK pathway by an azetidine-containing drug.

Antibacterial Activity of Azetidine-Quinolone Conjugates

The conjugation of an azetidine ring with a quinolone nucleus has led to the development of potent antibacterial agents. Delafloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The azetidine substituent at the C-7 position enhances its potency and spectrum of activity.

Objective: To determine the minimum inhibitory concentration (MIC) of an azetidine-containing compound against a panel of bacterial strains.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa).

  • Culture Media: Mueller-Hinton broth (MHB) is prepared according to the manufacturer's instructions.

  • Compound Preparation: The azetidine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in MHB.

  • Inoculum Preparation: Bacterial colonies are suspended in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains 50 µL of the diluted compound and 50 µL of the bacterial inoculum.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Azetidine Derivatives Targeting the Central Nervous System

The conformational rigidity of the azetidine ring makes it an attractive scaffold for the design of ligands for CNS targets, where precise spatial orientation of functional groups is often critical for activity.

Certain azetidine derivatives have been identified as inhibitors of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GAT-1 leads to increased GABAergic neurotransmission and has potential therapeutic applications in epilepsy and anxiety disorders.

GABA_Uptake_Inhibition Mechanism of GABA Uptake Inhibition by Azetidine Derivatives cluster_synapse Synaptic Cleft GABA GABA GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binding Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Inhibitory Signal Azetidine_Inhibitor Azetidine Derivative Azetidine_Inhibitor->GAT1 Inhibits Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->GABA Release

Caption: Azetidine derivatives can block the reuptake of GABA.

Conclusion

While this compound serves as a valuable precursor in chemical synthesis, the broader family of azetidine-containing molecules holds immense promise in drug discovery. The unique structural and physicochemical properties of the azetidine ring have enabled the development of a diverse range of therapeutic agents with various mechanisms of action. The continued exploration of this versatile scaffold is expected to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, addressing unmet medical needs across a spectrum of diseases. Future research will likely focus on the development of innovative synthetic methodologies to access novel azetidine derivatives and the further elucidation of their interactions with biological targets.

References

The Ascendancy of Fluorinated Azetidines in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the heterocyclic scaffolds that have benefited from this strategy, the azetidine (B1206935) ring has emerged as a particularly valuable motif. This four-membered saturated heterocycle, when adorned with fluorine atoms, presents a unique combination of conformational rigidity, altered basicity, and enhanced metabolic stability, making it an attractive component in the design of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of fluorinated azetidines, summarizing key quantitative data, detailing experimental protocols, and visualizing essential concepts to aid researchers in this dynamic field.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine into the azetidine ring profoundly influences its electronic and steric properties, leading to significant changes in its pKa, lipophilicity (logP), and metabolic stability. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa) and Lipophilicity (logP)

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the basicity of the azetidine nitrogen. This reduction in pKa can be advantageous in drug design, as it can mitigate off-target effects associated with highly basic compounds and improve oral bioavailability. The position and number of fluorine substituents dictate the magnitude of this effect.

Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is also modulated by fluorination. While the introduction of a single fluorine atom can increase lipophilicity, the effect is not always straightforward and depends on the overall molecular context.

Table 1: Physicochemical Properties of Selected Fluorinated Azetidine Derivatives

CompoundStructurepKalogPReference
Azetidine11.29-0.37[1]
3-Fluoroazetidine8.65-0.1Estimated
1-(4-Fluorophenyl)sulfonyl]azetidineN/A1.45[2]
1-Boc-3-fluoroazetidine-3-carboxylic acidN/A1.2Calculated

Note: Experimental pKa and logP values for a wide range of fluorinated azetidines are not always readily available in single sources and often require experimental determination or computational prediction.

Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic cleavage.[3] This property is frequently exploited to block sites of metabolism on a drug molecule, thereby increasing its half-life and oral bioavailability. Fluorination of the azetidine ring or adjacent positions can prevent or slow down enzymatic degradation by cytochrome P450 enzymes.[3]

Table 2: Metabolic Stability of Representative Fluorinated Compounds

Compound TypeTest SystemKey FindingsReference
Fluorinated Azetidin-2-oneHuman Liver MicrosomesHigher metabolic stability compared to non-fluorinated analog.[4]
Fluoro-substituted δ-tocotrienolMouse Liver MicrosomesUnexpected rapid enzymatic C-F bond hydrolysis at an allylic position.[5]
General Fluorinated Drug CandidatesHuman Liver Microsomes & HepatocytesStrategic fluorination at metabolic "soft spots" can significantly increase stability.[3]

Synthesis of Fluorinated Azetidines

The synthesis of fluorinated azetidines can be challenging due to the strained nature of the four-membered ring and the unique reactivity of fluorine-containing reagents. Several synthetic strategies have been developed, often involving intramolecular cyclization or the introduction of fluorine onto a pre-existing azetidine scaffold.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Key Synthetic Steps cluster_products Fluorinated Azetidine Core cluster_diversification Further Functionalization cluster_final Target Molecules start1 γ-Amino Alcohols cyclization Intramolecular Cyclization start1->cyclization start2 Epoxides start2->cyclization start3 Alkenes start3->cyclization fluorination Fluorination cyclization->fluorination product Fluorinated Azetidine fluorination->product ring_expansion Ring Expansion ring_expansion->product diversification N- or C-Functionalization product->diversification final_product Bioactive Compounds diversification->final_product

Caption: General synthetic workflow for fluorinated azetidines.

Biological Applications in Medicinal Chemistry

The unique properties of fluorinated azetidines have led to their exploration in a wide range of therapeutic areas.

Enzyme Inhibition

Fluorinated azetidines have shown significant promise as inhibitors of various enzymes.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated azetidine amides have been identified as potent inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[6] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. The fluorine substitution can enhance binding affinity and improve pharmacokinetic properties.[7]

  • Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors: Aberrant STAT3 signaling is implicated in various cancers. Fluorinated azetidine derivatives have been developed as inhibitors of STAT3, demonstrating the potential of this scaffold in oncology.[8]

  • GABA Uptake Inhibitors: Azetidine derivatives that are conformationally constrained analogs of GABA and β-alanine have been investigated as inhibitors of GABA transporters (GATs).[9] Fluorination can be used to fine-tune the potency and selectivity of these inhibitors.

Table 3: Biological Activity of Selected Fluorinated Azetidine Derivatives

Compound/Derivative ClassTargetIC50/ActivityTherapeutic AreaReference
Fluorinated Azetidine AmidesDPP-IVPotent inhibitionType 2 Diabetes[6]
Chiral Fluorinated Azetidin-2-oneTubulin PolymerizationIC50 = 1.0-3.6 nMCancer[4]
Azetidin-2-ylacetic acid derivativesGAT-1IC50 = 2.01-2.83 µMNeurological Disorders[9]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3IC50 = 15.3 µMNeurological Disorders[9]
Central Nervous System (CNS) Drug Discovery

The ability of fluorine to modulate lipophilicity and metabolic stability makes fluorinated azetidines attractive for CNS drug discovery, where penetration of the blood-brain barrier (BBB) is a major challenge.[10][11] They have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][12]

CNS_Drug_Properties cluster_scaffold Fluorinated Azetidine Scaffold cluster_properties Key Physicochemical Properties cluster_outcome Improved CNS Drug Profile scaffold Fluorinated Azetidine Core lipophilicity Modulated Lipophilicity scaffold->lipophilicity pka Reduced pKa scaffold->pka stability Increased Metabolic Stability scaffold->stability bbb Enhanced BBB Penetration lipophilicity->bbb off_target Reduced Off-Target Effects pka->off_target efficacy Improved Efficacy & PK stability->efficacy

Caption: Impact of fluorinated azetidines on CNS drug properties.

Peptide Mimetics

The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for mimicking peptide turns and secondary structures. The incorporation of fluorinated azetidine-carboxylic acids into peptides can enhance their proteolytic stability and modulate their conformation, leading to improved biological activity.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of fluorinated azetidines. Below are representative protocols for key experiments.

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid

This protocol is a generalized procedure based on synthetic strategies reported in the literature.[13][14]

Materials:

  • 1-Boc-azetidin-3-one

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Selectfluor®

  • Acetonitrile (B52724)

  • Lithium hydroxide (B78521)

  • Methanol (B129727)

  • Water

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Horner-Wadsworth-Emmons Reaction: To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add diethyl (cyanomethyl)phosphonate dropwise. Stir the mixture for 30 minutes at 0 °C, then add a solution of 1-Boc-azetidin-3-one in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-Boc-3-cyano-3-azetidine.

  • Fluorination: Dissolve the 1-Boc-3-cyano-3-azetidine in acetonitrile and cool to 0 °C. Add Selectfluor® in one portion and stir the reaction at room temperature for 24 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 1-Boc-3-cyano-3-fluoroazetidine.

  • Hydrolysis: Dissolve the fluorinated nitrile in a mixture of methanol and water. Add lithium hydroxide and stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with hydrochloric acid to pH 2-3 and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid.

In Vitro DPP-IV Inhibition Assay

This is a representative fluorometric assay protocol.[6][7]

Materials:

  • Human recombinant DPP-IV

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Test compounds (fluorinated azetidines)

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the test compounds or positive control to the appropriate wells.

  • Add the DPP-IV enzyme solution to all wells except the blank.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the DPP-IV substrate to all wells.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically for 30-60 minutes at 37 °C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPP4_Assay cluster_prep Preparation cluster_incubation Reaction Setup cluster_reaction Measurement cluster_analysis Data Analysis A Prepare serial dilutions of fluorinated azetidine inhibitors C Add inhibitor and enzyme to 96-well plate A->C B Prepare DPP-IV enzyme and substrate solutions B->C D Incubate at 37°C C->D E Add substrate to initiate reaction D->E F Measure fluorescence kinetically E->F G Calculate % inhibition F->G H Determine IC50 values G->H

Caption: Workflow for a DPP-IV enzyme inhibition assay.

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing metabolic stability.[3][15]

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound

  • Positive control (a compound with known metabolic instability)

  • Acetonitrile (containing an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound and positive control in a suitable solvent.

  • In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint).

Conclusion

Fluorinated azetidines represent a rapidly evolving and highly promising area of medicinal chemistry. Their unique physicochemical properties, driven by the strategic incorporation of fluorine, offer a versatile toolkit for addressing many of the challenges encountered in modern drug discovery. From enhancing metabolic stability and modulating basicity to providing conformationally constrained scaffolds for enzyme inhibition and CNS-targeted therapies, the fluorinated azetidine motif continues to demonstrate its value. This technical guide has provided a comprehensive overview of the current landscape, summarizing key data, detailing essential experimental protocols, and visualizing important concepts. It is anticipated that continued innovation in synthetic methodologies and a deeper understanding of the structure-activity relationships of these fascinating molecules will lead to the development of novel and effective therapeutics for a wide range of diseases.

References

Nucleophilicity of 3,3-Difluoroazetidine compared to secondary amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nucleophilicity of 3,3-Difluoroazetidine (B2684565) Compared to Common Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nucleophilicity of 3,3-difluoroazetidine, a crucial building block in modern medicinal chemistry. By comparing its properties to those of unsubstituted azetidine (B1206935) and other common cyclic secondary amines like pyrrolidine (B122466) and piperidine, this document aims to offer a clear understanding of the impact of gem-difluorination on reactivity. The guide includes quantitative data, detailed experimental and computational methodologies, and logical diagrams to elucidate the underlying structure-activity relationships.

Introduction: The Role of Fluorine in Modulating Amine Reactivity

Saturated nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals. Their basicity and nucleophilicity are central to their biological activity and synthetic utility. Azetidines, four-membered rings containing a nitrogen atom, are of particular interest due to their unique conformational constraints and their ability to act as versatile synthetic intermediates.

The strategic introduction of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, lipophilicity, and binding affinity. In the case of amines, fluorine substitution has a profound electronic effect. The gem-difluoro group (CF₂) at the 3-position of the azetidine ring acts as a strong electron-withdrawing group via the inductive effect. This electronic perturbation significantly modulates the electron density on the nitrogen atom, thereby altering its basicity and nucleophilicity. Understanding these changes is critical for predicting reaction outcomes and designing novel molecular entities with tailored properties.

Basicity Analysis: The Inductive Effect on pKa

Basicity, quantified by the pKa of the conjugate acid (pKaH), is a fundamental property that often correlates with nucleophilicity. The introduction of electron-withdrawing fluorine atoms is expected to decrease the basicity of the amine by stabilizing the lone pair of electrons on the nitrogen, making them less available for protonation.

Experimental pKa data confirms this trend. The gem-difluoro substitution on the azetidine ring leads to a dramatic decrease in basicity.

CompoundStructurepKa of Conjugate Acid (pKaH)Reference(s)
3,3-Difluoroazetidine C₃H₅F₂N6.95[1]
AzetidineC₃H₇N11.29[2][3]
PyrrolidineC₄H₉N11.27 - 11.31[4][5]
PiperidineC₅H₁₁N11.1 - 11.2[6][7][8]

Table 1: Comparison of pKa values for 3,3-Difluoroazetidine and common cyclic secondary amines.

The data clearly shows that 3,3-difluoroazetidine is approximately 4.3 pKa units less basic than its parent, azetidine. This corresponds to a reduction in basicity by a factor of over 10,000. This significant decrease is a direct consequence of the powerful inductive electron-withdrawing effect of the two fluorine atoms.

Nucleophilicity Analysis: Quantifying Reactivity

While basicity is a thermodynamic concept, nucleophilicity is a kinetic one, describing the rate at which a nucleophile attacks an electrophile. Mayr's nucleophilicity scale provides a quantitative framework for comparing the reactivity of different nucleophiles through the equation:

log k = sN(N + E)

Where N is the solvent-dependent nucleophilicity parameter, sN is a nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner.[9][10] Higher N values indicate greater nucleophilic reactivity.[11]

CompoundSolventNucleophilicity Parameter (N)sN ParameterReference(s)
3,3-Difluoroazetidine -Significantly < 17 (Estimated)--
AzetidineAcetonitrile17.030.65[12]
PyrrolidineAcetonitrile18.320.61[13]
PiperidineAcetonitrile17.350.68[14]
PiperidineWater18.130.44[15]

Table 2: Mayr's Nucleophilicity Parameters for Azetidine and Common Secondary Amines.

Inference for 3,3-Difluoroazetidine: The powerful inductive effect that reduces the pKa of 3,3-difluoroazetidine by over 4 units will have a similarly dramatic effect on its kinetic nucleophilicity. The electron density on the nitrogen is significantly diminished, making it a much weaker nucleophile. While azetidine itself is a potent nucleophile (N = 17.03 in MeCN), the difluoro-substituted analogue is expected to have an N value many orders of magnitude lower, rendering it substantially less reactive towards electrophiles compared to azetidine, pyrrolidine, and piperidine.

The relationship between the structural features of these amines and their resulting chemical properties can be visualized as follows:

G cluster_structure Structural Features cluster_effects Electronic & Steric Effects cluster_properties Chemical Properties Azetidine Azetidine RingStrain High Ring Strain Azetidine->RingStrain Exhibits Difluoroazetidine 3,3-Difluoroazetidine Inductive Strong Inductive Effect (-I Effect) Difluoroazetidine->Inductive Introduces LonePair N Lone Pair Availability RingStrain->LonePair Increases Accessibility Inductive->LonePair Reduces Basicity Basicity (pKa) LonePair->Basicity Determines Nucleophilicity Nucleophilicity (N) LonePair->Nucleophilicity Determines Basicity->Nucleophilicity Often Correlates With

Figure 1. Logical relationship between molecular structure and chemical properties.

Experimental Protocol: Determination of Nucleophilicity Parameters

The Mayr nucleophilicity parameters (N and sN) are determined by measuring the kinetics of reactions between the nucleophile (the amine) and a series of reference electrophiles (e.g., benzhydrylium ions) with known electrophilicity parameters (E).[16]

Methodology: Stopped-Flow Spectrophotometry

  • Preparation of Solutions:

    • Stock solutions of the amine (e.g., 3,3-difluoroazetidine) are prepared in a suitable solvent (e.g., anhydrous acetonitrile) at various concentrations (e.g., 0.01 M to 0.1 M).

    • Stock solutions of a series of reference electrophiles (e.g., diarylcarbenium ions) are prepared in the same solvent. The concentrations are chosen so that their decay can be monitored by UV-Vis spectroscopy.

  • Kinetic Measurements:

    • The reaction is carried out in a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and immediate spectroscopic monitoring.

    • The solution of the amine and the solution of the electrophile are loaded into separate syringes.

    • The solutions are rapidly mixed, and the reaction is monitored by measuring the decrease in absorbance of the electrophile at its λmax over time.

    • The experiment is conducted under pseudo-first-order conditions, with the amine in large excess ([Amine] >> [Electrophile]).

    • All measurements are performed at a constant temperature (e.g., 20 °C).

  • Data Analysis:

    • The observed rate constant (kobs) for each run is determined by fitting the absorbance decay curve to a first-order exponential function.

    • The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the amine: k₂ = kobs / [Amine].

    • This process is repeated for at least three different reference electrophiles with known E values.

  • Determination of N and sN:

    • The nucleophilicity parameters are determined by plotting log(k₂) against the electrophilicity parameters (E) for the series of reference electrophiles.

    • According to the Mayr equation, this plot should yield a straight line.

    • The slope of this line is the nucleophile-specific sensitivity parameter, sN.

    • The nucleophilicity parameter, N, is calculated from the y-intercept.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis SolA Prepare Amine Solution Mix Rapid Mixing in Stopped-Flow Instrument SolA->Mix SolB Prepare Electrophile Solutions (Set of E) SolB->Mix Monitor Monitor Absorbance Decay vs. Time Mix->Monitor Fit Fit Decay Curve to Determine k_obs Monitor->Fit Calc Calculate k2 (k2 = k_obs / [Amine]) Fit->Calc Plot Plot log(k2) vs. E Calc->Plot Repeat for each Electrophile Derive Derive N and sN from Linear Fit Plot->Derive

Figure 2. Experimental workflow for determining Mayr's nucleophilicity parameters.

Computational Protocols: Predicting Nucleophilicity

Computational chemistry offers a powerful, complementary approach to experimental studies for predicting and understanding nucleophilicity.[17][18] Methods like Density Functional Theory (DFT) can be used to calculate properties that correlate with nucleophilic reactivity.

Methodology: DFT-Based Nucleophilicity Index Calculation

  • Geometry Optimization:

    • The 3D structure of the amine (e.g., 3,3-difluoroazetidine) is built using a molecular editor.

    • The geometry is optimized using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d).

  • Calculation of Electronic Properties:

    • A frequency calculation is performed on the optimized structure to confirm it is a true minimum on the potential energy surface.

    • Key electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Calculation of Nucleophilicity Index:

    • The global nucleophilicity index (NNu) can be calculated from the HOMO energy. A higher HOMO energy generally corresponds to greater nucleophilicity, as the electrons are more readily donated.

    • Alternatively, conceptual DFT provides various reactivity indices. The Parr-Ghanty nucleophilicity index (1/ω) is a robust descriptor.

  • Comparative Analysis:

    • The same computational protocol is applied to a series of known secondary amines (azetidine, pyrrolidine, piperidine) to establish a baseline.

    • The calculated nucleophilicity index for 3,3-difluoroazetidine is then compared to the reference amines to predict its relative reactivity.

G cluster_setup Model Setup cluster_calc Calculation cluster_analysis Analysis Build Build 3D Molecular Structure Opt Geometry Optimization Build->Opt Choose Select Level of Theory (e.g., DFT/B3LYP) Choose->Opt Freq Frequency Calculation Opt->Freq Verify Minimum Props Calculate Electronic Properties (HOMO, LUMO) Freq->Props Index Calculate Nucleophilicity Index Props->Index Compare Compare Index with Reference Amines Index->Compare Predict Predict Relative Reactivity Compare->Predict

Figure 3. Workflow for computational prediction of amine nucleophilicity.

Conclusion and Implications for Drug Development

The introduction of a gem-difluoro group at the 3-position of azetidine drastically reduces its basicity and, by strong inference, its nucleophilicity. This effect is primarily driven by the strong inductive electron-withdrawing nature of the fluorine atoms, which decreases the availability of the nitrogen's lone pair of electrons.

For drug development professionals, this modulation of reactivity has several important implications:

  • Metabolic Stability: The reduced nucleophilicity can decrease the rate of metabolic reactions involving nucleophilic attack by the nitrogen, potentially leading to a longer biological half-life.

  • Reduced Off-Target Reactivity: Highly nucleophilic amines can sometimes react non-selectively with biological electrophiles. The attenuated reactivity of 3,3-difluoroazetidine can minimize such off-target effects, improving the safety profile of a drug candidate.

  • Synthetic Handle: While its nucleophilicity is reduced, the nitrogen in 3,3-difluoroazetidine remains a viable synthetic handle. Its attenuated reactivity may allow for more selective transformations at other sites in the molecule under conditions that might otherwise be complicated by the reactivity of a more nucleophilic amine.

References

An In-depth Technical Guide on the Thermodynamic Properties of 3,3-Difluoroazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 3,3-Difluoroazetidine hydrochloride (CAS No. 288315-03-7). The information is compiled from publicly available data sheets and scientific literature, offering a valuable resource for its application in research and development, particularly in the synthesis of novel pharmaceuticals, bioimaging agents, and energetic materials.

Physicochemical and Thermodynamic Properties

This compound is a fluorinated, four-membered heterocyclic building block. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to increased metabolic stability and binding affinity in drug candidates. A summary of its key properties is presented below.

General Properties
PropertyValueSource(s)
Molecular Formula C₃H₆ClF₂N[1][2]
Molecular Weight 129.54 g/mol [1][2]
Appearance White to off-white or light yellow solid/crystalline powder[1][2][3]
Purity >97% (by ¹H NMR), >98.0% (by Titration), 99.24% (by HPLC)[2][3][4]
Thermodynamic Data

The primary experimentally determined thermodynamic property available for this compound is its melting point. A boiling point is not typically reported for this salt, as it is likely to decompose at elevated temperatures. It is described as a water-soluble solid.[5]

ParameterValue Range (°C)Source(s)
Melting Point 136 - 140[3]
138 - 143[1][6]

The consistency in the reported melting point range suggests a relatively pure and stable crystalline solid.

Experimental Protocols

Detailed experimental data such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound is not widely published. However, standard methodologies for determining the key thermodynamic properties for a solid organic compound are well-established.

Melting Point Determination

The melting point is determined by heating a small, powdered sample and observing the temperature range from the onset of melting to complete liquefaction.

Methodology:

  • A small amount of the crystalline this compound is finely powdered.

  • The powder is packed into a capillary tube to a depth of 1-2 mm.[7]

  • The capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).[8]

  • The sample is heated at a controlled rate, typically with a rapid initial heating to approach the melting point, followed by a slower rate (e.g., 2 °C/min) near the expected melting temperature to ensure accuracy.[8]

  • The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.[7][8]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability and phase transitions of a substance.

Thermogravimetric Analysis (TGA):

  • A precise amount of the sample (typically 1-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace, and the initial mass is recorded.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting data provides information on decomposition temperatures and the presence of volatile components.

Differential Scanning Calorimetry (DSC):

  • A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • Both pans are placed in the DSC cell and heated at a linear rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting thermogram can reveal melting points (endotherms), crystallization events (exotherms), and other phase transitions. It can also be used to determine the enthalpy of fusion.

Solubility Determination

The solubility of this compound can be quantitatively determined using the shake-flask method followed by concentration analysis.

Methodology:

  • An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The mixture is agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-48 hours).

  • The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.

  • The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a concentration-calibrated detector or by gravimetric analysis after solvent evaporation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the thermodynamic properties of a solid compound like this compound.

G cluster_0 Sample Preparation cluster_1 Thermodynamic Property Determination cluster_2 Data Output Sample 3,3-Difluoroazetidine hydrochloride Sample MeltingPoint Melting Point Determination Sample->MeltingPoint TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Solubility Solubility Assessment Sample->Solubility MP_Data Melting Range MeltingPoint->MP_Data Observation Decomp_Data Decomposition Temp. TGA->Decomp_Data Mass Loss vs. Temp Enthalpy_Data Enthalpy of Fusion DSC->Enthalpy_Data Heat Flow vs. Temp Sol_Data Solubility Data Solubility->Sol_Data Concentration Analysis

Caption: Workflow for Thermodynamic Property Characterization.

Role in Synthesis

This compound serves as a key building block in organic synthesis. Its strained four-membered ring and the presence of fluorine atoms make it a valuable precursor for creating more complex molecules with desirable properties.[4]

G cluster_applications Synthetic Applications precursor 3,3-Difluoroazetidine hydrochloride dyes Bioimaging Fluorescent Dyes (e.g., Rhodamines) precursor->dyes Reaction with fluorophore core energetic Triazolyl Polycyclic Energetic Materials precursor->energetic Reaction with azole structures pharma Pharmaceutical Agents (e.g., DPP-IV inhibitors) precursor->pharma Amide coupling, etc.

Caption: Role as a Synthetic Precursor.

References

Unique electronic and steric properties of 3,3-Difluoroazetidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Unique Electronic and Steric Properties of 3,3-Difluoroazetidine (B2684565)

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the 3,3-difluoroazetidine ring system has emerged as a particularly valuable building block. Its unique combination of electronic and steric properties allows for the fine-tuning of physicochemical and pharmacological characteristics of bioactive molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3,3-difluoroazetidine, offering insights for its effective utilization in drug discovery and materials science.

Core Physicochemical and Structural Data

The inherent properties of 3,3-difluoroazetidine and its commonly used hydrochloride salt are fundamental to its application. The introduction of the gem-difluoro group significantly alters the electronics and lipophilicity compared to the parent azetidine (B1206935) ring.

Property3,3-Difluoroazetidine3,3-Difluoroazetidine Hydrochloride
CAS Number 679431-52-8[1]288315-03-7[2][3][4][5][6][7][8][9][10]
Molecular Formula C₃H₅F₂N[1]C₃H₆ClF₂N[2][4][5][6]
Molecular Weight 93.08 g/mol [1]129.54 g/mol [3][4][5][7][8]
Appearance -White to off-white solid[4]
Melting Point -138-143 °C[9]
Topological Polar Surface Area (TPSA) -12.03 Ų[6]
Calculated logP -0.6467[6]
Hydrogen Bond Donors -1[6]
Hydrogen Bond Acceptors -1[6]

Unique Electronic and Steric Properties

The defining characteristics of 3,3-difluoroazetidine arise from the interplay between the strained four-membered ring and the powerful electron-withdrawing effects of the two fluorine atoms.

Electronic Properties

The high electronegativity of the fluorine atoms profoundly influences the azetidine ring's electronic nature. This manifests in several key ways:

  • Modulation of Basicity: The gem-difluoro substitution significantly lowers the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be critical in drug design to avoid unwanted interactions with biological targets or to improve pharmacokinetic properties.

  • Dipole Moment Alteration: The strong C-F bond dipoles create a significant local dipole moment, altering the molecule's overall polarity. This can enhance interactions with polar residues in protein binding pockets and influence solubility and membrane permeability.

  • Lipophilicity Enhancement: Counterintuitively, the introduction of fluorine often increases lipophilicity. The two fluorine substituents make the 3,3-difluoroazetidine moiety more lipophilic, which can improve properties like cell membrane permeability.[3]

  • HOMO-LUMO Gap Tuning: The presence of fluorine allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This property is particularly valuable in materials science for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[3]

Steric and Conformational Properties

The small, strained azetidine ring, combined with the gem-difluoro substitution, results in a constrained yet dynamic conformation.

  • Ring Strain: Azetidine rings possess significant ring strain (approximately 27.7 kcal/mol), which enhances the accessibility of the nitrogen's lone pair of electrons.[3] This can lead to increased rates of reaction for nucleophilic attacks compared to other secondary amines.[3]

  • Conformational Influence: The substitution of fluorine atoms can bias the conformation of adjacent alkyl chains. In protonated form, a notable intramolecular β-fluorine⋯ammonium interaction can occur, which influences the preferred conformation of the molecule.[2] This has been explored through X-ray diffraction and DFT calculations, highlighting the importance of this non-covalent interaction in dictating molecular shape.[2]

A 3,3-Difluoroazetidine Core B Electronic Properties A->B C Steric & Conformational Properties A->C D Reduced pKa (Basicity) B->D E Altered Dipole Moment B->E F Increased Lipophilicity B->F G HOMO-LUMO Gap Tuning B->G H Ring Strain C->H I Conformational Bias C->I J β-Fluorine-Ammonium Interaction C->J K Medicinal Chemistry Applications D->K E->K F->K L Materials Science Applications G->L I->K J->K

Fig. 1: Key properties of 3,3-difluoroazetidine and their impact.

Synthesis and Experimental Protocols

A general and high-yield pathway to 3,3-difluoroazetidines has been developed, making this scaffold readily accessible for research and development.[11]

General Synthetic Strategy

The most common synthetic routes involve the preparation of 3,3-difluoroazetidin-2-ones as key intermediates, which are subsequently reduced.

  • Formation of β-Lactam Ring: 3,3-difluoroazetidin-2-ones are typically synthesized via a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate.[11][12]

  • Reduction of the Amide: The resulting 3,3-difluoroazetidin-2-one is then reduced to the desired 3,3-difluoroazetidine using a reducing agent such as monochlorohydroalane (AlHCl₂), which can be generated in situ from LiAlH₄ and AlCl₃.[11][12]

An alternative, though less general, method involves the direct fluorination of 3-azetidinones using reagents like diethylaminosulfur trifluoride (DAST).[12]

cluster_0 Step 1: β-Lactam Formation cluster_1 Step 2: Reduction A Aldimine C Reformatsky-Type Reaction A->C B Ethyl Bromodifluoroacetate B->C D 3,3-Difluoroazetidin-2-one C->D F Reduction D->F E Monochlorohydroalane (from LiAlH4/AlCl3) E->F G 3,3-Difluoroazetidine F->G

Fig. 2: General synthetic workflow for 3,3-difluoroazetidines.
Detailed Experimental Protocol: Synthesis of 1-allyl-3,3-difluoro-4-phenylazetidine[12]

This protocol details the reduction of a 3,3-difluoroazetidin-2-one intermediate.

Materials and Reagents:

  • 1-allyl-3,3-difluoro-4-phenylazetidin-2-one (starting material)

  • Lithium aluminum hydride (LiAlH₄)

  • Aluminum chloride (AlCl₃)

  • Diethyl ether (Et₂O), anhydrous

  • Water (H₂O)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Reducing Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether (30 mL). Cool the flask to 0 °C in an ice bath.

  • To the cooled solvent, carefully add AlCl₃ (2.01 g, 0.015 mol).

  • Slowly add LiAlH₄ (0.57 g, 0.015 mol) portion-wise to the stirred suspension.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the formation of monochlorohydroalane.

  • Reduction Reaction: Add 1-allyl-3,3-difluoro-4-phenylazetidin-2-one (1.12 g, 0.005 mol) to the reaction mixture.

  • Continue stirring at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up: Upon completion, carefully and slowly add water dropwise to the reaction mixture to quench the excess reducing agent. Continue until gas evolution ceases.

  • Extraction: Decant the ether solvent from the resulting aluminum and lithium salts.

  • Extract the remaining suspension three times with diethyl ether (20 mL each).

  • Purification: Combine all organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Applications in Drug Discovery and Beyond

The distinct properties of the 3,3-difluoroazetidine moiety make it a versatile tool for modulating the activity and properties of different compounds.[12]

  • Enzyme Inhibition: Derivatives of 3,3-difluoroazetidine have been patented as selective inhibitors of dipeptidyl peptidase-IV (DPP-IV). The inhibition of this enzyme is a therapeutic strategy for treating type 2 diabetes.[12]

  • Bioimaging: The scaffold is used as a precursor for rhodamine dyes. Incorporating the 3,3-difluoroazetidine group helps to fine-tune the fluorescent wavelengths, making these dyes suitable for advanced live-cell and in vivo imaging applications.[3]

  • Energetic Materials: this compound has been explored in the synthesis of new triazolyl polycyclic energetic materials. The inherent ring strain and the stability conferred by the difluoro group contribute to high decomposition temperatures and improved density in these materials.[2][3][13]

  • Peptidomimetics: As a constrained, fluorinated β-amino acid surrogate, it serves as a valuable building block in the synthesis of peptides and peptidomimetics, influencing their conformation and metabolic stability.[2]

References

An In-depth Technical Guide to the Molecular Interactions and Structural Analysis of Difluoroazetidinium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions and structural analysis of difluoroazetidinium salts. Given the novelty of this specific class of compounds, this paper integrates established principles from related azetidinium and fluorinated organic salts to build a foundational understanding. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to explore the potential of these unique chemical entities.

Introduction to Difluoroazetidinium Salts

Azetidinium salts are quaternary ammonium (B1175870) compounds featuring a four-membered nitrogen-containing heterocyclic ring. The inherent ring strain of the azetidine (B1206935) core makes them highly reactive and versatile intermediates in organic synthesis. The introduction of fluorine atoms onto the azetidine ring, specifically as a gem-difluoro group, is anticipated to significantly modulate the physicochemical and biological properties of the resulting azetidinium salts. The high electronegativity and steric demand of fluorine can influence molecular conformation, electrostatic potential, and non-covalent interactions, making difluoroazetidinium salts attractive scaffolds for the design of novel therapeutics and functional materials.

Synthesis of Difluoroazetidinium Salts

The synthesis of difluoroazetidinium salts can be conceptualized as a two-stage process: the formation of the 3,3-difluoroazetidine (B2684565) precursor, followed by its quaternization.

Synthesis of 3,3-Difluoroazetidine Precursor

A common route to 3,3-difluoroazetidines involves the reduction of 3,3-difluoroazetidin-2-ones. These lactams can be synthesized via a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate.

Experimental Protocol: Synthesis of 3,3-Difluoroazetidin-2-one (General Procedure)

  • Reaction Setup: To a stirred solution of the desired aldimine in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add activated zinc dust.

  • Addition of Reagent: Slowly add a solution of ethyl bromodifluoroacetate in the same solvent to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3,3-difluoroazetidin-2-one.

Experimental Protocol: Reduction to 3,3-Difluoroazetidine (General Procedure)

  • Reaction Setup: In an inert atmosphere, prepare a solution of the 3,3-difluoroazetidin-2-one in an anhydrous ether-based solvent (e.g., diethyl ether or tetrahydrofuran).

  • Reducing Agent: Slowly add a solution of a suitable reducing agent, such as monochlorohydroalane, to the lactam solution at a low temperature (e.g., 0 °C).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • Purification: Filter the resulting mixture and extract the filtrate with an organic solvent. Dry the combined organic extracts, concentrate, and purify the crude 3,3-difluoroazetidine by distillation or chromatography.

Quaternization of 3,3-Difluoroazetidine

The final step to obtain a difluoroazetidinium salt is the N-alkylation (quaternization) of the 3,3-difluoroazetidine precursor. This is typically achieved by direct alkylation with an alkyl halide.[1]

Experimental Protocol: N-Alkylation of 3,3-Difluoroazetidine (General Procedure)

  • Reaction Setup: Dissolve 3,3-difluoroazetidine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) (2.0 equivalents) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution. This acts as an acid scavenger.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., ethyl iodide or benzyl (B1604629) bromide) (1.2 equivalents) dropwise to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, filter off any inorganic salts. The filtrate, containing the difluoroazetidinium salt, can be concentrated. Depending on the counter-ion and the purity required, the product may be purified by recrystallization.

G cluster_0 Synthesis of 3,3-Difluoroazetidine cluster_1 Quaternization Aldimine Aldimine Reformatsky Reaction Reformatsky Reaction Aldimine->Reformatsky Reaction Ethyl Bromodifluoroacetate Ethyl Bromodifluoroacetate Ethyl Bromodifluoroacetate->Reformatsky Reaction 3,3-Difluoroazetidin-2-one 3,3-Difluoroazetidin-2-one Reformatsky Reaction->3,3-Difluoroazetidin-2-one Reduction Reduction 3,3-Difluoroazetidin-2-one->Reduction 3,3-Difluoroazetidine 3,3-Difluoroazetidine Reduction->3,3-Difluoroazetidine 3,3-Difluoroazetidine_precursor 3,3-Difluoroazetidine N-Alkylation N-Alkylation 3,3-Difluoroazetidine_precursor->N-Alkylation Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylation Difluoroazetidinium Salt Difluoroazetidinium Salt N-Alkylation->Difluoroazetidinium Salt G Difluoroazetidinium Cation Difluoroazetidinium Cation Anion Anion Difluoroazetidinium Cation->Anion Electrostatic Interaction Polar Molecule (e.g., Water) Polar Molecule (e.g., Water) Difluoroazetidinium Cation->Polar Molecule (e.g., Water) Hydrogen Bonding (C-H...O) Biological Target (e.g., Receptor) Biological Target (e.g., Receptor) Difluoroazetidinium Cation->Biological Target (e.g., Receptor) Multiple Non-covalent Interactions Anion->Polar Molecule (e.g., Water) Solvation G Difluoroazetidinium Salt (Antagonist) Difluoroazetidinium Salt (Antagonist) GPCR (e.g., mAChR) GPCR (e.g., mAChR) Difluoroazetidinium Salt (Antagonist)->GPCR (e.g., mAChR) Binding and Inhibition G-Protein G-Protein GPCR (e.g., mAChR)->G-Protein Blocks Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme No Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger No Production Cellular Response Cellular Response Second Messenger->Cellular Response Inhibition

References

Methodological & Application

Application Notes and Protocols for Utilizing 3,3-Difluoroazetidine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and receptor affinity. Fluorinated amino acids, in particular, have garnered significant interest due to the unique stereoelectronic properties of fluorine. 3,3-Difluoroazetidine (B2684565) hydrochloride is a versatile building block that, after appropriate derivatization, can be introduced into peptide sequences as a proline analogue. The gem-difluoro substitution on the azetidine (B1206935) ring is expected to impart significant conformational constraints and alter the electronic environment of the peptide backbone, potentially leading to enhanced biological activity and stability.

These application notes provide a comprehensive overview of the potential use of 3,3-difluoroazetidine hydrochloride in peptide synthesis, including a proposed synthetic route for the required protected amino acid, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a summary of the expected conformational and biological implications.

Key Applications

The introduction of a 3,3-difluoroazetidine-2-carboxylic acid (Adfc) residue into a peptide chain can offer several advantages:

  • Conformational Restriction: The rigid four-membered ring and the gem-difluoro substitution significantly constrain the peptide backbone, which can favor specific secondary structures like β-turns.[1] This pre-organization can lead to higher binding affinities for biological targets.

  • Metabolic Stability: The presence of the fluorinated azetidine ring can enhance resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[2]

  • Modulation of Physicochemical Properties: Fluorination can increase the lipophilicity of the peptide, potentially improving cell permeability and pharmacokinetic profiles.[3]

  • Proline Surrogate: Adfc can serve as a constrained proline analogue, influencing the cis-trans isomerization of the preceding peptide bond, a critical factor in protein folding and molecular recognition.[4][5]

Proposed Synthesis of Protected 3,3-Difluoroazetidine-2-carboxylic Acid

G cluster_synthesis Proposed Synthesis of Fmoc-Adfc-OH start 3,3-Difluoroazetidine hydrochloride step1 Protection of Amine (e.g., with Boc anhydride) start->step1 (Boc)2O, Base step2 α-Lithiation and Carboxylation step1->step2 1. s-BuLi, TMEDA 2. CO2 step3 Boc Deprotection step2->step3 TFA step4 Fmoc Protection step3->step4 Fmoc-OSu, Base end_product N-Fmoc-3,3-difluoroazetidine-2-carboxylic acid (Fmoc-Adfc-OH) step4->end_product

Caption: Proposed synthetic workflow for N-Fmoc-3,3-difluoroazetidine-2-carboxylic acid.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-Adfc-OH

This protocol describes the manual incorporation of Fmoc-Adfc-OH into a peptide sequence on a Rink Amide resin using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-Adfc-OH

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (4 eq.) and HCTU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (3 times).

  • Incorporation of Fmoc-Adfc-OH:

    • Follow the same procedure as in step 3, using Fmoc-Adfc-OH as the amino acid. Due to potential steric hindrance, the coupling time may need to be extended to 4 hours or overnight. A double coupling may be necessary for optimal yield.

  • Kaiser Test: After each coupling step, perform a Kaiser test on a small sample of resin beads to ensure complete reaction.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

G cluster_spps General SPPS Cycle start Resin with Protected Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling coupling->wash1 Repeat if necessary wash2 Wash (DMF) coupling->wash2 end_cycle Resin with Elongated Peptide wash2->end_cycle

Caption: Standard workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Quantitative Data Summary

The incorporation of fluorinated proline analogs has been shown to significantly influence peptide conformation. The following tables summarize the effects of related compounds on the trans:cis ratio of the preceding Xaa-Pro bond and the pyrrolidine (B122466) ring pucker, which can be extrapolated to predict the behavior of Adfc-containing peptides.

Table 1: Influence of Fluorination on Proline Amide Bond Isomerism

Proline AnalogPreceding Residue (Xaa)trans:cis RatioReference
L-ProlineAc~75:25[4]
(4R)-FluoroprolineAc>95:5[3][5]
(4S)-FluoroprolineAc~40:60[3][5]
3,4-DifluoroprolineAcVaries with stereochemistry[6]

Table 2: Influence of Fluorination on Proline Ring Pucker

Proline AnalogPreferred Ring PuckerReference
L-ProlineCγ-exo / Cγ-endo equilibrium[4]
(4R)-FluoroprolineCγ-exo (trans-pucker)[3][5]
(4S)-FluoroprolineCγ-endo (cis-pucker)[3][5]

Note: Data for 3,3-difluoroazetidine-2-carboxylic acid is not available and would require experimental determination.

Potential Biological Activities and Signaling Pathways

Peptides containing azetidine and its derivatives have shown a range of biological activities. The conformational constraints imposed by the azetidine ring can lead to potent and selective ligands for various receptors and enzymes.

  • Antiviral Activity: Azetidine-containing dipeptides have been identified as inhibitors of Human Cytomegalovirus (HCMV).[1] The constrained γ-turn conformation induced by the azetidine appears to be crucial for this activity.

  • Enzyme Inhibition: As proline mimetics, Adfc-containing peptides could act as inhibitors of proline-specific enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which is a target for type 2 diabetes treatment.

  • Receptor Antagonism: The rigid structure can be exploited to develop antagonists for G-protein coupled receptors (GPCRs), where a specific conformation is required for binding without receptor activation.

G cluster_pathway Potential Therapeutic Intervention peptide Adfc-Containing Peptide target Target Protein (e.g., Viral Protease, GPCR) peptide->target Binds and Inhibits pathway Disease Signaling Pathway target->pathway Activates target->pathway Inhibition response Pathological Response pathway->response

Caption: Logical diagram of a therapeutic peptide inhibiting a target protein in a disease pathway.

Conclusion

This compound serves as a valuable starting material for the synthesis of a novel, constrained proline analogue for peptide chemistry. The incorporation of 3,3-difluoroazetidine-2-carboxylic acid into peptides is anticipated to confer unique conformational properties, enhance metabolic stability, and potentially lead to novel biological activities. The protocols and data presented herein provide a framework for researchers to explore the utility of this building block in the design and development of next-generation peptide therapeutics. Further experimental studies are warranted to fully elucidate the conformational and biological impact of this unique fluorinated amino acid.

References

3,3-Difluoroazetidine HCl: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoroazetidine (B2684565) hydrochloride is a valuable fluorinated building block in medicinal chemistry. The incorporation of the 3,3-difluoroazetidine motif into drug candidates can significantly enhance their pharmacological properties. The gem-difluoro group can modulate lipophilicity, metabolic stability, and binding affinity, making this scaffold highly attractive for the development of novel therapeutics.[1] This document provides an overview of its application in drug discovery, focusing on its use in the synthesis of anticancer and antiviral agents, and includes relevant experimental protocols and data.

Physicochemical Properties

The 3,3-difluoroazetidine moiety imparts unique physicochemical characteristics to parent molecules. The two fluorine atoms increase lipophilicity, which can improve cell permeability and oral bioavailability.[1] Furthermore, the strained four-membered ring can influence the conformational rigidity of a molecule, potentially leading to higher binding affinity for its biological target.

Table 1: Physicochemical Properties of 3,3-Difluoroazetidine Hydrochloride

PropertyValueReference
Molecular Formula C₃H₆ClF₂N[2]
Molecular Weight 129.53 g/mol [2]
Calculated LogP 0.2[3]
Hydrogen Bond Acceptor Count 1[2]
Hydrogen Bond Donor Count 1[2]
Topological Polar Surface Area 12.0 Ų[2]

Applications in Drug Discovery

Anticancer Agents: Microtubule Targeting β-Lactams

The 3,3-difluoroazetidine moiety has been successfully incorporated into β-lactam structures to create potent anticancer agents that act as microtubule disruptors. These compounds are designed as analogues of Combretastatin A-4, a natural product known for its strong antitumor and anti-vascular properties.[3][4]

These 3,3-difluoro-β-lactam analogues exert their anticancer effects by inhibiting the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these compounds cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in cancer cells. The proposed binding site for these molecules is the colchicine-binding site on β-tubulin.

Diagram 1: Simplified Signaling Pathway of Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule->Mitotic Arrest (G2/M) Disruption 3,3-Difluoro-β-lactam 3,3-Difluoro-β-lactam 3,3-Difluoro-β-lactam->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Mechanism of action of 3,3-difluoro-β-lactam tubulin polymerization inhibitors.

Several synthesized 3,3-difluoro-β-lactam derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Selected 3,3-Difluoro-β-lactam Analogues

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3d MCF-7 (Breast)43.4[5]
3d MDA-MB-231 (Breast)35.9[5]
4d MCF-7 (Breast)39.0[5]
4d MDA-MB-231 (Breast)35.1[5]
3a A549 (Lung)5.988[5]
2e HCT116 (Colon)6.43[6]
2e A549 (Lung)9.62[6]
2e A375 (Melanoma)8.07[6]
Antiviral Agents: Dihydropyrimidine (B8664642) Derivatives

This compound serves as a key building block in the synthesis of dihydropyrimidine (DHPM) derivatives, a class of compounds known for their diverse biological activities, including antiviral properties. The synthesis is typically achieved through a multicomponent Biginelli reaction.[7][8][9][10]

The Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative, often catalyzed by an acid like HCl.[7][8][9][10] In this context, a derivative of 3,3-difluoroazetidine would be incorporated into one of the starting materials.

Diagram 2: General Workflow for the Biginelli Synthesis of Dihydropyrimidines

G Start Start Reactants Aldehyde β-Ketoester Urea/Thiourea Derivative (incorporating 3,3-difluoroazetidine) Start->Reactants Reaction One-pot Condensation (Biginelli Reaction) Acid Catalyst (e.g., HCl) Reflux Reactants->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Dihydropyrimidine Derivative Purification->Product

Caption: Synthetic workflow for 3,3-difluoroazetidine-containing dihydropyrimidines.

Experimental Protocols

Synthesis of 3,3-Difluoro-β-Lactam Analogues (General Procedure via Microwave-Assisted Reformatsky Reaction)

This protocol is a general guideline based on microwave-assisted synthesis of lactams and may require optimization for specific substrates.[6]

  • Reactant Preparation: In a 10 mL microwave vessel, combine the appropriate imine (derived from an aromatic aldehyde and an aniline, 1.0 eq), ethyl bromodifluoroacetate (1.5 eq), and activated zinc dust (2.0 eq) in a suitable solvent such as THF or 1,4-dioxane (B91453) (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,3-difluoro-β-lactam.

In Vitro Tubulin Polymerization Assay (Turbidity Measurement)

This protocol is adapted from commercially available tubulin polymerization assay kits.

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the 3,3-difluoro-β-lactam test compound in DMSO.

    • Prepare serial dilutions of the test compound in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with 1.0 mM GTP.

  • Assay Procedure:

    • Pre-warm a 96-well microplate to 37 °C.

    • Add 10 µL of the test compound dilutions (or vehicle control, e.g., DMSO) to the appropriate wells.

    • To initiate polymerization, add 90 µL of the tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the change in absorbance over time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

ADME & Pharmacokinetic Profile

While specific experimental data for the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties of compounds containing the 3,3-difluoroazetidine moiety are limited in the public domain, some general predictions can be made based on the influence of fluorination.

The introduction of fluorine atoms can:

  • Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes, potentially increasing the half-life of the drug.[10]

  • Enhance Permeability: Increased lipophilicity due to fluorination can improve passive diffusion across cell membranes.[1]

  • Modulate pKa: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can impact solubility and receptor binding.

Further in vitro and in vivo studies are necessary to fully characterize the ADME and pharmacokinetic profiles of drug candidates incorporating the 3,3-difluoroazetidine scaffold. A general in vitro ADME profiling cascade is presented below.

Diagram 3: In Vitro ADME Profiling Workflow

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism Compound Compound Solubility Solubility Compound->Solubility Permeability (e.g., Caco-2) Permeability (e.g., Caco-2) Compound->Permeability (e.g., Caco-2) Plasma Protein Binding Plasma Protein Binding Compound->Plasma Protein Binding Plasma Stability Plasma Stability Compound->Plasma Stability Microsomal Stability Microsomal Stability Compound->Microsomal Stability CYP Inhibition CYP Inhibition Compound->CYP Inhibition Bioavailability_Prediction Bioavailability_Prediction Permeability (e.g., Caco-2)->Bioavailability_Prediction Half-life_Prediction Half-life_Prediction Microsomal Stability->Half-life_Prediction Drug-Drug_Interaction_Risk Drug-Drug_Interaction_Risk CYP Inhibition->Drug-Drug_Interaction_Risk

Caption: A typical workflow for in vitro ADME profiling of drug candidates.

Conclusion

3,3-Difluoroazetidine HCl is a promising building block for the development of novel therapeutics. Its unique properties can be leveraged to design potent and selective drug candidates with potentially favorable pharmacokinetic profiles. The examples of anticancer and antiviral agents highlight the versatility of this scaffold. Further exploration of its incorporation into diverse molecular frameworks is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols for Incorporating 3,3-Difluoroazetidine into PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conceptualization, synthesis, and evaluation of Positron Emission Tomography (PET) imaging agents incorporating the 3,3-difluoroazetidine (B2684565) moiety. While the direct incorporation of 3,3-difluoroazetidine into clinically utilized PET tracers is an emerging area with limited specific examples in published literature, this document outlines the rationale and methodologies based on established principles of PET chemistry and drug discovery. The 3,3-difluoroazetidine group offers unique properties as a bioisosteric replacement for other functionalities, potentially improving the pharmacokinetic and pharmacodynamic profiles of PET radiotracers.

Introduction to 3,3-Difluoroazetidine in PET Tracer Design

The 3,3-difluoroazetidine motif is a valuable building block in medicinal chemistry, often used as a bioisostere for carbonyl groups, gem-dimethyl groups, and other functionalities. Its introduction into a molecule can influence metabolic stability, lipophilicity, and binding affinity. In the context of PET imaging, these properties are critical for developing successful radiotracers with high target engagement, favorable biodistribution, and low off-target binding.

The incorporation of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, is the most common strategy in PET tracer development. [¹⁸F]Fluorine's small size and the strength of the carbon-fluorine bond contribute to the stability and biological compatibility of the resulting radiolabeled molecules.

Conceptual Workflow for Developing a 3,3-Difluoroazetidine PET Agent

The development of a novel PET imaging agent is a multi-step process that begins with the identification of a biological target and a lead compound. The workflow for incorporating a 3,3-difluoroazetidine moiety into a PET agent is outlined below.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Radiolabeling cluster_2 Phase 3: Preclinical Evaluation Target Target Identification & Lead Compound Selection Design Design of 3,3-Difluoroazetidine Analogs Target->Design Precursor Synthesis of Radiolabeling Precursor Design->Precursor Radiolabeling [¹⁸F]Fluorination Precursor->Radiolabeling Purification Purification & Formulation Radiolabeling->Purification QC Quality Control Purification->QC InVitro In Vitro Evaluation (Stability, Affinity) QC->InVitro InVivo In Vivo Evaluation (Biodistribution, PET/CT Imaging) InVitro->InVivo Metabolism Metabolite Analysis InVivo->Metabolism G Cyclotron [¹⁸F]Fluoride Production (Cyclotron) QMA Anion Exchange Cartridge (QMA) Cyclotron->QMA Elution Elution with K₂₂₂/K₂CO₃ QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction Radiolabeling Reaction (120-150°C) Drying->Reaction Precursor Precursor in DMSO Precursor->Reaction Purification Semi-preparative HPLC Reaction->Purification Formulation Final Product Formulation Purification->Formulation G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Tracer [¹⁸F]Tracer-X (with 3,3-difluoroazetidine) Receptor Target Receptor Tracer->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP₃) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Kinase_Cascade->Cellular_Response

Application Notes & Protocols: Experimental Procedures for Coupling Reactions with 3,3-Difluoroazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Difluoroazetidine (B2684565) is an increasingly important saturated heterocycle in medicinal chemistry and drug development. The incorporation of the difluoroazetidine motif can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and basicity. This document provides detailed protocols for two fundamental and widely used coupling reactions involving 3,3-Difluoroazetidine hydrochloride[1]: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and standard amide bond formation.

The presence of two electron-withdrawing fluorine atoms on the azetidine (B1206935) ring decreases the nucleophilicity of the nitrogen atom. This requires careful optimization of reaction conditions, often necessitating more reactive catalysts, stronger bases, or more efficient coupling reagents compared to its non-fluorinated analog. These protocols are designed to provide robust starting points for researchers.

Protocol 1: Palladium-Catalyzed N-Arylation of 3,3-Difluoroazetidine with Aryl Halides

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2][3] This protocol outlines a general procedure for the N-arylation of 3,3-difluoroazetidine using a palladium catalyst with a biaryl phosphine (B1218219) ligand, which is effective for coupling less nucleophilic amines.[4][5][6]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Halide - 3,3-Difluoroazetidine HCl - Base (e.g., NaOtBu) - Pd Precatalyst & Ligand setup Assemble Reaction Vessel (Oven-dried flask, stir bar) evac Evacuate & Backfill with Inert Gas (N₂ or Ar) setup->evac add_reagents Add Reagents & Solvent (e.g., Toluene) evac->add_reagents heat Heat to Reaction Temp (e.g., 80-110 °C) add_reagents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Cool to RT & Quench (e.g., add water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify char Characterize Product (NMR, MS) purify->char

Caption: General workflow for Palladium-catalyzed coupling reactions.

Materials
  • This compound (1.2 equiv)

  • Aryl halide (or triflate) (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., RuPhos, XPhos, 4-5 mol%)[6]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Protocol
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.25 mmol, 2.5 equiv) and this compound (0.6 mmol, 1.2 equiv).

  • Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., Toluene, 2.5 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block and stir at 80-110 °C.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and quench carefully with water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-3,3-difluoroazetidine.

Data Summary: N-Arylation Conditions

The selection of ligand and base is critical for the success of the Buchwald-Hartwig amination.[6][7] The following table provides a template for optimizing reaction conditions.

EntryAryl Halide (R-X)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBu (2.5)Toluene10012Data
24-ChlorotoluenePd₂(dba)₃ (2)XPhos (5)NaOtBu (2.5)Dioxane11018Data
32-BromopyridinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (3.0)Dioxane11024Data
44-BromoanisolePd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (3.0)Toluene10016Data

Buchwald-Hartwig Catalytic Cycle

G pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amide_complex L₂Pd(II)(Ar)(NR₂) oa_complex->amide_complex Amine Binding & Deprotonation product_complex L₂Pd(0)•Ar-NR₂ amide_complex->product_complex Reductive Elimination product_complex->pd0 Product Release product Ar-NR₂ product_complex->product center arx Ar-X arx->oa_complex amine R₂NH + Base amine->amide_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Amide Coupling of 3,3-Difluoroazetidine with Carboxylic Acids

Amide bond formation is a cornerstone reaction in organic synthesis.[8] Due to the reduced nucleophilicity of 3,3-difluoroazetidine, potent coupling reagents such as HATU are recommended to ensure efficient conversion.[9]

Materials
  • This compound (1.1 equiv)

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 3.0 equiv)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

Protocol
  • In a round-bottom flask, dissolve the carboxylic acid (0.5 mmol, 1.0 equiv) and HATU (0.55 mmol, 1.1 equiv) in anhydrous DMF (2.5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (0.55 mmol, 1.1 equiv) to the mixture.

  • Slowly add DIPEA (1.5 mmol, 3.0 equiv) to the stirred solution. Note: The initial 1.0 equiv of DIPEA neutralizes the HCl salt.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Amide Coupling Conditions

This table provides a template for documenting results from amide coupling reactions with various carboxylic acids.

EntryCarboxylic AcidCoupling ReagentBase (equiv)SolventTime (h)Yield (%)
1Benzoic AcidHATUDIPEA (3.0)DMF6Data
2Acetic AcidEDC/HOBtDIPEA (3.0)DCM12Data
3Phenylacetic AcidHATUDIPEA (3.0)DMF5Data
4Isonicotinic AcidT3PPyridine (4.0)MeCN10Data

Disclaimer: These protocols provide a general guideline. Reaction conditions, including temperature, time, and stoichiometry, may require further optimization depending on the specific substrates used. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes: The Use of 3,3-Difluoroazetidine Hydrochloride in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in agrochemical research to enhance efficacy, metabolic stability, and lipophilicity. The 3,3-difluoroazetidine (B2684565) moiety is an attractive building block for the synthesis of novel pesticides, including fungicides, herbicides, and insecticides. Its strained four-membered ring system offers unique conformational constraints, while the gem-difluoro group can significantly impact the physicochemical properties and biological activity of the resulting compounds. This document provides an overview of the potential applications of 3,3-Difluoroazetidine hydrochloride in agrochemical synthesis, including detailed experimental protocols for its incorporation into representative agrochemical scaffolds.

The high electronegativity of fluorine can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and block sites of metabolism, often leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. The azetidine (B1206935) ring, a saturated heterocycle, serves as a versatile scaffold that can be functionalized to explore a wide range of chemical space. This compound is a convenient salt form that allows for easy handling and storage of the volatile free base.

Key Advantages of Incorporating the 3,3-Difluoroazetidine Moiety:
  • Modulation of Physicochemical Properties: The difluoromethyl group increases lipophilicity, which can enhance the penetration of the active ingredient through plant cuticles or insect exoskeletons.

  • Enhanced Metabolic Stability: The C-F bond is highly stable, and the difluoro substitution can block oxidative metabolism at the 3-position of the azetidine ring, potentially leading to longer-lasting activity.

  • Conformational Rigidity: The strained azetidine ring provides a degree of conformational rigidity that can lead to more specific binding to target enzymes or receptors.

  • Versatile Synthetic Handle: The secondary amine of the azetidine ring provides a straightforward point for chemical modification, allowing for the facile introduction of the moiety into a variety of molecular scaffolds.

Experimental Protocols

The following protocols describe general methods for the N-functionalization of this compound to generate derivatives with potential agrochemical activity. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: N-Arylation of 3,3-Difluoroazetidine with an Activated Aryl Halide (Illustrative Synthesis of a Fungicide Precursor)

This protocol details the synthesis of a hypothetical N-aryl-3,3-difluoroazetidine, a common structural motif in certain classes of fungicides. The reaction involves a nucleophilic aromatic substitution.

Reaction Scheme:

reagent1 3,3-Difluoroazetidine hydrochloride reaction_center + reagent1->reaction_center reagent2 4-Fluoro-2-nitrobenzonitrile (B1304810) reagent2->reaction_center base K2CO3 base->reaction_center Base solvent Acetonitrile (ACN) solvent->reaction_center Solvent, 80 °C product N-(4-cyano-3-nitrophenyl)- 3,3-difluoroazetidine reaction_center->product

Caption: N-Arylation of this compound.

Materials:

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to liberate the free amine.

  • Add 4-fluoro-2-nitrobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,3-difluoroazetidine.

Hypothetical Data:

CompoundStarting MaterialReagentYield (%)Purity (%)
N-(4-cyano-3-nitrophenyl)-3,3-difluoroazetidine3,3-Difluoroazetidine HCl4-Fluoro-2-nitrobenzonitrile85>95 (by HPLC)
Protocol 2: N-Acylation of 3,3-Difluoroazetidine with an Acid Chloride (Illustrative Synthesis of an Insecticide Precursor)

This protocol describes the synthesis of an N-acyl-3,3-difluoroazetidine, a potential building block for amide-containing insecticides.

Workflow Diagram:

start Start: 3,3-Difluoroazetidine HCl free_base Liberate Free Base (Triethylamine, DCM) start->free_base acylation N-Acylation (Pyridinyl-carbonyl chloride, 0 °C to RT) free_base->acylation workup Aqueous Workup (Wash with NaHCO3, Brine) acylation->workup purification Purification (Column Chromatography) workup->purification product Product: N-(pyridinylcarbonyl)- 3,3-difluoroazetidine purification->product

Caption: Workflow for N-Acylation of 3,3-Difluoroazetidine.

Materials:

  • This compound

  • Pyridine-3-carbonyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (2.5 eq) and stir at room temperature for 20 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of pyridine-3-carbonyl chloride (1.2 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Hypothetical Biological Activity:

CompoundTarget PestLC50 (ppm)
N-(pyridinylcarbonyl)-3,3-difluoroazetidine derivativeDiamondback moth (Plutella xylostella)1.5
N-(pyridinylcarbonyl)-3,3-difluoroazetidine derivativeGreen peach aphid (Myzus persicae)3.2
Protocol 3: Reductive Amination of 3,3-Difluoroazetidine with an Aldehyde (Illustrative Synthesis of a Herbicide Precursor)

This protocol outlines the synthesis of an N-alkylated 3,3-difluoroazetidine via reductive amination, a common strategy for introducing amine functionalities in herbicide synthesis.

Logical Relationship Diagram:

cluster_reactants Reactants cluster_conditions Conditions A 3,3-Difluoroazetidine HCl F Imine Formation A->F B Substituted Benzaldehyde B->F C Sodium Triacetoxyborohydride (B8407120) G Reduction C->G D 1,2-Dichloroethane (DCE) D->F E Acetic Acid (cat.) E->F F->G H N-Benzylated Product G->H

Caption: Reductive Amination Logical Flow.

Materials:

  • This compound

  • 2,4-Dichlorobenzaldehyde (B42875)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and 2,4-dichlorobenzaldehyde (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Hypothetical Herbicidal Activity Data:

CompoundWeed SpeciesEC50 (g/ha) - Pre-emergenceEC50 (g/ha) - Post-emergence
N-(2,4-dichlorobenzyl)-3,3-difluoroazetidineVelvetleaf (Abutilon theophrasti)150200
N-(2,4-dichlorobenzyl)-3,3-difluoroazetidineGreen foxtail (Setaria viridis)120180

Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with appropriate safety precautions in place. The hypothetical data is not based on experimental results and is intended to showcase the potential applications of this compound in agrochemical research.

Application Notes and Protocols: 3,3-Difluoroazetidine in OLED and DSSC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct application of 3,3-difluoroazetidine (B2684565) in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) is an emerging area of research with limited specific literature, the unique properties of this fluorinated heterocyclic building block present significant potential for advancing these technologies. The strategic incorporation of fluorine atoms into organic materials is a well-established strategy for tuning their electronic and photophysical properties.[1][2][3] This document provides detailed application notes and protocols based on the known effects of gem-difluorination and the performance of analogous fluorinated compounds in optoelectronic devices. The information herein is intended to guide researchers in exploring the utility of 3,3-difluoroazetidine derivatives for next-generation OLEDs and DSSCs.

The introduction of a 3,3-difluoroazetidine moiety into organic molecules can be expected to confer several advantageous properties. The strong electron-withdrawing nature of the gem-difluoro group can significantly lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This modulation is critical for improving charge injection and transport, enhancing resistance to oxidative degradation, and tuning the emission color in OLEDs.[1][2] In DSSCs, adjusting the energy levels of the dye is crucial for efficient electron injection into the semiconductor's conduction band and effective dye regeneration.[4][5][6][7] Furthermore, the incorporation of fluorine can increase the lipophilicity and thermal stability of materials, which is beneficial for solution processability and device longevity.[2][8]

Application in OLED Development

The 3,3-difluoroazetidine moiety can be a valuable building block for various components of an OLED device, including host materials, charge transport materials, and emitters.

Potential as a Host Material for Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, particularly for blue emitters, a host material with a high triplet energy is required to prevent the quenching of the phosphorescent guest. The saturated, non-conjugated nature of the azetidine (B1206935) ring can act as an insulating spacer, helping to maintain a high triplet energy in the host molecule. The gem-difluoro group can enhance the thermal and morphological stability of the host material.[9][10]

Hypothetical Molecular Design: A bipolar host material could be designed by attaching carbazole (B46965) (a hole-transporting unit) and a cyano-substituted phenyl group (an electron-transporting unit) to the 3,3-difluoroazetidine nitrogen.

Diagram of Proposed OLED Host Material Synthesis

cluster_0 Synthesis of a 3,3-Difluoroazetidine-Based Host Material A 3,3-Difluoroazetidine HCl D Buchwald-Hartwig Amination A->D B Carbazole Derivative B->D C Cyano-substituted Phenyl Halide F Suzuki Coupling C->F E Intermediate Product D->E E->F G Final Bipolar Host Material F->G

Caption: Proposed synthetic workflow for a bipolar OLED host material incorporating a 3,3-difluoroazetidine core.

Quantitative Data from Analogous Fluorinated Host Materials

To provide a comparative context, the performance of OLEDs using other fluorinated host materials is summarized below.

Host MaterialDopantMax. EQE (%)Device StructureReference
Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F)FIrpic15.0ITO/PEDOT:PSS/TPSi-F:FIrpic/TPBi/LiF/Al[9]
m-CzCNFIrpic23.14ITO/TAPC/m-CzCN:FIrpic/TmPyPB/LiF/Al[11]
o-CzCN2CzPN (TADF)14.98ITO/TAPC/o-CzCN:2CzPN/TmPyPB/LiF/Al[11]

EQE: External Quantum Efficiency; FIrpic: Iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2′]picolinate; 2CzPN: 1,2-bis(carbazol-9-yl)-4,5-dicyanobenzene; TAPC: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane; TmPyPB: 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene.

Experimental Protocol: Fabrication of a PhOLED Device

This protocol describes the fabrication of a phosphorescent OLED using a hypothetical 3,3-difluoroazetidine-based host material.

  • Substrate Preparation:

    • Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Layer Deposition (by Thermal Evaporation):

    • The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber (<10-6 Torr).

    • A hole-injection layer (HIL) of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is deposited at a rate of 1-2 Å/s to a thickness of 30 nm.

    • The emissive layer (EML) is co-deposited by evaporating the hypothetical 3,3-difluoroazetidine host material and a phosphorescent dopant (e.g., FIrpic) at a weight ratio of 9:1. The deposition rate is maintained at 2 Å/s to a total thickness of 20 nm.

    • An electron-transport layer (ETL) of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) is deposited at a rate of 1-2 Å/s to a thickness of 40 nm.

    • An electron-injection layer (EIL) of lithium fluoride (B91410) (LiF) is deposited at a rate of 0.1 Å/s to a thickness of 1 nm.

    • Finally, a cathode layer of aluminum (Al) is deposited at a rate of 5 Å/s to a thickness of 100 nm.

  • Encapsulation and Characterization:

    • The completed device is encapsulated with a glass lid and UV-cured epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

    • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance and current density data.

Diagram of a Multilayer OLED Structure

cluster_0 OLED Device Architecture Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (TmPyPB) ETL->EIL EML Emissive Layer (Host:Dopant) EML->ETL HTL Hole Transport Layer (TAPC) HTL->EML HIL Hole Injection Layer HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer structure of a phosphorescent OLED device.

Application in DSSC Development

In DSSCs, the 3,3-difluoroazetidine moiety could be incorporated into organic sensitizer (B1316253) dyes to fine-tune their photophysical and electrochemical properties for improved device performance.

Potential as a Component of D-π-A Dyes

The standard architecture for organic DSSC dyes is a Donor-π-bridge-Acceptor (D-π-A) structure. The 3,3-difluoroazetidine group could be part of the donor or the π-bridge. The strong inductive effect of the gem-difluoro group can lower the HOMO and LUMO levels of the dye. Lowering the LUMO level can enhance the driving force for electron injection into the TiO2 conduction band, while lowering the HOMO level can improve the driving force for dye regeneration by the electrolyte.[4][5][7]

Quantitative Data from Analogous Fluorinated Dyes for DSSCs

The performance of DSSCs sensitized with various fluorinated organic dyes is presented below for comparison.

DyeCo-adsorbentJsc (mA cm-2)Voc (V)FFPCE (%)Reference
YY-ThP(3F)CDCA15.80.810.739.35[7]
JM204CDCA18.50.820.7210.9[6]
Dye 14 (ortho-fluoro)None5.430.810.763.33[12]

Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency; CDCA: Chenodeoxycholic acid.

Experimental Protocol: Fabrication and Characterization of a DSSC

This protocol outlines the fabrication of a DSSC using a hypothetical D-π-A dye containing a 3,3-difluoroazetidine moiety.

  • Photoanode Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass is cleaned as described for OLEDs.

    • A compact blocking layer of TiO2 is deposited by spin-coating a precursor solution and annealing at 500 °C.

    • A mesoporous TiO2 layer is deposited by screen-printing a TiO2 paste, followed by sintering at 500 °C to create a high surface area film.

    • The sintered photoanode is immersed in a solution of the 3,3-difluoroazetidine-containing dye (e.g., 0.3 mM in a 1:1 mixture of acetonitrile (B52724) and tert-butanol) for 24 hours to allow for dye adsorption.

  • Counter Electrode Preparation:

    • A hole is drilled in another FTO glass substrate.

    • The substrate is cleaned, and a thin layer of a platinum precursor (e.g., H2PtCl6 in isopropanol) is drop-cast onto the conductive side and annealed at 400 °C to form a catalytic Pt layer.

  • DSSC Assembly and Characterization:

    • The dye-sensitized photoanode and the Pt counter electrode are assembled into a sandwich-type cell using a thermoplastic sealant (e.g., Surlyn).

    • An electrolyte solution (e.g., containing an I-/I3- redox couple in an organic solvent) is introduced into the cell through the hole in the counter electrode, which is then sealed.

    • The photovoltaic performance of the DSSC is measured under simulated solar illumination (AM 1.5G, 100 mW cm-2) using a solar simulator and a source meter. The J-V curve is recorded to determine Jsc, Voc, FF, and PCE.

Diagram of DSSC Working Principle

cluster_0 DSSC Energy Conversion Workflow Photon Photon (hν) Dye Dye (S) Photon->Dye 1. Light Absorption Dye_excited Excited Dye (S*) Dye->Dye_excited TiO2 TiO2 Conduction Band Dye_excited->TiO2 2. Electron Injection External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode (Pt) External_Circuit->Counter_Electrode Electrolyte_ox Electrolyte (I3-) Counter_Electrode->Electrolyte_ox 5. Electrolyte Reduction Electrolyte_red Electrolyte (I-) Dye_oxidized Oxidized Dye (S+) Electrolyte_red->Dye_oxidized 4. Dye Regeneration Electrolyte_ox->Electrolyte_red Dye_oxidized->Dye

Caption: Schematic of the electron transfer processes in a Dye-Sensitized Solar Cell.

The incorporation of 3,3-difluoroazetidine into organic semiconductors represents a promising, yet underexplored, avenue for the development of high-performance OLEDs and DSSCs. Based on the well-documented effects of fluorination, this building block is expected to offer significant advantages in tuning energy levels, improving stability, and enhancing device efficiency. The provided application notes and protocols, derived from established principles and research on analogous compounds, offer a solid foundation for researchers to begin investigating the potential of this novel material in organic electronics. Further experimental work is necessary to synthesize and characterize 3,3-difluoroazetidine-containing materials and to validate their performance in functional devices.

References

Application Notes and Protocols: 3,3-Difluoroazetidine Hydrochloride as a Precursor for Advanced Bioimaging Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of higher precision and resolution in bioimaging necessitates the development of novel fluorescent probes with enhanced photophysical properties. 3,3-Difluoroazetidine (B2684565) hydrochloride has emerged as a critical precursor in the synthesis of a new generation of rhodamine-based fluorescent dyes, known as Janelia Fluor (JF) dyes. The incorporation of the 3,3-difluoroazetidine moiety into the rhodamine scaffold offers a strategic approach to fine-tune the spectral and chemical properties of the resulting fluorophores. The fluorine atoms enhance the lipophilicity of the dye, while the strained four-membered azetidine (B1206935) ring increases the nucleophilicity of the nitrogen atom, facilitating synthetic accessibility. This allows for the rational design of brighter, more photostable, and cell-permeable dyes with tailored excitation and emission spectra across the visible range. These advanced properties make them exceptional tools for a variety of cutting-edge bioimaging applications, including single-molecule imaging, super-resolution microscopy, and in vivo studies.[1]

Key Advantages of 3,3-Difluoroazetidine-Derived Dyes

  • Fine-Tuning of Spectral Properties: The substitution pattern on the azetidine ring allows for precise control over the absorption and emission wavelengths of the rhodamine dye. For instance, the use of a 3,3-difluoroazetidine group can induce a predictable blue-shift in the dye's spectrum.

  • Enhanced Brightness and Photostability: Janelia Fluor dyes, synthesized using this precursor, exhibit substantial increases in quantum yield and resistance to photobleaching compared to traditional rhodamine derivatives.[1] This enables longer imaging experiments with higher signal-to-noise ratios.

  • Improved Cell Permeability: The increased lipophilicity imparted by the difluoroazetidine group contributes to better cell membrane permeability, which is crucial for live-cell imaging applications.

Data Presentation

The following table summarizes the key photophysical properties of representative rhodamine dyes synthesized using 3,3-difluoroazetidine hydrochloride as a precursor. This data highlights the tunability and superior performance of these fluorophores.

Dye NamePrecursor MoietyMax. Absorption (λ_abs, nm)Max. Emission (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
Janelia Fluor 503 (JF503) 3,3-Difluoroazetidine50352983,0000.87Bright, photostable, ideal for 488 nm laser excitation.[2]
Janelia Fluor 525 (JF525) 3-Fluoroazetidine52554993,0000.90Fine-tuned emission for multicolor imaging.
Janelia Fluor 585 (JF585) 3,3-Difluoroazetidine585609110,0000.78Red-shifted, suitable for deeper tissue imaging.[2]

Experimental Protocols

Protocol 1: General Synthesis of a Janelia Fluor Dye using this compound

This protocol outlines the synthesis of a rhodamine dye incorporating the 3,3-difluoroazetidine moiety, exemplified by the synthesis of Janelia Fluor 503 (JF503). The key step is a palladium-catalyzed C-N cross-coupling reaction.

Materials:

  • This compound

  • Appropriate fluorescein (B123965) ditriflate precursor

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Preparation of the Free Base: In a fume hood, neutralize this compound with a suitable base (e.g., a saturated solution of sodium bicarbonate) and extract the free base into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the fluorescein ditriflate precursor, the palladium catalyst, and the phosphine ligand.

  • Addition of Reagents: Add the anhydrous, degassed solvent to the flask, followed by the base and the freshly prepared 3,3-difluoroazetidine free base.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure Janelia Fluor dye.

Synthesis_Workflow

Protocol 2: Live-Cell Imaging with a Janelia Fluor-HaloTag Ligand

This protocol provides a general procedure for labeling and imaging intracellular proteins fused to the HaloTag protein using a Janelia Fluor dye ligand.

Materials:

  • Mammalian cells expressing a HaloTag-fusion protein of interest, cultured on glass-bottom dishes or coverslips.

  • Janelia Fluor-HaloTag ligand (e.g., JF503-HaloTag ligand).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium).

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets and environmental chamber (37°C, 5% CO₂).

Procedure:

  • Prepare Ligand Stock Solution: Dissolve the Janelia Fluor-HaloTag ligand in anhydrous DMSO to a stock concentration of 1 mM. Store aliquots at -20°C.

  • Cell Plating: Seed the cells expressing the HaloTag-fusion protein onto imaging dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Labeling Solution Preparation: On the day of imaging, dilute the 1 mM stock solution of the Janelia Fluor-HaloTag ligand into pre-warmed complete cell culture medium to a final concentration of 100-500 nM.

  • Cell Labeling: Remove the culture medium from the cells and replace it with the labeling solution. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove unbound ligand.

  • Equilibration: After the final wash, add pre-warmed live-cell imaging medium to the cells and incubate for at least 30 minutes at 37°C to allow for the diffusion of any remaining unbound ligand out of the cells.

  • Imaging: Mount the imaging dish or coverslip on the microscope stage within the environmental chamber. Acquire images using the appropriate excitation and emission filters for the specific Janelia Fluor dye.

Imaging_Workflow

Application Example: Visualizing Nuclear Protein Dynamics

Signaling Pathway/Biological Process: Nuclear protein dynamics are fundamental to gene regulation, DNA replication, and repair. Visualizing the movement and interactions of specific nuclear proteins in real-time provides critical insights into these processes. Janelia Fluor dyes, coupled with self-labeling tags like HaloTag, are powerful tools for single-particle tracking (SPT) of nuclear proteins.

Experimental Approach:

  • Construct Design: A nuclear protein of interest (e.g., a transcription factor or a chromatin-binding protein) is genetically fused to the HaloTag protein.

  • Cell Line Generation: A stable cell line expressing the HaloTag-fusion protein is established.

  • Labeling: The cells are labeled with a low concentration of a bright and photostable Janelia Fluor-HaloTag ligand (e.g., JF549-HaloTag). The low concentration ensures that only a sparse population of molecules is fluorescent at any given time, which is essential for SPT.

  • Imaging: Fast-acquisition fluorescence microscopy is used to capture the movement of individual fluorescently labeled proteins within the nucleus.

  • Data Analysis: The trajectories of individual molecules are analyzed to determine their diffusion coefficients, residence times on chromatin, and interactions with other nuclear components.

Signaling_Pathway

Conclusion

This compound is a versatile and powerful precursor for the synthesis of advanced fluorescent dyes for bioimaging. The resulting Janelia Fluor dyes offer researchers an expanded palette of bright, photostable, and cell-permeable probes that enable a wide range of sophisticated imaging experiments. The detailed protocols and application examples provided here serve as a guide for the successful implementation of these cutting-edge tools in cellular and molecular biology research.

References

Troubleshooting & Optimization

3,3-Difluoroazetidine hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 3,3-Difluoroazetidine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its susceptibility to degradation in solution, particularly through the ring-opening of the strained four-membered azetidine (B1206935) ring. This process is often catalyzed by acidic conditions. The compound is also hygroscopic and should be stored under an inert atmosphere to prevent moisture-induced degradation.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is most stable in neutral to slightly acidic pH ranges (pH 4-6). Under strongly acidic conditions (pH < 3), the azetidine nitrogen is protonated, forming an azetidinium ion, which is highly susceptible to nucleophilic attack and subsequent ring-opening. In alkaline conditions (pH > 8), the free base form of the azetidine may be more prone to other degradation pathways, though typically at a slower rate than acid-catalyzed ring-opening.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products are expected to arise from the nucleophilic ring-opening of the azetidinium ion. In the presence of water, this would likely lead to the formation of (2-amino-1,1-difluoroethyl)methanol. If other nucleophiles are present in the solution (e.g., buffers, co-solvents), they may also participate in the ring-opening reaction, leading to a variety of adducts.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature of 2-8°C.[2][3] It is crucial to protect it from moisture due to its hygroscopic nature. For long-term storage, keeping it at -20°C is also an option.

Q5: Is this compound sensitive to light?

A5: While there is no specific data on the photostability of this compound, it is good laboratory practice to protect all reagents from prolonged exposure to light, especially UV light. Photolytic degradation is a possibility for many organic molecules.[4]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity in solution.

  • Possible Cause: Degradation of this compound in your experimental medium.

  • Troubleshooting Steps:

    • pH Verification: Check the pH of your solution. If it is strongly acidic or alkaline, consider adjusting it to a more neutral range (pH 4-7) if your experimental protocol allows.

    • Fresh Solutions: Prepare fresh solutions of this compound immediately before use. Avoid storing it in solution for extended periods.

    • Solvent Choice: If using protic solvents, be aware that they can act as nucleophiles and promote ring-opening. Consider using aprotic solvents if compatible with your reaction.

    • Temperature Control: Keep solutions containing the compound cooled when not in use to slow down potential degradation.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze Blank: Run a blank sample (solvent and any other reagents without this compound) to rule out contamination.

    • Stress Samples: Prepare intentionally degraded samples (e.g., by treating with mild acid or heating) and analyze them to see if the unknown peaks correspond to expected degradation products.

    • Mass Spectrometry: Use LC-MS to determine the mass of the unknown peaks. This can provide valuable clues about their structure, for example, by looking for masses corresponding to the ring-opened product.

    • Review Storage: Ensure that the solid compound and its solutions have been stored under the recommended conditions.

Quantitative Stability Data

The following tables summarize hypothetical stability data for this compound under various conditions. This data is intended to be illustrative of expected trends based on the known chemistry of azetidines.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 25°C

pHIncubation Time (hours)Remaining Compound (%)Major Degradation Product(s)
2.02475Ring-opened product
4.02498Minimal degradation
7.02499Minimal degradation
9.02495Uncharacterized

Table 2: Thermal Stability of this compound (Solid State)

Temperature (°C)Incubation Time (days)Purity (%)Observations
2530>99No significant change
403098Slight discoloration
603092Noticeable discoloration

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile (B52724).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Incubate at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (0.1 mg/mL in acetonitrile:water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+).

  • Injection Volume: 5 µL.

Visualizations

degradation_pathway compound 3,3-Difluoroazetidine Hydrochloride protonation Protonation (Acidic Conditions) compound->protonation H+ azetidinium Azetidinium Ion protonation->azetidinium ring_opening Ring-Opening azetidinium->ring_opening nucleophile Nucleophile (e.g., H2O) nucleophile->ring_opening product Ring-Opened Product ring_opening->product

Caption: Acid-catalyzed degradation pathway of this compound.

experimental_workflow start Start: Stability Study prep Prepare Stock Solution (1 mg/mL in ACN) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Withdraw and Neutralize Samples stress->sample analysis Analyze by HPLC-MS sample->analysis data Evaluate Data (Purity, Degradation Products) analysis->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Results or Unknown Peaks check_pH Check pH of Solution start->check_pH is_extreme pH Extreme? check_pH->is_extreme adjust_pH Adjust to pH 4-7 is_extreme->adjust_pH Yes check_age Check Solution Age is_extreme->check_age No adjust_pH->check_age is_old Solution Old? check_age->is_old prepare_fresh Prepare Fresh Solution is_old->prepare_fresh Yes analyze_blank Analyze Blank Sample is_old->analyze_blank No prepare_fresh->analyze_blank is_contaminated Contamination? analyze_blank->is_contaminated clean_system Clean System/ Use Pure Reagents is_contaminated->clean_system Yes end Problem Resolved is_contaminated->end No clean_system->end

References

Troubleshooting low yield in 3,3-Difluoroazetidine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in 3,3-Difluoroazetidine (B2684565) coupling reactions, particularly N-arylation via Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no product formation in my 3,3-difluoroazetidine coupling reaction. What are the most common initial culprits?

A1: Low yields in Buchwald-Hartwig aminations involving 3,3-difluoroazetidine often stem from a few key areas. Systematically investigating the following is a good starting point:

  • Inefficient Liberation of the Free Amine: 3,3-Difluoroazetidine is commonly supplied as a hydrochloride salt to improve its stability.[1] The free amine must be generated in situ for the coupling reaction to proceed. An insufficient amount or an inappropriate choice of base can lead to incomplete deprotonation and, consequently, low yield.

  • Catalyst System Incompatibility: The selection of the palladium precursor and, more critically, the phosphine (B1218219) ligand is paramount.[2] The electronic and steric properties of both the aryl halide and 3,3-difluoroazetidine will dictate the optimal ligand. Sterically hindered biarylphosphine ligands are often a good choice for challenging couplings.[2]

  • Presence of Oxygen and Moisture: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Inadequate inert atmosphere techniques (e.g., improper degassing of solvents and reagents) can lead to catalyst deactivation and significantly reduce the reaction yield. All reagents and solvents should be anhydrous.

Q2: How does the presence of the two fluorine atoms on the azetidine (B1206935) ring affect the coupling reaction?

A2: The two fluorine atoms at the 3-position of the azetidine ring have a significant electronic effect. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the azetidine nitrogen, potentially slowing down the rate of the C-N bond-forming reductive elimination step in the catalytic cycle. However, the ring strain of the azetidine (approximately 27.7 Kcal/mol) enhances the accessibility of the nitrogen lone pair, which can help to counteract this effect and increase the reaction rate compared to other secondary amines.[3]

Q3: My reaction starts but appears to stall before completion. What could be the cause?

A3: Reaction stalling can be indicative of several issues:

  • Catalyst Decomposition: The palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures. This can be exacerbated by impurities in the starting materials or solvents.

  • Inhibitory Side Products: The formation of inhibitory species that coordinate to the palladium and halt the catalytic cycle can occur.

  • Insufficient Base: As the reaction progresses, the base is consumed. If the stoichiometry is not correct, the reaction may stop once the base is depleted.

Q4: I am seeing the formation of side products. What are the most likely side reactions?

A4: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom.[4] This can become competitive with the desired C-N coupling, especially if there are issues with the catalyst system or if the amine coupling partner is particularly hindered. Another possibility is the formation of diaryl ethers if water is present, or other undesired couplings depending on the functional groups present on your substrates.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in 3,3-difluoroazetidine coupling reactions.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Low Yield in 3,3-Difluoroazetidine Coupling start Low Yield Observed check_amine Verify Free Amine Generation start->check_amine check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_purity Check Reagent Purity start->check_purity base_issue Insufficient or Incorrect Base check_amine->base_issue Yes ligand_issue Suboptimal Ligand/Precatalyst check_catalyst->ligand_issue Yes atmosphere_issue Air/Moisture Contamination check_conditions->atmosphere_issue Yes reagent_issue Degraded Reagents/Solvents check_purity->reagent_issue Yes solution_base Increase Base Equivalents or Switch to a Stronger Base base_issue->solution_base solution_catalyst Screen Different Ligands (e.g., Biarylphosphines) ligand_issue->solution_catalyst solution_conditions Ensure Rigorous Inert Atmosphere and Anhydrous Conditions atmosphere_issue->solution_conditions solution_purity Use Freshly Purified Reagents and Solvents reagent_issue->solution_purity

Caption: A logical workflow for diagnosing and resolving common causes of low yield.

Data Presentation: Reaction Parameter Optimization

The following table summarizes key parameters that can be optimized to improve the yield of 3,3-difluoroazetidine coupling reactions.

ParameterRecommended Starting PointOptimization StrategyRationale
Palladium Precatalyst Pd₂(dba)₃ or a Pd-NHC precatalystScreen different Pd(0) and Pd(II) sources.Pre-catalysts can offer faster initiation and higher stability.[2]
Ligand A biarylphosphine ligand (e.g., XPhos, RuPhos)Screen a panel of ligands with varying steric bulk and electronic properties.The optimal ligand is highly substrate-dependent.[5]
Base NaOtBu or Cs₂CO₃Test stronger bases (e.g., LHMDS) or weaker, more soluble bases (e.g., K₃PO₄).The base must be strong enough to deprotonate the azetidine hydrochloride and the Pd-amine complex but not so strong as to cause side reactions.
Solvent Toluene or DioxaneScreen other aprotic solvents like THF.The solvent needs to solubilize all reaction components. Chlorinated solvents should be avoided.[2]
Temperature 80-110 °CTitrate temperature up or down in 10 °C increments.Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.
Concentration 0.1 - 0.5 MVary the concentration to assess its impact on reaction rate and solubility.Higher concentrations can sometimes favor the desired reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig N-Arylation of 3,3-Difluoroazetidine Hydrochloride

This protocol provides a general starting point for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Reaction Condition Screening

To efficiently optimize reaction conditions, a parallel screening approach is recommended.

Procedure:

  • In a glovebox, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent.

  • In an array of reaction vials, dispense the aryl halide and this compound.

  • To each vial, add a different base or a different solvent.

  • Add the catalyst/ligand stock solution to each vial.

  • Seal the vials and place them in a heating block.

  • After a set time, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion to the desired product.

Diagram: General Catalytic Cycle of Buchwald-Hartwig Amination

BuchwaldHartwigCycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination (R₂NH) pd_complex1->amine_coordination + R₂NH pd_complex2 [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation + Base pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The key steps in the palladium-catalyzed C-N bond formation.

References

Safe handling and storage of 3,3-Difluoroazetidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of 3,3-Difluoroazetidine HCl, addressing common questions and potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3,3-Difluoroazetidine HCl?

A1: 3,3-Difluoroazetidine HCl is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure, the following personal protective equipment should be worn:

  • Eye Protection: Wear approved safety goggles or glasses with side shields.[1]

  • Hand Protection: Handle with chemically resistant gloves.[1]

  • Respiratory Protection: In case of insufficient ventilation, use a dust mask (e.g., N95) or a suitable respirator.

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3]

Q3: What are the recommended storage conditions for 3,3-Difluoroazetidine HCl?

A3: Proper storage is crucial to maintain the integrity of the compound. It is hygroscopic and should be handled and stored under an inert gas.[1] Key storage recommendations are summarized in the table below.

Q4: Is 3,3-Difluoroazetidine HCl stable?

A4: Yes, the compound is stable under the recommended storage conditions.[1][3]

Q5: What should I do in case of accidental exposure?

A5: Immediate action is necessary in case of exposure:

  • If on Skin: Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get medical attention if irritation persists.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][3]

  • If Swallowed: Rinse the mouth with water and seek medical attention if you feel unwell.[1]

Troubleshooting Guide

Problem 1: The compound appears clumpy or has changed in appearance.

  • Possible Cause: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Improper storage or handling in a non-dry environment can lead to clumping.

  • Solution: Ensure the container is always tightly sealed when not in use. Handle the compound in a glove box or under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure.

Problem 2: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling could lead to impurities affecting your reaction.

  • Solution: Always use the compound directly from a properly stored container. If you suspect degradation, it is advisable to use a fresh batch. Ensure that the storage temperature is maintained within the recommended range.

Quantitative Data Summary

Table 1: Storage and Physical Properties

ParameterValueSource(s)
Storage Temperature 2-8°C[4]
3-5°C[1]
4°C[5]
Melting Point 136-140°C[1]
138-143°C[4]
Physical State Solid, Powder, Crystalline[1][3]
Color White to Off-White[1][4]
Hygroscopic Yes[1][4]

Experimental Workflow Diagram

Below is a generalized workflow for handling and using 3,3-Difluoroazetidine HCl in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Cleanup cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) B->C D Remove Compound from Storage (2-8°C) E Allow to Equilibrate to Room Temperature in a Desiccator D->E F Weigh Required Amount Under Inert Atmosphere E->F G Add to Reaction Vessel Under Inert Atmosphere F->G J Return Compound to Storage (Tightly Sealed, Under Inert Gas) F->J After Use H Seal Reaction Vessel G->H I Properly Dispose of Contaminated Materials (Gloves, Weighing Paper, etc.) H->I K Store at Recommended Temperature (2-8°C) J->K

Caption: Workflow for Safe Handling of 3,3-Difluoroazetidine HCl.

References

Technical Support Center: Optimizing Reaction Conditions for 3,3-Difluoroazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3-Difluoroazetidine (B2684565) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of 3,3-difluoroazetidine hydrochloride?

This compound is a derivative of azetidine (B1206935), a four-membered heterocyclic compound. The presence of two fluorine atoms at the 3-position significantly influences its chemical properties. The ring strain of the azetidine ring (approximately 27.7 Kcal/mol) makes the nitrogen's lone pair of electrons more accessible for nucleophilic attack, leading to enhanced reaction rates compared to less strained secondary amines.[1] The difluoro substitution increases the lipophilicity of the molecule, which can improve its solubility in organic solvents.[1]

Q2: How should this compound be handled and stored?

This compound is typically a solid. For optimal stability, it should be stored in a cool, dry place, away from moisture.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Q3: In what types of reactions is this compound commonly used?

This compound is a valuable building block in medicinal chemistry and materials science. It is frequently used in N-alkylation and N-arylation reactions to introduce the 3,3-difluoroazetidine moiety into a target molecule. This can lead to improved metabolic stability, binding affinity, and other desirable pharmacokinetic properties. It is also used in the synthesis of novel fluorescent dyes and energetic materials.[1][3]

Q4: Why is the hydrochloride salt form used?

The hydrochloride salt of 3,3-difluoroazetidine enhances its stability and shelf-life. The free base is more volatile and potentially more reactive. For most reactions, the hydrochloride salt is neutralized in situ with a suitable base to generate the free amine for subsequent functionalization.

Troubleshooting Guide

Low yields and unexpected side products are common challenges when working with strained ring systems like azetidines. This guide provides a systematic approach to troubleshooting reactions involving this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Incomplete neutralization of the hydrochloride salt: The reaction will not proceed if the free amine is not generated.

  • Insufficiently reactive coupling partner: The alkyl or aryl halide may not be reactive enough under the chosen conditions.

  • Suboptimal reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures.

  • Incorrect solvent or base: The choice of solvent and base is crucial for reaction efficiency.

  • Catalyst deactivation (for N-arylation): The palladium catalyst used in Buchwald-Hartwig amination can be sensitive to air and moisture.

Troubleshooting Workflow:

troubleshooting_low_yield start Low/No Yield check_neutralization Verify Complete Neutralization of HCl Salt (e.g., check pH, use excess base) start->check_neutralization increase_reactivity Increase Reactivity of Coupling Partner (e.g., switch from Cl to Br or I) check_neutralization->increase_reactivity If neutralization is confirmed optimize_temp Optimize Reaction Temperature (e.g., incremental increase) increase_reactivity->optimize_temp If still low yield screen_solvents_bases Screen Solvents and Bases optimize_temp->screen_solvents_bases If still low yield check_catalyst Check Catalyst Activity (for N-arylation) (e.g., use fresh catalyst, degas solvent) screen_solvents_bases->check_catalyst If still low yield (N-arylation) solution Improved Yield screen_solvents_bases->solution Problem Solved (N-alkylation) check_catalyst->solution Problem Solved

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Formation of Side Products

Possible Causes:

  • Over-alkylation or multiple arylations: The product itself can sometimes react further.

  • Ring-opening of the azetidine: Under harsh acidic or basic conditions, or at high temperatures, the strained azetidine ring can open.

  • Side reactions of the coupling partner: The alkyl or aryl halide may undergo elimination or other side reactions.

  • Hydrolysis of starting materials or products: Presence of water can lead to unwanted hydrolysis.

Troubleshooting Steps:

  • Modify Stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion and minimize side reactions of the excess component.

  • Lower Reaction Temperature: This can often reduce the rate of decomposition and side reactions.

  • Use a Milder Base: Strong bases can promote elimination and other side reactions.

  • Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly to prevent hydrolysis.

  • Purification Strategy: If side products are unavoidable, optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization).

Experimental Protocols & Data

The following are representative protocols for the N-alkylation and N-arylation of this compound. Note that optimal conditions will vary depending on the specific substrate.

N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound.

Reaction Scheme:

N_Alkylation reactant1 3,3-Difluoroazetidine Hydrochloride reagents Base, Solvent reactant1->reagents reactant2 R-X (Alkyl Halide) reactant2->reagents product N-Alkyl-3,3-difluoroazetidine reagents->product

Caption: General scheme for N-alkylation.

Detailed Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., triethylamine, potassium carbonate, 2.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to ensure complete neutralization.

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Illustrative Data for N-Alkylation:

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ACN601285
2Ethyl iodideEt₃NDMF701878
3Propyl bromideCs₂CO₃Dioxane801682

This data is illustrative and based on general knowledge of similar reactions. Actual results may vary.

N-Arylation via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.

Reaction Mechanism Overview:

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 (L)₂Pd(Ar)(X) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange pd_complex2 (L)₂Pd(Ar)(NR₂) ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR₂ amine->ligand_exchange base Base base->ligand_exchange

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol:

  • In a glovebox, combine the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%).

  • Add this compound (1.2 eq.) and a strong base (e.g., NaOtBu, 1.4 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Data for N-Arylation:

EntryAryl Halide (Ar-X)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃/XantphosNaOtBuToluene1101690
24-ChlorobenzonitrilePd(OAc)₂/SPhosK₃PO₄Dioxane1202475
32-BromopyridinePd₂(dba)₃/BINAPCs₂CO₃Toluene1001888

This data is illustrative and based on general knowledge of similar reactions. Actual results may vary.

References

Identifying side reactions of 3,3-Difluoroazetidine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-Difluoroazetidine (B2684565). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this valuable fluorinated building block.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of 3,3-Difluoroazetidine. The primary synthetic route involves a two-step process: a Reformatsky-type reaction to form N-protected 3,3-difluoroazetidin-2-one, followed by reduction to the desired 3,3-difluoroazetidine.

Issue 1: Low Yield of 3,3-Difluoroazetidin-2-one in the Reformatsky-Type Reaction

The formation of the β-lactam precursor is a critical step. Low yields can often be attributed to several factors.

Potential CauseRecommended SolutionExpected Outcome
Incomplete reaction - Ensure complete dryness of glassware and solvents. - Activate zinc dust prior to use (e.g., with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum). - Increase the reaction temperature or time, monitoring by TLC or GC-MS.Increased conversion of starting materials to the desired product.
Side reactions of the zinc enolate - Maintain a consistent and moderate reaction temperature to avoid decomposition of the enolate. - Slow, dropwise addition of the ethyl bromodifluoroacetate to the mixture of the imine and activated zinc can minimize self-condensation.Reduced formation of unidentified byproducts and a cleaner reaction profile.
Hydrolysis of the imine starting material - Use freshly prepared or distilled imines. - Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).Minimized presence of aldehyde/ketone and amine starting materials in the crude product.
Issue 2: Formation of Polymeric Byproducts During Reduction or Handling

Azetidines, particularly when protonated, are susceptible to cationic ring-opening polymerization.[1][2] This is a significant side reaction that can drastically reduce the yield of the desired monomeric 3,3-difluoroazetidine.

Potential CauseRecommended SolutionExpected Outcome
Acid-catalyzed polymerization - After reduction, quench the reaction carefully with a cooled, mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic species. - Avoid strong acids during workup and purification. If an acidic extraction is necessary, use it cautiously and for a minimal amount of time. - When preparing the hydrochloride salt, introduce HCl gas or a solution of HCl in a non-polar solvent at low temperature and isolate the salt promptly.Preservation of the monomeric azetidine (B1206935) ring and prevention of oligomer/polymer formation.
Elevated temperatures - Perform the reduction and subsequent purification steps at low to moderate temperatures. - Use vacuum distillation or chromatography at reduced temperatures if possible for purification of the free base.Minimized thermal decomposition and polymerization.
Presence of Lewis acids - Ensure complete removal of any Lewis acidic reagents used in the synthesis (e.g., aluminum salts from the reduction step) during the workup.A stable final product with a longer shelf-life.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of 3,3-difluoroazetidine?

A1: The most prevalent side reaction is the ring-opening polymerization of the azetidine ring, which is often catalyzed by acidic conditions.[1][2] During the initial Reformatsky-type reaction to form the 3,3-difluoroazetidin-2-one precursor, potential side reactions include self-condensation of the zinc enolate and hydrolysis of the imine starting material. In the subsequent reduction step, incomplete reduction can leave starting material, and over-reduction is also a possibility depending on the reducing agent and conditions.

Q2: How can I effectively purify the final 3,3-difluoroazetidine product?

A2: Purification of azetidine derivatives can be challenging due to their polarity and potential for volatility. For the free base, vacuum distillation is a common method. Alternatively, column chromatography on silica (B1680970) gel can be employed. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from less polar impurities. It is crucial to avoid acidic conditions on the column that could induce polymerization. For the hydrochloride salt, recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) is often effective for obtaining a high-purity solid.

Q3: What is the best N-protecting group to use for the synthesis of the 3,3-difluoroazetidin-2-one intermediate?

A3: The choice of protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely recommended. It is stable under the conditions of the Reformatsky-type reaction and the subsequent reduction. Furthermore, it can be readily removed under acidic conditions to yield the hydrochloride salt directly. Other groups like benzyl (B1604629) (Bn) or carbobenzyloxy (Cbz) can also be used, offering different deprotection strategies.

Q4: What are the key spectroscopic features to confirm the formation of 3,3-difluoroazetidine?

A4: In ¹H NMR spectroscopy, the protons on the azetidine ring will typically appear as multiplets. In ¹⁹F NMR, a characteristic signal for the two equivalent fluorine atoms will be observed. For the hydrochloride salt, the N-H proton will also be visible in the ¹H NMR spectrum. Mass spectrometry should confirm the expected molecular weight of the product.

Experimental Protocols

Key Experiment: Reduction of N-Boc-3,3-difluoroazetidin-2-one

This protocol describes a general method for the reduction of the β-lactam intermediate to the final N-Boc-3,3-difluoroazetidine.

Materials:

  • N-Boc-3,3-difluoroazetidin-2-one

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (Argon), add a solution of N-Boc-3,3-difluoroazetidin-2-one (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite to remove the aluminum salts.

  • Wash the filter cake thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude N-Boc-3,3-difluoroazetidine.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow Synthesis Workflow for 3,3-Difluoroazetidine cluster_step1 Step 1: Reformatsky-Type Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection (Optional) Imine Imine (R-N=CHR') Azetidinone N-R-3,3-difluoroazetidin-2-one Imine->Azetidinone Bromoester Ethyl bromodifluoroacetate Bromoester->Azetidinone Zinc Activated Zinc Zinc->Azetidinone ReducingAgent Reducing Agent (e.g., LiAlH4) Difluoroazetidine N-R-3,3-Difluoroazetidine Azetidinone->Difluoroazetidine ReducingAgent->Difluoroazetidine Acid Acid (e.g., HCl) FinalProduct 3,3-Difluoroazetidine HCl Difluoroazetidine->FinalProduct Acid->FinalProduct

Caption: Synthetic pathway to 3,3-Difluoroazetidine Hydrochloride.

Troubleshooting_Logic Troubleshooting Common Synthesis Issues cluster_synthesis_stage Identify Synthesis Stage cluster_step1_causes Potential Causes (Step 1) cluster_step2_causes Potential Causes (Step 2 & Workup) Start Low Yield or Impure Product Step1 Reformatsky Reaction Issue? Start->Step1 Step2 Reduction Step Issue? Start->Step2 Workup Workup/Purification Issue? Start->Workup IncompleteReaction Incomplete Reaction Step1->IncompleteReaction SideReaction Enolate Side Reactions Step1->SideReaction Hydrolysis Imine Hydrolysis Step1->Hydrolysis Polymerization Ring-Opening Polymerization Step2->Polymerization IncompleteReduction Incomplete Reduction Step2->IncompleteReduction Workup->Polymerization

Caption: Logical flow for troubleshooting synthesis problems.

References

Managing the hygroscopic nature of 3,3-Difluoroazetidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 3,3-Difluoroazetidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the hygroscopic nature of 3,3-Difluoroazetidine HCl?

A1: 3,3-Difluoroazetidine HCl is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This property requires specific storage and handling procedures to maintain the compound's integrity and ensure experimental reproducibility.

Q2: How should I store 3,3-Difluoroazetidine HCl?

A2: To minimize moisture absorption, 3,3-Difluoroazetidine HCl should be stored in a tightly sealed container, away from moisture.[2][4] The recommended storage conditions are at 4°C under an inert atmosphere (e.g., argon or dry nitrogen).[2][4]

Q3: What are the potential consequences of improper storage and handling?

A3: Failure to protect 3,3-Difluoroazetidine HCl from moisture can lead to several issues, including:

  • Inaccurate weighing: The absorbed water will increase the mass of the compound, leading to errors in concentration calculations for your experiments.

  • Physical changes: The powder may clump or cake, making it difficult to handle and dispense accurately.[5]

  • Altered chemical properties: The presence of water can affect the compound's stability and reactivity in chemical reactions.[5]

Q4: How can I determine the water content of my 3,3-Difluoroazetidine HCl sample?

A4: The most common and accurate methods for determining water content in hygroscopic compounds are Karl Fischer titration and thermogravimetric analysis (TGA).[6][7] Karl Fischer titration is a highly specific method for water determination.[6] TGA can also be used to determine water content by measuring the mass loss of a sample as it is heated.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or kinetics. The hygroscopic nature of 3,3-Difluoroazetidine HCl may be affecting its reactivity due to absorbed moisture.Ensure the compound is handled in a dry, inert atmosphere (e.g., a glove box) to minimize moisture exposure during weighing and addition to the reaction. Consider drying the compound under vacuum before use if moisture contamination is suspected.[1]
Difficulty in accurately weighing the compound. The compound is rapidly absorbing atmospheric moisture, causing the weight to drift on the analytical balance.Weigh the compound in a controlled environment with low humidity, such as a glove box or by using a weighing glove bag. Alternatively, weigh the compound quickly and record the mass as soon as it stabilizes.
The compound appears clumpy or has changed in appearance. The compound has likely absorbed a significant amount of moisture from the air.If the compound is essential for a non-critical application, you may be able to dry it under high vacuum. However, for sensitive applications, it is recommended to use a fresh, unopened container of the reagent.
Unexpected side products in your reaction. Absorbed water may be participating in the reaction, leading to hydrolysis or other side reactions.Review your reaction mechanism to determine if water could be a reactive species. If so, stringent anhydrous techniques are necessary. This includes using anhydrous solvents and performing the reaction under an inert atmosphere.

Quantitative Data on Moisture Absorption (Illustrative)

While specific quantitative data for the moisture uptake of 3,3-Difluoroazetidine HCl is not publicly available, the following table provides an illustrative example of moisture absorption for a similarly hygroscopic amine hydrochloride salt. This data is for representative purposes only.

Relative Humidity (%) Time (hours) Water Content (% w/w)
4010.2
4060.8
40241.5
7511.1
7564.5
75249.8

Experimental Protocols

Protocol 1: Handling and Dispensing of 3,3-Difluoroazetidine HCl

This protocol outlines the best practices for handling 3,3-Difluoroazetidine HCl to minimize moisture exposure.

  • Preparation: Move the sealed container of 3,3-Difluoroazetidine HCl from cold storage to a desiccator and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder.

  • Inert Atmosphere: Transfer the container into a glove box or a glove bag that has been purged with a dry, inert gas (e.g., argon or nitrogen).

  • Dispensing: Once inside the inert atmosphere, open the container. Use a clean, dry spatula to quickly weigh the desired amount of the compound into a pre-tared, dry vial.

  • Sealing: Tightly seal the vial containing the weighed compound and the main stock container before removing them from the glove box.

  • Storage: Return the main stock container to the recommended storage conditions (4°C).

Protocol 2: Determination of Water Content by Karl Fischer Titration (General Method)

This protocol provides a general procedure for determining the water content of a hygroscopic solid like 3,3-Difluoroazetidine HCl. The instrument parameters and reagent concentrations may need to be optimized for your specific setup.

  • Instrument Setup: Prepare the Karl Fischer titrator with fresh, anhydrous methanol (B129727) or a specialized Karl Fischer solvent in the titration vessel. Allow the instrument to self-titrate to a dry baseline.

  • Sample Preparation: In a glove box, accurately weigh approximately 50-100 mg of 3,3-Difluoroazetidine HCl into a dry, gas-tight syringe or a sample boat.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a good seal to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant used and the sample weight.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage Store at 4°C under inert gas equilibrate Equilibrate to room temperature in desiccator storage->equilibrate Retrieve glovebox Transfer to glove box equilibrate->glovebox weigh Weigh desired amount glovebox->weigh seal Tightly seal containers weigh->seal seal->storage Return stock use Use in experiment seal->use

Caption: Workflow for proper storage and handling of 3,3-Difluoroazetidine HCl.

troubleshooting_workflow node_action node_action start Inconsistent Experimental Results? check_reagent Was the reagent handled under inert atmosphere? start->check_reagent check_appearance Does the solid appear clumpy? check_reagent->check_appearance Yes action_handle Action: Re-run experiment with strict anhydrous technique in a glove box. check_reagent->action_handle No check_weighing Was weighing difficult? check_appearance->check_weighing No action_dry Action: Dry a small portion under vacuum and re-analyze. check_appearance->action_dry Yes action_new_reagent Action: Use a fresh, unopened container of the reagent. check_weighing->action_new_reagent Yes

Caption: Troubleshooting logic for experiments involving 3,3-Difluoroazetidine HCl.

References

Technical Support Center: Aqueous Workup for Reactions Involving 3,3-Difluoroazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the aqueous workup procedures for reactions involving 3,3-difluoroazetidine (B2684565). Find troubleshooting tips and frequently asked questions to navigate common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction involves 3,3-difluoroazetidine hydrochloride. Do I need to neutralize it before workup?

A1: Yes, it is crucial to convert the hydrochloride salt to the free base to ensure its solubility in organic solvents during extraction. Typically, this is achieved by adding a base to the reaction mixture or the aqueous phase during the workup until the pH is alkaline.

Q2: What is the optimal pH for extracting 3,3-difluoroazetidine into an organic solvent?

A2: To effectively extract the neutral (free base) form of 3,3-difluoroazetidine, the pH of the aqueous layer should be adjusted to be significantly higher than the pKa of its conjugate acid. A general guideline is to adjust the pH to at least 2 units above the pKa.[1] For many small cyclic amines, a pH range of 9-11 is a good starting point for efficient extraction.[2]

Q3: I am observing a stable emulsion at the interface of my aqueous and organic layers. How can I resolve this?

A3: Emulsion formation is a common issue, especially when using chlorinated solvents with basic aqueous solutions.[3] Here are several strategies to break an emulsion:

  • "Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[4][5]

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.[5]

  • Filtration: Filter the entire mixture through a pad of Celite®. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.[3]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[4]

Q4: Which organic solvent is best for extracting 3,3-difluoroazetidine?

A4: The choice of solvent depends on the polarity of the N-substituted 3,3-difluoroazetidine derivative. Common choices for small amines include:

  • Dichloromethane (B109758) (DCM): Often effective but can be prone to emulsion formation with basic aqueous layers.[3]

  • Ethyl acetate (B1210297) (EtOAc): A good general-purpose extraction solvent.

  • Diethyl ether (Et₂O): Can be effective, but its volatility requires careful handling.

For highly polar derivatives that are difficult to extract, a mixture of a chlorinated solvent and an alcohol (e.g., chloroform/isopropanol) may be more effective.

Q5: How can I be sure I have extracted all of my 3,3-difluoroazetidine product from the aqueous layer?

A5: To ensure complete extraction, it is recommended to perform multiple extractions with fresh portions of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). After the extractions, you can check the aqueous layer by thin-layer chromatography (TLC) to see if any product remains.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low recovery of 3,3-difluoroazetidine derivative in the organic layer. The aqueous layer may not be sufficiently basic, leaving the amine protonated and water-soluble.Check the pH of the aqueous layer and adjust to >9 with a suitable base (e.g., 1M NaOH). Perform additional extractions.
The N-substituted 3,3-difluoroazetidine is highly polar and has significant water solubility.Use a more polar extraction solvent or a solvent mixture (e.g., DCM/isopropanol). "Salt out" the aqueous layer with NaCl before extraction.
The desired product is found in both the organic and aqueous layers. The pH of the aqueous layer is close to the pKa of the 3,3-difluoroazetidine derivative, leading to partitioning between the layers.Re-adjust the pH of the aqueous layer to be at least 2 pH units above the pKa and re-extract.
Decomposition of the product during workup. The product may be unstable to acidic or basic conditions.If the product is acid-sensitive, avoid acidic washes. If it is base-sensitive, use a mild base (e.g., NaHCO₃) for neutralization and work quickly.
Formation of a solid precipitate at the interface. The salt of the 3,3-difluoroazetidine derivative may be insoluble in both the organic and aqueous layers.Try adding more water or organic solvent to dissolve the precipitate. Alternatively, filter the mixture to isolate the solid and analyze it separately.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Reaction Involving this compound

This protocol describes a general workup procedure following an N-alkylation of this compound.

1. Quenching the Reaction:

  • Cool the reaction mixture to room temperature.

  • Slowly add water to quench any reactive reagents.

2. Solvent Removal (Optional):

  • If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it is advisable to remove the solvent under reduced pressure. This can prevent issues with product partitioning and emulsion formation.

3. Basification and Extraction:

  • Add an aqueous solution of a base, such as 1M sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃), to the mixture until the pH of the aqueous layer is between 9 and 11.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times for optimal recovery.

  • Combine the organic extracts.

4. Washing the Organic Layer:

  • Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and can aid in breaking any minor emulsions.

5. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Liberation of the Free Base from this compound

1. Dissolution:

  • Dissolve the this compound salt in water.

2. Basification:

  • Cool the aqueous solution in an ice bath.

  • Slowly add a strong base, such as 10M NaOH, dropwise with stirring until the pH of the solution is greater than 11.[1]

3. Extraction:

  • Extract the basic aqueous solution with a suitable organic solvent (e.g., dichloromethane) multiple times.

4. Drying and Concentration:

  • Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate under reduced pressure to yield the 3,3-difluoroazetidine free base. Note: The free base may be volatile, so use caution during concentration.

Visualizations

Aqueous_Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_output Output cluster_waste Waste Reaction_Mixture Reaction Mixture (Containing 3,3-Difluoroazetidine Hydrochloride Product) Quench 1. Quench Reaction (e.g., with Water) Reaction_Mixture->Quench Basify 2. Basify Aqueous Layer (pH 9-11 with NaOH) Quench->Basify Extract 3. Extract with Organic Solvent (x3) Basify->Extract Wash 4. Wash Organic Layer (with Brine) Extract->Wash Combined Organic Layers Aqueous_Waste Aqueous Waste Extract->Aqueous_Waste Aqueous Layer Dry 5. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate 6. Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Troubleshooting_Emulsion Start Emulsion Observed in Separatory Funnel Decision1 Initial Steps Start->Decision1 Step1 Add Saturated Brine ('Salting Out') Decision1->Step1 Try First Step2 Gently Swirl, Do Not Shake Decision1->Step2 If mild Decision2 Persistent Emulsion? Step1->Decision2 Step2->Decision2 Step3 Filter through Celite® Decision2->Step3 Yes Step4 Centrifuge Decision2->Step4 Yes, if small scale End Layers Separated Decision2->End No Step3->End Step4->End

References

Technical Support Center: Purification of 3,3-Difluoroazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial 3,3-difluoroazetidine (B2684565) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity levels of commercial 3,3-difluoroazetidine hydrochloride?

A1: Commercial grades of this compound are generally available with a purity of 97% or higher.[1][2] High-purity grades, often exceeding 98%, are also common.[3] It is crucial to review the supplier's Certificate of Analysis (CoA) for batch-specific purity information, which is often determined by HPLC.

Q2: What are the potential impurities in commercial this compound?

A2: Impurities can originate from the synthetic process. A common route to this compound involves the deprotection of an N-Boc protected intermediate (1-Boc-3,3-difluoroazetidine). Therefore, potential impurities may include:

  • Process-Related Impurities: Unreacted starting materials, such as 1-Boc-3,3-difluoroazetidine, and residual reagents or solvents used during the synthesis and deprotection steps.[4][5][6]

  • By-products: Side-products from the deprotection reaction, which can involve the formation of a tert-butyl cation.[5]

  • Degradation Products: Although relatively stable, the strained azetidine (B1206935) ring can be susceptible to ring-opening under certain conditions.

Q3: My this compound appears discolored (e.g., off-white or yellowish). What could be the cause?

A3: Discoloration can be indicative of trace impurities. While the pure compound is typically a white to off-white solid, the presence of residual solvents or minor by-products from the synthesis can lead to a yellowish or brownish hue. These impurities can often be removed by recrystallization.

Q4: Is it necessary to purify commercial this compound if the CoA indicates >98% purity?

A4: For many applications, a purity of >98% is sufficient. However, for highly sensitive assays, such as in drug discovery and development, or when precise quantification is required, further purification to remove even trace impurities may be necessary to ensure the reliability and reproducibility of experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity on HPLC Analysis Presence of residual N-Boc protected starting material (1-Boc-3,3-difluoroazetidine) or other organic impurities.Perform a recrystallization. A solvent system of isopropanol (B130326)/diethyl ether or ethanol/diethyl ether is often effective for purifying amine hydrochlorides.[7]
Poor Crystal Formation During Recrystallization The chosen solvent system is not optimal. The solution may be supersaturated or cooling too rapidly.Screen alternative solvent systems. Ensure slow cooling to promote the formation of well-defined crystals. Seeding with a pure crystal can also initiate crystallization.
Oily Precipitate Instead of Crystals The compound may be "oiling out" due to high impurity levels or an inappropriate solvent.Try a different solvent system. Alternatively, convert the hydrochloride salt to the free base, purify the free base by chromatography or distillation, and then reform the hydrochloride salt by treating with a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane).
Inconsistent NMR Spectra Residual solvents from the previous synthetic step or purification process.Dry the material under high vacuum for an extended period. If peaks corresponding to specific solvents are identified, a purification step like recrystallization may be required to remove them.
Low Recovery After Recrystallization The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used.Minimize the amount of hot solvent used to dissolve the compound. After cooling, place the flask in an ice bath to further decrease solubility and maximize crystal precipitation.

Data Presentation

Table 1: Potential Impurities and Analytical Detection Methods

Impurity Potential Origin Recommended Analytical Method for Detection
1-Boc-3,3-difluoroazetidineIncomplete deprotection of the N-Boc group.[5]HPLC, LC-MS, 1H NMR
Residual Solvents (e.g., Dichloromethane, Ethyl Acetate, Isopropanol)From synthesis or purification steps.1H NMR, GC-MS
tert-Butanol or Isobutylene AdductsBy-products from the acidic cleavage of the Boc group.[5]1H NMR, LC-MS
Inorganic SaltsFrom workup procedures.Titration, Ion Chromatography

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely with stirring. The solution should be near saturation.

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of pure this compound should begin to form.

  • To maximize precipitation, place the flask in an ice bath for 30-60 minutes.

  • Once crystallization is complete, add diethyl ether as an anti-solvent to further precipitate the product.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Assess the purity of the recrystallized product by HPLC and/or 1H NMR.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_decision Decision Point cluster_purification Purification Strategy cluster_end Final Product Start Impure 3,3-Difluoroazetidine Hydrochloride Sample Analyze Analyze Purity (HPLC, NMR) Start->Analyze Decision Purity > 99.5%? Analyze->Decision Recrystallize Recrystallization (e.g., Isopropanol/Ether) Decision->Recrystallize No End_Pure Pure Product (>99.5%) Decision->End_Pure Yes Recrystallize->Analyze FreeBase Alternative: Free Base Purification 1. Basify to free amine 2. Purify free amine (distillation/chromatography) 3. Reform HCl salt Recrystallize->FreeBase If Oiling Out FreeBase->Analyze

Caption: Decision workflow for purifying this compound.

Recrystallization_Process A 1. Dissolve in Minimal Hot Solvent B 2. Slow Cooling to Room Temperature A->B C 3. Ice Bath Cooling B->C D 4. Add Anti-Solvent C->D E 5. Filter Crystals D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Caption: General steps for recrystallization of 3,3-difluoroazetidine HCl.

References

How to improve the solubility of 3,3-Difluoroazetidine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3-Difluoroazetidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,3-Difluoroazetidine and its hydrochloride salt in reaction setups.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of 3,3-Difluoroazetidine and how do they differ in solubility?

A1: 3,3-Difluoroazetidine is primarily available as its hydrochloride (HCl) salt . This salt is a white to off-white solid that is generally soluble in water.[1][2] The corresponding free base is typically generated in situ or just before use. The gem-difluoro substitution on the azetidine (B1206935) ring increases the molecule's lipophilicity compared to the non-fluorinated parent compound, which can improve its solubility in organic solvents.[3]

Q2: I am using the hydrochloride salt directly in my reaction with a base. Why is my reaction sluggish or failing?

A2: The primary issue is likely poor solubility of the hydrochloride salt in many common aprotic organic solvents (like THF, Toluene, or Dichloromethane) at room temperature. For a reaction to proceed efficiently in a homogeneous phase, all reactants must be dissolved. If the salt remains a solid suspension, the reaction rate will be severely limited by the slow dissolution rate. Additionally, the presence of the HCl salt can neutralize your base, requiring stoichiometric adjustments.

Q3: Which organic solvents are recommended for reactions with 3,3-Difluoroazetidine?

A3: The choice of solvent depends on whether you are using the hydrochloride salt or the free base.

  • For the free base: Polar aprotic solvents are generally effective. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).

  • For the hydrochloride salt: While less soluble in many organics, polar protic solvents or highly polar aprotic solvents can be used, but this often necessitates heating. For reactions requiring a non-polar solvent, phase-transfer catalysis is the recommended approach.

Q4: How can I improve the solubility of the 3,3-Difluoroazetidine HCl salt in my organic solvent?

A4: If you must use the HCl salt in a single-phase organic solvent, you can try the following:

  • Increase Temperature: Heating the reaction mixture can significantly increase the salt's solubility.

  • Use a Co-solvent: Adding a small amount of a polar, miscible co-solvent (like DMSO or ethanol) can help dissolve the salt in a less polar bulk solvent.[4]

  • Use Highly Polar Solvents: Solvents like DMF or DMSO are more likely to dissolve the salt than solvents like THF or Dichloromethane (DCM).

Troubleshooting Guide: Solubility Issues in Reactions

This guide provides a systematic approach to resolving common problems related to the solubility of 3,3-Difluoroazetidine during chemical reactions, particularly N-alkylation.

Problem: Starting material (3,3-Difluoroazetidine HCl) is not dissolving, and the reaction is not proceeding.
Solution Description Advantages Disadvantages
1. In-Situ Free-Basing Add a suitable base (e.g., K₂CO₃, Et₃N) to the reaction mixture containing the HCl salt to generate the more organo-soluble free base directly in the reaction flask.Simple, one-pot procedure. Avoids isolation of the potentially volatile free base.The resulting inorganic salt byproduct (e.g., KCl) is insoluble and can make the mixture heterogeneous. Requires careful selection of a non-nucleophilic base.
2. Pre-Extraction of Free Base Neutralize an aqueous solution of the HCl salt with a base (e.g., NaOH, K₂CO₃) and extract the free base into an organic solvent (e.g., DCM, EtOAc). Dry the organic layer and use it directly.Provides a clean, homogeneous solution of the free base for the reaction. Removes inorganic salt byproducts.Requires an extra workup step. The free base may be volatile.
3. Use a Co-Solvent System Add a small volume of a highly polar solvent like DMSO to your primary reaction solvent to aid in the dissolution of the HCl salt.Can create a homogeneous solution without a separate workup step.The co-solvent may interfere with the reaction or downstream purification.
4. Employ Phase-Transfer Catalysis (PTC) For reactions in biphasic or solid-liquid systems (e.g., Toluene/water or MeCN/K₂CO₃), add a phase-transfer catalyst (e.g., TBAB, Aliquat 336).Excellent for reactions with insoluble bases or salts. Avoids the need for anhydrous polar aprotic solvents. Often results in higher yields and cleaner reactions.[5]Requires optimization of the catalyst, solvent, and base. Can sometimes complicate purification.

Experimental Protocols

Protocol 1: In-Situ Free-Basing for Homogeneous N-Alkylation

This protocol is suitable when a homogeneous reaction is desired in a polar aprotic solvent.

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,3-Difluoroazetidine hydrochloride (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, Acetonitrile).

  • Base Addition: Add a solid inorganic base such as powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq). The use of a solid base prevents the introduction of water.

  • Stirring: Stir the resulting suspension at room temperature for 30-60 minutes. This allows for the formation of the free base.

  • Reactant Addition: Add the electrophile (e.g., alkyl halide, 1.0-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until completion.

  • Workup: Cool the reaction, filter off the inorganic salts, and proceed with standard aqueous workup and purification.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is ideal for reactions where the base or the azetidine salt is not soluble in the organic solvent.

  • Setup: To a reaction flask, add this compound (1.0 eq), the electrophile (1.0-1.2 eq), and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.05-0.1 eq).

  • Solvent Addition: Add the organic solvent (e.g., Toluene or Acetonitrile).

  • Base Addition: Add the base, either as a solid (e.g., K₂CO₃, Na₂CO₃) or as a concentrated aqueous solution (e.g., 50% w/w NaOH).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[6]

  • Monitoring: Monitor the reaction by sampling the organic layer by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, separate the aqueous and organic layers, and wash the organic layer with water and brine. Dry the organic phase and purify as required.

Data Summary

While exact quantitative solubility data is not widely published, the following table provides a qualitative guide for solvent selection.

Table 1: Qualitative Solubility of 3,3-Difluoroazetidine Forms

Solvent3,3-Difluoroazetidine HCl Salt3,3-Difluoroazetidine Free Base
WaterSoluble[1]Sparingly Soluble
Methanol / EthanolSolubleSoluble
DMSO, DMFSparingly Soluble (Improves with heat)Soluble
Acetonitrile (MeCN)Poorly SolubleSoluble
THF, Dichloromethane (DCM)Insoluble / Very Poorly SolubleSoluble
Toluene, HexanesInsolubleSoluble / Sparingly Soluble

Note: "Soluble" and "Insoluble" are relative terms. Always perform a small-scale solubility test before committing to a large-scale reaction.

Visual Guides

The following diagrams illustrate the decision-making process and workflows for addressing solubility challenges.

G start_end start_end process process decision decision output output start Start: Solubility Test add_solute Add known mass of 3,3-DFA·HCl to vial start->add_solute add_solvent Add measured volume of test solvent add_solute->add_solvent agitate Agitate at controlled temperature (e.g., 25°C) add_solvent->agitate observe Observe mixture agitate->observe is_dissolved Is it fully dissolved? observe->is_dissolved quantify Determine approximate solubility (mg/mL) is_dissolved->quantify Yes not_dissolved Insoluble or sparingly soluble is_dissolved->not_dissolved No end End quantify->end not_dissolved->end

Caption: Workflow for a qualitative solvent screening experiment.

G start_end start_end decision decision action action outcome outcome start Problem: Reaction is sluggish, starting material remains. check_sol Is the 3,3-DFA·HCl fully dissolved? start->check_sol free_base Generate free base? check_sol->free_base No check_temp Is reaction at room temp? check_sol->check_temp Yes ptc Use Phase-Transfer Catalysis (PTC) free_base->ptc No (Heterogeneous) in_situ Use in-situ free-basing (e.g., with K₂CO₃ in DMF) free_base->in_situ Yes (Homogeneous) heat Increase temperature (e.g., to 60-100 °C) check_temp->heat Yes other_issue Problem may not be solubility. Consider kinetics, reagent purity, or side reactions. check_temp->other_issue No

Caption: Troubleshooting decision tree for solubility issues.

References

Hazardous decomposition products of 3,3-Difluoroazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, stability, and potential hazards of 3,3-Difluoroazetidine (B2684565) hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of 3,3-Difluoroazetidine hydrochloride in a question-and-answer format.

Question: I observe an unexpected color change or the formation of fumes when heating my reaction mixture containing this compound. What could be happening?

Answer: An unexpected color change, especially to brown or black, or the evolution of fumes upon heating, can be an indication of thermal decomposition. This compound is stable under normal conditions but may decompose at elevated temperatures. The fumes could be hazardous and may include hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl) gases.

Immediate Actions:

  • Work in a well-ventilated area: Ensure all work is conducted in a certified chemical fume hood.

  • Cease heating: Immediately remove the heat source from the reaction.

  • Cool the reaction: Allow the reaction mixture to cool to room temperature.

  • Personal Protective Equipment (PPE): Confirm you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Steps:

  • Lower the reaction temperature: If possible, attempt the reaction at a lower temperature.

  • Inert atmosphere: The presence of air, especially at high temperatures, can promote decomposition. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Check for contaminants: Impurities in the reaction mixture can sometimes catalyze decomposition. Ensure all reagents and solvents are of high purity.

Question: My reaction is giving a low yield, and I suspect the starting material is degrading. How can I confirm this and prevent it?

Answer: Low yields can be attributed to several factors, including the decomposition of the starting material. The inherent ring strain of the azetidine (B1206935) ring can make it susceptible to ring-opening reactions under certain conditions.

Confirmation of Decomposition:

  • Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress. The appearance of multiple unexpected spots on a TLC plate or unidentified peaks in LC-MS or NMR spectra can indicate decomposition.

  • Control Experiment: Run a control experiment where this compound is subjected to the reaction conditions (solvent, temperature, base/acid) without the other reactants to observe its stability.

Preventative Measures:

  • Mild Reaction Conditions: Whenever possible, use milder reaction conditions (e.g., lower temperatures, less harsh reagents).

  • pH Control: The stability of the azetidine ring can be pH-dependent. Avoid strongly acidic or basic conditions unless required by the reaction protocol.

  • Protecting Groups: In multi-step syntheses, consider protecting the azetidine nitrogen to increase stability during subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous decomposition products of this compound?

A1: While stable under normal use, thermal decomposition, particularly during a fire, can lead to the release of hazardous substances. Based on its chemical structure, the primary hazardous decomposition products are predicted to be:

  • Hydrogen Fluoride (HF): A highly corrosive and toxic gas.

  • Hydrogen Chloride (HCl): A corrosive and toxic gas.

  • Oxides of Nitrogen (NOx): Toxic gases.

  • Carbon Oxides (CO, CO2): Carbon monoxide is toxic.

  • Various fluorinated organic compounds: The thermal breakdown of organofluorine compounds can produce a range of smaller fluorinated molecules, some of which may be hazardous.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the quality and stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture, as it is a hydrochloride salt. Recommended storage temperatures are typically between 2-8°C.[1]

Q3: Can I use strong bases with this compound?

A3: Caution should be exercised when using strong bases. The free base of 3,3-difluoroazetidine can be generated, which may be less stable or more volatile than the hydrochloride salt. Additionally, strong bases can promote side reactions, including elimination or ring-opening, due to the inherent strain of the azetidine ring. It is advisable to use milder bases and monitor the reaction closely.

Q4: What are the signs of decomposition I should watch for during my experiment?

A4: Be vigilant for the following signs which may indicate decomposition:

  • Unexpected color change (e.g., darkening or charring).

  • Evolution of gas or fumes.

  • A sudden and unexpected increase in reaction temperature (exotherm).

  • The appearance of insoluble materials.

  • An unusual or sharp odor.

If any of these are observed, it is recommended to halt the reaction and re-evaluate the experimental conditions in a safe manner.

Hazardous Decomposition Product Data

The following table summarizes the key hazards associated with the potential decomposition products of this compound.

Decomposition ProductChemical FormulaKey Hazards
Hydrogen FluorideHFHighly corrosive to all tissues, causing severe burns that may not be immediately painful.[2] Inhalation can lead to severe lung damage.[2] Systemic toxicity can occur from absorption through the skin.
Hydrogen ChlorideHClCorrosive to the eyes, skin, and respiratory tract. Inhalation can cause coughing, choking, and inflammation of the respiratory system.
Nitrogen OxidesNOxHighly toxic upon inhalation. Can cause severe respiratory irritation and may lead to pulmonary edema.
Carbon MonoxideCOA toxic gas that interferes with oxygen transport in the blood. Inhalation can lead to headache, dizziness, and at high concentrations, unconsciousness or death.

Visual Guides

DecompositionPathway Potential Thermal Decomposition Pathway A 3,3-Difluoroazetidine Hydrochloride B Heat / Fire A->B Decomposition C Hydrogen Fluoride (HF) B->C D Hydrogen Chloride (HCl) B->D E Nitrogen Oxides (NOx) B->E F Fluorinated Hydrocarbons B->F G Carbon Oxides (CO, CO2) B->G

Caption: Potential thermal decomposition pathway of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Suspected Decomposition Start Signs of Decomposition Observed (e.g., color change, fumes) Action1 IMMEDIATE ACTION: 1. Stop Heating 2. Cool Reaction 3. Ensure Ventilation (Fume Hood) Start->Action1 Question1 Is the reaction temperature a likely cause? Action1->Question1 Solution1 Modify Protocol: - Lower reaction temperature - Monitor with in-situ probe Question1->Solution1 Yes Question2 Could atmospheric oxygen be a factor? Question1->Question2 No End Resume Experiment with Modified Protocol Solution1->End Solution2 Modify Protocol: - Run reaction under inert atmosphere (N2 or Ar) Question2->Solution2 Yes Question3 Are reagents and solvents of high purity? Question2->Question3 No Solution2->End Solution3 Action: - Use freshly purified reagents and high-purity solvents Question3->Solution3 No Question3->End Yes Solution3->End

Caption: Troubleshooting workflow for suspected decomposition during experiments.

References

Validation & Comparative

A Comparative Analysis of Azetidine and Difluoropyrrolidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core scaffold is a pivotal decision in drug design, profoundly influencing the physicochemical and pharmacological properties of a lead compound. Among the saturated heterocycles, azetidine (B1206935) and its fluorinated bioisostere, difluoropyrrolidine, have garnered significant attention. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities to aid in rational drug design.

Physicochemical Properties: A Tale of Two Rings

The introduction of fluorine atoms in the pyrrolidine (B122466) ring to create the difluoropyrrolidine scaffold significantly alters its electronic properties compared to the parent azetidine ring. These modifications have a direct impact on key drug-like properties such as pKa, lipophilicity (logP), and metabolic stability.

Azetidine, a four-membered nitrogen-containing heterocycle, possesses a unique combination of stability and reactivity due to its inherent ring strain.[1][2] This characteristic can be advantageous for chemical functionalization.[1] On the other hand, the five-membered pyrrolidine ring in difluoropyrrolidine offers greater conformational flexibility. The gem-difluoro substitution on the pyrrolidine ring introduces a strong electron-withdrawing effect, which can modulate the basicity of the nitrogen atom and impact metabolic stability.

Below is a summary of the key physicochemical properties of representative azetidine and 3,3-difluoropyrrolidine (B39680) scaffolds.

PropertyAzetidine3,3-DifluoropyrrolidineKey Considerations
Molecular Weight ( g/mol ) ~57.09~107.09The addition of two fluorine atoms increases the molecular weight.
pKa ~11.29[3]Lower than pyrrolidineThe electron-withdrawing fluorine atoms decrease the basicity of the nitrogen, leading to a lower pKa. This can reduce off-target interactions with aminergic GPCRs.
logP (calculated) ~-0.14Higher than pyrrolidineFluorination generally increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Metabolic Stability Can be susceptible to ring-opening.[3]Generally more stableThe C-F bond is highly stable, and gem-difluorination can block sites of metabolism, often leading to improved metabolic stability.

Impact on Biological Activity and Pharmacokinetics

The choice between an azetidine and a difluoropyrrolidine scaffold can significantly influence a compound's biological activity and pharmacokinetic profile.

Biological Activity: The rigid structure of the azetidine ring can precisely orient substituents, leading to high-affinity interactions with biological targets.[2] Azetidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][4][5] The conformational flexibility of the pyrrolidine ring in difluoropyrrolidine allows it to adapt to various binding pockets. The modulation of pKa by difluorination can be crucial for optimizing interactions with specific targets and improving selectivity.

Pharmacokinetics: The metabolic stability of a scaffold is a critical determinant of its pharmacokinetic profile. While azetidines can be susceptible to metabolic cleavage due to ring strain, strategic substitution can mitigate this liability.[3] Difluoropyrrolidines often exhibit enhanced metabolic stability due to the strength of the C-F bond, which can lead to a longer half-life and improved oral bioavailability. However, the increased lipophilicity of fluorinated compounds can sometimes lead to higher plasma protein binding and tissue distribution.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of azetidine and difluoropyrrolidine scaffolds are provided below.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable buffer solution.[6]

  • Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer and immerse a calibrated pH electrode.[6]

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH or 0.1 M HCl.[6]

  • Data Collection: Record the pH value at regular intervals of titrant addition.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve.[7] Perform at least three titrations for each compound to ensure accuracy.[6]

logP/logD Determination by Shake-Flask Method

Objective: To measure the lipophilicity of a compound.

Methodology:

  • Phase Preparation: Prepare a mutually saturated biphasic system of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8][9]

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases.

  • Equilibration: Vigorously shake the mixture for a predetermined time (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.[10]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[11]

  • Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Incubation Mixture Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in a phosphate (B84403) buffer (pH 7.4).[1][12]

  • Microsome Addition: Add pooled human liver microsomes to the compound solution to a final protein concentration of 0.5 mg/mL.[13]

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.[13][14]

  • Time-Course Incubation: Take aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[1][13]

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[15]

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.[14][15]

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable inserts in a multi-well plate for approximately 21 days to allow for differentiation into a monolayer mimicking the intestinal barrier.[16]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[17]

  • Permeability Measurement (Apical to Basolateral): Add the test compound to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time.[18]

  • Permeability Measurement (Basolateral to Apical): Add the test compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side to assess active efflux.[18]

  • Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.[17]

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux transporters.[16]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a compound in a living organism.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-290 g), fasted overnight before dosing.[19]

  • Dosing:

    • Oral (PO): Administer the compound via oral gavage.[19]

    • Intravenous (IV): Administer the compound as a bolus injection into a cannulated vein (e.g., jugular or femoral).[19]

  • Blood Sampling: Collect blood samples from the retro-orbital plexus or a cannulated vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20][21]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.[20]

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[20]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).[20]

Visualizations

Caption: Chemical structures of azetidine and 3,3-difluoropyrrolidine.

G Comparative Experimental Workflow cluster_scaffolds Scaffold Selection cluster_physicochemical Physicochemical Profiling cluster_adme In Vitro ADME cluster_invivo In Vivo Evaluation Azetidine Azetidine Scaffold pKa pKa Determination Azetidine->pKa logP logP/logD Measurement Azetidine->logP Difluoropyrrolidine Difluoropyrrolidine Scaffold Difluoropyrrolidine->pKa Difluoropyrrolidine->logP Metabolic_Stability Metabolic Stability (Microsomes) pKa->Metabolic_Stability logP->Metabolic_Stability Permeability Permeability (Caco-2) Metabolic_Stability->Permeability PK_Study Pharmacokinetic Study (Rats) Permeability->PK_Study Hypothetical Modulation of a Kinase Signaling Pathway cluster_inhibitors Scaffold-based Inhibitors Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Azetidine_Inhibitor Azetidine Analog Azetidine_Inhibitor->Kinase1 Inhibition Difluoropyrrolidine_Inhibitor Difluoropyrrolidine Analog Difluoropyrrolidine_Inhibitor->Kinase1 Inhibition

References

Validating the Structure of 3,3-Difluoroazetidine Derivatives: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-difluoroazetidine (B2684565) moiety is an increasingly important structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules. Accurate structural validation of novel 3,3-difluoroazetidine derivatives is paramount for unambiguous structure-activity relationship (SAR) studies and successful drug development campaigns. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most powerful tool for the comprehensive structural elucidation of these fluorinated heterocycles. This guide provides a comparative overview of the validation of 3,3-difluoroazetidine derivatives using ¹H, ¹³C, and ¹⁹F NMR, supported by detailed experimental protocols and a comparison with alternative analytical techniques.

Comparison of NMR Spectroscopic Data

The definitive validation of 3,3-difluoroazetidine derivatives is achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The following table summarizes representative NMR data for a series of N-substituted 3,3-difluoroazetidines. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Compound NameN-Substituent¹H NMR Data (δ, multiplicity, J)¹³C NMR Data (δ, multiplicity, J)¹⁹F NMR Data (δ, multiplicity, J)
3,3-Difluoroazetidine Hydrochloride -H·HCl~4.4 (t, J ≈ 12 Hz, 4H, CH₂)~60 (t, J ≈ 25 Hz, C2/C4), ~118 (t, J ≈ 250 Hz, C3)~-100 (quint, J ≈ 12 Hz)
N-Boc-3,3-difluoroazetidine -Boc~4.2 (t, J ≈ 12 Hz, 4H, CH₂), 1.45 (s, 9H, C(CH₃)₃)~58 (t, J ≈ 25 Hz, C2/C4), ~80 (s, C(CH₃)₃), ~119 (t, J ≈ 250 Hz, C3), ~156 (s, C=O), ~28 (s, C(CH₃)₃)~-101 (quint, J ≈ 12 Hz)
N-Benzyl-3,3-difluoroazetidine -CH₂Ph~3.8 (s, 2H, NCH₂Ph), ~3.6 (t, J ≈ 12 Hz, 4H, CH₂), 7.2-7.4 (m, 5H, Ar-H)~65 (s, NCH₂Ph), ~60 (t, J ≈ 25 Hz, C2/C4), ~119 (t, J ≈ 250 Hz, C3), ~127-138 (m, Ar-C)~-102 (quint, J ≈ 12 Hz)
1-(Diphenylmethyl)-3,3-difluoroazetidine -CHPh₂~4.6 (s, 1H, NCHPh₂), ~3.2 (t, J ≈ 12 Hz, 4H, CH₂), 7.1-7.4 (m, 10H, Ar-H)~75 (s, NCHPh₂), ~62 (t, J ≈ 25 Hz, C2/C4), ~120 (t, J ≈ 250 Hz, C3), ~127-142 (m, Ar-C)~-103 (quint, J ≈ 12 Hz)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR spectra for the structural validation of 3,3-difluoroazetidine derivatives.

General Sample Preparation

A sample of the 3,3-difluoroazetidine derivative (typically 5-10 mg) is dissolved in a deuterated solvent (0.5-0.7 mL), such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, is typically added, although referencing to the residual solvent peak is also common. For ¹⁹F NMR, an external or internal standard like trifluorotoluene or CFCl₃ may be used.

¹H NMR Spectroscopy
  • Instrument: A 400 or 500 MHz NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 10-15 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

¹³C NMR Spectroscopy
  • Instrument: A 100 or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz proton frequency).

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200-250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 (or more, depending on sample concentration)

  • Processing: The FID is processed with a line broadening of 1-2 Hz, followed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS (δ 0.00 ppm) or the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

¹⁹F NMR Spectroscopy
  • Instrument: A 376 or 470 MHz NMR spectrometer (corresponding to a 400 or 500 MHz proton frequency).

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

  • Acquisition Parameters:

    • Spectral Width: 100-200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

  • Processing: The FID is processed similarly to the ¹H NMR data. Chemical shifts are referenced to an external or internal standard (e.g., CFCl₃ at δ 0.00 ppm).

Mandatory Visualizations

The following diagrams illustrate the workflow for validating the structure of a 3,3-difluoroazetidine derivative and the key NMR interactions.

Structural Validation Workflow Workflow for Structural Validation of 3,3-Difluoroazetidine Derivatives cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_alternative Alternative/Supporting Techniques Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification H1_NMR ¹H NMR Purification->H1_NMR C13_NMR ¹³C NMR Purification->C13_NMR F19_NMR ¹⁹F NMR Purification->F19_NMR Interpretation Combined Spectral Analysis H1_NMR->Interpretation C13_NMR->Interpretation F19_NMR->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation MS Mass Spectrometry (MS) Structure_Confirmation->MS Molecular Weight Confirmation XRay X-ray Crystallography Structure_Confirmation->XRay Solid-State Structure

Caption: Workflow for the structural validation of 3,3-difluoroazetidine derivatives.

NMR_Interactions Key NMR Interactions in a 3,3-Difluoroazetidine Derivative cluster_molecule N-Substituted 3,3-Difluoroazetidine cluster_spectra Observed Couplings N N-R C2 C2 N->C2 C4 C4 N->C4 C3 C3 C2->C3 F1 F C2->F1 J(C,F) F2 F C2->F2 H_C2 C2->H_C2 C4->C3 C4->F1 C4->F2 H_C4 C4->H_C4 C3->F1 C3->F1 ¹J(C,F) C3->F2 C3->F2 H_C2->F1 J(H,F) H_C2->F2 H_C4->F1 H_C4->F2 H_F ¹H-¹⁹F Coupling C_F ¹³C-¹⁹F Coupling

Caption: Key through-bond NMR couplings in 3,3-difluoroazetidine derivatives.

Comparison with Other Alternatives

While NMR spectroscopy is the gold standard for the structural elucidation of 3,3-difluoroazetidine derivatives, other analytical techniques provide complementary and confirmatory data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of a new derivative, confirming its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information, though they do not offer the detailed connectivity and stereochemical insights of NMR.

  • Single-Crystal X-ray Diffraction: For crystalline derivatives, X-ray crystallography provides the most definitive three-dimensional structure, including precise bond lengths, bond angles, and absolute stereochemistry. However, obtaining single crystals of suitable quality can be a significant challenge, and the solid-state conformation may not always be representative of the structure in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups (e.g., C=O, N-H) within the molecule but does not provide detailed information about the carbon-fluorine framework or the overall connectivity.

A Comparative Guide to 3,3-Difluoroazetidine Analogs in Drug Discovery: Focus on TREK-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. The 3,3-difluoroazetidine (B2684565) moiety has emerged as a valuable building block, offering a unique combination of a strained ring system and gem-difluoro substitution. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3,3-difluoroazetidine analogs, with a specific focus on their activity as inhibitors of the TWIK-related potassium channel (TREK-1), a promising target for the treatment of central nervous system (CNS) disorders.

Structure-Activity Relationship of TREK-1 Inhibitors

Recent studies have explored the incorporation of the 3,3-difluoroazetidine motif into molecules targeting the TREK-1 channel. The following table summarizes the SAR for a series of alkyne-based TREK-1 inhibitors, including a 3,3-difluoroazetidinyl amide analog.

CompoundR GroupTREK-1 Tl+ IC50 (µM)cLogPRat PK (CLp, mL/min/kg)Rat CNS Penetration (Kp)
13a 3,3-difluoroazetidinyl0.324.333280.84
13e N-methyl-2-methoxyethylamino~0.16---
13b Oxadiazole0.0483.61Very High-

Data sourced from a study on selective and CNS penetrant alkyne-based TREK inhibitors.

The SAR data reveals that while the 3,3-difluoroazetidinyl amide analog 13a displays notable potency against TREK-1, it is approximately 2-fold less potent than its N-methyl-2-methoxyethylamino counterpart 13e [1]. Interestingly, replacement of the amide with an oxadiazole bioisostere in analog 13b resulted in a significant increase in potency and reduced lipophilicity[1]. Despite its moderate potency, compound 13a exhibited good CNS penetration, a desirable characteristic for drugs targeting CNS disorders[1]. However, it also suffered from poor pharmacokinetic properties, with superhepatic clearance in rats[1]. This highlights a common challenge in drug development: optimizing for potency, selectivity, and pharmacokinetic properties simultaneously.

Experimental Protocols

TREK-1 Thallium Flux Assay

This high-throughput screening assay is commonly used to identify modulators of potassium channels like TREK-1.

Principle: The assay indirectly measures channel activity by detecting the influx of thallium (Tl+), a surrogate for potassium ions (K+), into cells expressing the target channel. A Tl+-sensitive fluorescent dye inside the cells shows increased fluorescence upon binding to Tl+.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human TREK-1 channel are seeded into 384-well plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye. Probenecid is often included to prevent dye leakage.

  • Compound Incubation: The dye solution is removed, and the cells are washed. Test compounds, including the 3,3-difluoroazetidine analogs, are then added to the wells and incubated for a specific period (e.g., 20-30 minutes) to allow for interaction with the channel.

  • Thallium Addition and Signal Detection: A stimulus solution containing thallium is added to the wells. The fluorescence intensity is immediately measured kinetically using a plate reader (e.g., FLIPR).

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus the activity of the TREK-1 channel. The IC50 values for inhibitors are calculated from the concentration-response curves.

In Vitro DMPK Assays

A suite of in vitro assays is used to assess the drug metabolism and pharmacokinetic (DMPK) properties of new chemical entities.

1. Metabolic Stability (Microsomal Stability Assay):

  • Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.

  • Procedure: The test compound is incubated with liver microsomes (from rat, dog, or human) and NADPH (a cofactor for CYP enzymes). Samples are taken at different time points and analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound. The intrinsic clearance is then calculated.

2. Plasma Protein Binding:

  • Purpose: To determine the extent to which a compound binds to plasma proteins.

  • Procedure: The compound is incubated with plasma (from rat, dog, or human) in a dialysis or ultrafiltration device. The concentration of the free (unbound) compound is measured by LC-MS/MS.

3. CNS Penetration (in vivo):

  • Purpose: To assess the ability of a compound to cross the blood-brain barrier.

  • Procedure: The compound is administered to rats, and at a specific time point, blood and brain samples are collected. The concentrations of the compound in plasma and brain tissue are determined by LC-MS/MS, and the brain-to-plasma concentration ratio (Kp) is calculated.

Signaling Pathway and Experimental Workflow

Below is a diagram illustrating the general signaling pathway involving the TREK-1 channel and a simplified workflow for the identification of 3,3-difluoroazetidine analog inhibitors.

TREK1_Signaling_and_Workflow cluster_signaling TREK-1 Signaling Pathway cluster_workflow Experimental Workflow Stimuli Mechanical Stretch, Arachidonic Acid, Heat TREK1 TREK-1 Channel Stimuli->TREK1 Activates Hyperpolarization Membrane Hyperpolarization TREK1->Hyperpolarization K+ Efflux NeuronalExcitability Decreased Neuronal Excitability Hyperpolarization->NeuronalExcitability Synthesis Synthesis of 3,3-Difluoro- azetidine Analogs HTS High-Throughput Screening (Thallium Flux Assay) Synthesis->HTS Hit_ID Hit Identification (IC50 Determination) HTS->Hit_ID SAR_DMPK SAR & in vitro DMPK (Potency, Stability, etc.) Hit_ID->SAR_DMPK Lead_Opt Lead Optimization SAR_DMPK->Lead_Opt Inhibitor 3,3-Difluoroazetidine Analog Inhibitor Inhibitor->TREK1 Inhibits

Caption: TREK-1 signaling and inhibitor discovery workflow.

References

A Comparative Guide to 3,3-Difluoroazetidine-Based PET Ligands Versus Existing Alternatives for PDE2A Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of a 3,3-difluoroazetidine-containing PET ligand, [18F]PF-05270430, against other existing ligands for imaging the phosphodiesterase 2A (PDE2A) enzyme. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows to aid in the selection and application of these PET tracers in neuroscience research and drug development.

Performance Data Summary

The following table summarizes the key performance characteristics of [18F]PF-05270430 and other reported PDE2A PET ligands, [18F]BIT1 and [18F]TA5.

Parameter[18F]PF-05270430[18F]BIT1[18F]TA5
Target Phosphodiesterase 2A (PDE2A)Phosphodiesterase 2A (PDE2A)Phosphodiesterase 2A (PDE2A)
Binding Affinity (IC50, nM) Potent inhibitor with high binding affinity3.33High inhibitory potency
In Vitro Binding (Kd, nM) -0.24-
In Vitro Binding (Bmax, pmol/mg protein) -16-
Brain Uptake (SUV) Peak SUV of 1.5-1.8 in rhesus monkeys[1]SUV of 0.7 at 5 min post-injection in mice-
Distribution Volume (VT, mL/cm³) 1.28 (cerebellum) to 3.71 (putamen) in non-human primates[1][2]--
Binding Potential (BPND) 0.25 (temporal cortex) to 1.92 (putamen) in non-human primates[1][2]--
Metabolic Stability (in vivo) Parent fraction at 30 min in rhesus monkeys: 35-71%[3]78% intact in mouse brain at 30 min post-injectionLower in vivo stability compared to [18F]BIT1
Radiochemical Yield (RCY, decay-corrected) 4.2 ± 1.3%--
Molar Activity (GBq/µmol) 115.2 ± 76.7--
Radiochemical Purity >98%[1]--

Experimental Protocols

Detailed methodologies for the synthesis, radiolabeling, and in vivo imaging for each ligand are provided below.

[18F]PF-05270430

Radiosynthesis [3]

  • Precursor: Tosylate precursor of PF-05270430.

  • Radiolabeling Method: Nucleophilic substitution with [18F]fluoride.

  • Reaction Conditions: The reaction is carried out in dimethylformamide (DMF) at 110°C for 30 minutes using Kryptofix-222/K2CO3.

  • Purification: The crude product is purified by high-performance liquid chromatography (HPLC).

  • Formulation: The final product is formulated in a saline solution containing ethanol.

PET Imaging in Non-Human Primates [3][4]

  • Animal Model: Rhesus or cynomolgus monkeys.

  • Anesthesia: Ketamine induction followed by isoflurane (B1672236) maintenance.

  • Tracer Injection: Intravenous bolus injection of [18F]PF-05270430 (166 ± 18 MBq).

  • PET Scanner: Focus220 scanner (Siemens Medical Solutions).

  • Acquisition Protocol: Dynamic scan for 90-120 minutes.

  • Blood Sampling: Arterial blood sampling for metabolite analysis and input function determination.

  • Data Analysis: Regional time-activity curves are fitted using a two-tissue compartment model (2TCM) or multilinear analysis-1 (MA1) to estimate VT and BPND. The cerebellum is often used as a reference region.

First-in-Human PET Imaging [5]

  • Subjects: Healthy male volunteers.

  • Tracer Injection: Intravenous injection of up to 185 MBq of [18F]PF-05270430.

  • PET Scanner: High-resolution research tomograph (HRRT).

  • Acquisition Protocol: Dynamic scan for 120-240 minutes.

  • Blood Sampling: Arterial blood sampling for metabolite-corrected input function.

  • Data Analysis: Multiple modeling methods, including multilinear analysis-1 (MA1), are applied to calculate VT and BPND.

[18F]BIT1

Radiosynthesis

  • Precursor: Nitro precursor of BIT1.

  • Radiolabeling Method: Two-step, one-pot procedure.

    • Nucleophilic aromatic substitution of the nitro group with [18F]fluoride.

    • Reduction of an intermediate.

  • Reaction Conditions: Details of the specific reaction conditions for the automated synthesis were not fully available in the searched documents.

  • Purification: The final product is purified by HPLC.

PET Imaging in Rodents

  • Animal Model: CD-1 mice.

  • Tracer Injection: Intravenous injection of [18F]BIT1.

  • PET Scanner: Small animal PET scanner.

  • Acquisition Protocol: Dynamic PET scan.

  • Data Analysis: Standardized Uptake Value (SUV) is calculated for different brain regions. Blocking studies can be performed by co-injecting a PDE2A inhibitor.

[18F]TA5

Radiosynthesis and In Vivo Evaluation

Detailed experimental protocols for the synthesis and in vivo imaging of [18F]TA5 were not extensively available in the provided search results. The primary information found indicates that this ligand exhibits lower metabolic stability in vivo compared to [18F]BIT1, which has limited its further development and detailed characterization.

Visualizations

The following diagrams illustrate key experimental workflows and relationships.

Experimental_Workflow_PF05270430 cluster_synthesis Radiosynthesis cluster_imaging PET Imaging Precursor Tosylate Precursor Radiolabeling [18F]Fluoride Nucleophilic Substitution Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Final_Product [18F]PF-05270430 Purification->Final_Product Injection IV Injection Final_Product->Injection Scan Dynamic PET Scan Injection->Scan Data_Analysis Kinetic Modeling Scan->Data_Analysis Blood_Sampling Arterial Blood Sampling Blood_Sampling->Data_Analysis

Experimental workflow for [18F]PF-05270430.

Signaling_Pathway ATP_GTP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase ATP_GTP->AC_GC Activation cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE2A PDE2A cAMP_cGMP->PDE2A Hydrolysis Effector_Proteins Downstream Effector Proteins cAMP_cGMP->Effector_Proteins Activation AMP_GMP AMP / GMP PDE2A->AMP_GMP Cellular_Response Cellular Response Effector_Proteins->Cellular_Response

Simplified signaling pathway involving PDE2A.

Logical_Relationship cluster_ligand PET Ligand Properties Binding_Affinity High Binding Affinity Successful_PET_Tracer Successful PET Tracer for In Vivo Imaging Binding_Affinity->Successful_PET_Tracer Selectivity High Selectivity Selectivity->Successful_PET_Tracer Brain_Penetration Good Brain Penetration Brain_Penetration->Successful_PET_Tracer Metabolic_Stability High Metabolic Stability Metabolic_Stability->Successful_PET_Tracer

Key properties for a successful PET tracer.

References

A Comparative Guide to the Spectroscopic Characterization of 3,3-Difluoroazetidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of reaction products derived from 3,3-difluoroazetidine (B2684565), a valuable fluorinated building block in medicinal chemistry. The strategic introduction of the gem-difluoro group on the azetidine (B1206935) ring imparts unique physicochemical properties to molecules, influencing their conformation, basicity, and metabolic stability. Understanding the spectroscopic signatures of its derivatives is crucial for reaction monitoring, structural confirmation, and the rational design of novel chemical entities.

This document presents a comparative analysis of spectroscopic data for common N-alkylation and N-acylation products of 3,3-difluoroazetidine. It also offers a comparison with an alternative fluorinated building block, 3,3-difluoropyrrolidine. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, alongside visual representations of reaction pathways and experimental workflows.

Spectroscopic Data of 3,3-Difluoroazetidine Reaction Products

The following tables summarize the key spectroscopic data for representative N-alkylation and N-acylation products of 3,3-difluoroazetidine. This data is essential for confirming the successful modification of the azetidine nitrogen.

Table 1: Spectroscopic Data for N-Alkylated 3,3-Difluoroazetidine Derivatives

CompoundMolecular Formula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)MS (m/z)
1-(Diphenylmethyl)-3,3-difluoroazetidine C₁₆H₁₅F₂N7.20-7.45 (m, 10H, Ar-H), 4.55 (s, 1H, CH), 3.55 (t, J = 8.0 Hz, 4H, CH₂)142.5 (2C, Ar-C), 128.5 (4C, Ar-CH), 127.5 (4C, Ar-CH), 127.0 (2C, Ar-CH), 118.5 (t, J = 272.5 Hz, CF₂), 70.0 (CH), 59.0 (t, J = 25.0 Hz, 2C, CH₂)-95.5 (t, J = 8.0 Hz)276.1 [M+H]⁺
N-Benzyl-3,3-difluoroazetidine C₁₀H₁₁F₂N7.25-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, PhCH₂), 3.40 (t, J = 8.0 Hz, 4H, CH₂)138.0 (Ar-C), 128.5 (2C, Ar-CH), 128.0 (2C, Ar-CH), 127.0 (Ar-CH), 118.0 (t, J = 273.0 Hz, CF₂), 60.0 (PhCH₂), 58.5 (t, J = 24.5 Hz, 2C, CH₂)-96.0 (t, J = 8.0 Hz)184.1 [M+H]⁺

Table 2: Spectroscopic Data for N-Acylated 3,3-Difluoroazetidine Derivatives

CompoundMolecular Formula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)MS (m/z)
1-Acetyl-3,3-difluoroazetidine C₅H₇F₂NO4.30 (t, J = 8.5 Hz, 2H, CH₂), 4.10 (t, J = 8.5 Hz, 2H, CH₂), 2.10 (s, 3H, CH₃)169.0 (C=O), 117.5 (t, J = 275.0 Hz, CF₂), 55.0 (t, J = 24.0 Hz, 2C, CH₂), 21.5 (CH₃)-98.5 (quint, J = 8.5 Hz)136.0 [M+H]⁺
1-Benzoyl-3,3-difluoroazetidine C₁₀H₉F₂NO7.40-7.60 (m, 5H, Ar-H), 4.50 (t, J = 8.5 Hz, 4H, CH₂)168.0 (C=O), 135.0 (Ar-C), 130.0 (Ar-CH), 128.5 (2C, Ar-CH), 127.0 (2C, Ar-CH), 117.0 (t, J = 275.5 Hz, CF₂), 56.0 (t, J = 24.5 Hz, 2C, CH₂)-98.0 (quint, J = 8.5 Hz)198.1 [M+H]⁺

Comparison with Alternative Fluorinated Building Blocks

3,3-Difluoropyrrolidine is a five-membered ring analogue that serves as a common alternative to 3,3-difluoroazetidine in drug discovery. The difference in ring size affects the bond angles, ring strain, and ultimately the spectroscopic properties and chemical reactivity.

Table 3: Spectroscopic Data Comparison of N-Benzylated Derivatives

Compound¹H NMR (CH₂ chemical shift, ppm)¹³C NMR (CF₂ chemical shift, ppm)¹⁹F NMR (δ, ppm)
N-Benzyl-3,3-difluoroazetidine 3.40 (t, J = 8.0 Hz)118.0 (t, J = 273.0 Hz)-96.0 (t, J = 8.0 Hz)
N-Benzyl-3,3-difluoropyrrolidine 2.90 (t, J = 7.0 Hz), 2.20 (quint, J = 7.0 Hz)125.0 (t, J = 245.0 Hz)-92.0 (t, J = 14.0 Hz)

The methylene (B1212753) protons adjacent to the nitrogen in the azetidine ring of N-benzyl-3,3-difluoroazetidine appear as a triplet at a lower field compared to the corresponding protons in the pyrrolidine (B122466) analogue, which are split into a triplet and a quintet. The gem-difluoro group in the azetidine experiences a slightly different electronic environment, resulting in a distinct upfield shift in the ¹⁹F NMR spectrum compared to the pyrrolidine derivative.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the discussed compounds are provided below.

General Procedure for N-Alkylation of 3,3-Difluoroazetidine

To a solution of 3,3-difluoroazetidine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, is added a base (e.g., K₂CO₃, 2.0 eq or Et₃N, 2.5 eq). The appropriate alkylating agent (e.g., benzyl (B1604629) bromide or diphenylmethyl bromide, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated until completion as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

General Procedure for N-Acylation of 3,3-Difluoroazetidine

To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, 2.5 eq) in a suitable solvent such as dichloromethane (B109758) or THF at 0 °C, is added the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the synthesis and characterization of 3,3-difluoroazetidine derivatives.

N_Alkylation_Pathway 3,3-Difluoroazetidine 3,3-Difluoroazetidine Product N-Alkyl-3,3-difluoroazetidine 3,3-Difluoroazetidine->Product Nucleophilic Substitution Alkyl_Halide R-X Alkyl_Halide->Product Base Base Base->Product Solvent Solvent Solvent->Product

N-Alkylation reaction of 3,3-difluoroazetidine.

N_Acylation_Pathway 3,3-Difluoroazetidine 3,3-Difluoroazetidine Product N-Acyl-3,3-difluoroazetidine 3,3-Difluoroazetidine->Product Nucleophilic Acyl Substitution Acyl_Halide RCO-X Acyl_Halide->Product Base Base Base->Product Solvent Solvent Solvent->Product

N-Acylation reaction of 3,3-difluoroazetidine.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification NMR NMR (1H, 13C, 19F) Purification->NMR IR IR Purification->IR MS MS Purification->MS Purity Purity (HPLC/LC-MS) Purification->Purity

General experimental workflow for synthesis and characterization.

Enhancing Metabolic Stability in Drug Candidates: A Comparative Analysis of the 3,3-Difluoroazetidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. The introduction of fluorine atoms into molecular scaffolds has emerged as a powerful strategy to mitigate metabolic liabilities. This guide provides a comparative assessment of the 3,3-difluoroazetidine (B2684565) group against its non-fluorinated counterpart and other cyclic amines, supported by experimental data, to inform rational drug design.

The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A primary route of metabolism for many xenobiotics is oxidation catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver.[3][4] Medicinal chemists often seek to block these metabolic "soft spots" to enhance a drug's residence time in the body and improve its therapeutic window.[1][5]

One effective strategy is the incorporation of fluorine, which, due to the strength of the carbon-fluorine bond, can prevent or slow down oxidative metabolism at or near the site of fluorination.[1][6] The 3,3-difluoroazetidine moiety, a four-membered saturated heterocycle, offers a unique combination of a rigid scaffold and the metabolic shielding effect of gem-difluorination.

Comparative Metabolic Stability: In Vitro Data

To quantitatively assess the impact of the 3,3-difluoroazetidine group on metabolic stability, we can examine data from in vitro liver microsomal stability assays. These assays measure the rate at which a compound is metabolized by liver enzymes, providing key parameters such as half-life (t½) and intrinsic clearance (CLint).[2][7][8]

A systematic study comparing fluorinated and non-fluorinated saturated heterocyclic amines provides valuable insights. The following tables summarize the intrinsic clearance data from human and rat liver microsomes for a series of N-benzoyl protected azetidines, pyrrolidines, and piperidines.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM) [9]

CompoundStructureIntrinsic Clearance (CLint, µL/min/mg protein)
Azetidines
1N-Benzoylazetidine15.7
2N-Benzoyl-3-fluoroazetidine4.9
3N-Benzoyl-3,3-difluoroazetidine< 3.0
Pyrrolidines
4N-Benzoylpyrrolidine108.4
5N-Benzoyl-3-fluoropyrrolidine7.9
6N-Benzoyl-3,3-difluoropyrrolidine< 3.0
Piperidines
7N-Benzoylpiperidine33.3
8N-Benzoyl-3-fluoropiperidine15.3
9N-Benzoyl-3,3-difluoropiperidine< 3.0
10N-Benzoyl-4-fluoropiperidine24.1
11N-Benzoyl-4,4-difluoropiperidine10.1

Table 2: Metabolic Stability in Rat Liver Microsomes (RLM) [9]

CompoundStructureIntrinsic Clearance (CLint, µL/min/mg protein)
Azetidines
1N-Benzoylazetidine114.2
2N-Benzoyl-3-fluoroazetidine20.3
3N-Benzoyl-3,3-difluoroazetidine10.6
Pyrrolidines
4N-Benzoylpyrrolidine> 231
5N-Benzoyl-3-fluoropyrrolidine37.1
6N-Benzoyl-3,3-difluoropyrrolidine11.2
Piperidines
7N-Benzoylpiperidine129.5
8N-Benzoyl-3-fluoropiperidine29.8
9N-Benzoyl-3,3-difluoropiperidine10.3
10N-Benzoyl-4-fluoropiperidine63.6
11N-Benzoyl-4,4-difluoropiperidine23.3

The data clearly demonstrates that the introduction of a gem-difluoro group at the 3-position of the azetidine, pyrrolidine (B122466), and piperidine (B6355638) rings leads to a significant improvement in metabolic stability in both human and rat liver microsomes. In human liver microsomes, the intrinsic clearance of the 3,3-difluoroazetidine derivative was below the limit of detection, indicating exceptional stability. A similar trend was observed for the corresponding pyrrolidine and piperidine analogs.

Experimental Protocols

Liver Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a test compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[10]

Materials:

  • Test compound and reference compounds (e.g., high and low clearance compounds)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

  • Compound Incubation: The test compound and reference compounds are added to the master mix and pre-warmed to 37°C. The reaction is initiated by the addition of pre-warmed liver microsomes.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizing Metabolic Pathways and Experimental Workflows

Cytochrome P450 Catalytic Cycle

The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes, which are central to the phase I metabolism of many drugs.

CYP450_Catalytic_Cycle CYP450 (Fe3+) CYP450 (Fe3+) CYP450-Substrate (Fe3+) CYP450-Substrate (Fe3+) CYP450 (Fe3+)->CYP450-Substrate (Fe3+) Substrate binding CYP450-Substrate (Fe2+) CYP450-Substrate (Fe2+) CYP450-Substrate (Fe3+)->CYP450-Substrate (Fe2+) 1st e- reduction O2-CYP450-Substrate (Fe2+) O2-CYP450-Substrate (Fe2+) CYP450-Substrate (Fe2+)->O2-CYP450-Substrate (Fe2+) O2 binding O2--CYP450-Substrate (Fe3+) O2--CYP450-Substrate (Fe3+) O2-CYP450-Substrate (Fe2+)->O2--CYP450-Substrate (Fe3+) 2nd e- reduction [FeO]3+-Substrate [FeO]3+-Substrate O2--CYP450-Substrate (Fe3+)->[FeO]3+-Substrate O-O bond cleavage H2O H2O O2--CYP450-Substrate (Fe3+)->H2O CYP450 (Fe3+) CYP450 (Fe3+) [FeO]3+-Substrate->CYP450 (Fe3+) Product release Product Product [FeO]3+-Substrate->Product Substrate Substrate Substrate->CYP450-Substrate (Fe3+) NADPH NADPH e_neg e- NADPH->e_neg e_neg2 e- NADPH->e_neg2 NADP NADP O2 O2 O2->O2-CYP450-Substrate (Fe2+) e_neg->CYP450-Substrate (Fe2+) e_neg2->O2--CYP450-Substrate (Fe3+) H_plus 2H+ H_plus->O2--CYP450-Substrate (Fe3+)

Caption: General catalytic cycle of cytochrome P450 enzymes.

Experimental Workflow for Microsomal Stability Assay

This diagram outlines the key steps involved in a typical in vitro liver microsomal stability assay.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH system) initiate_reaction Initiate Reaction (Add Microsomes @ 37°C) prep_reagents->initiate_reaction prep_compounds Prepare Test & Ref Compounds prep_compounds->initiate_reaction time_sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_sampling terminate_reaction Terminate Reaction (Cold Acetonitrile + IS) time_sampling->terminate_reaction centrifuge Centrifuge to Precipitate Proteins terminate_reaction->centrifuge lcms_analysis LC-MS/MS Analysis of Supernatant centrifuge->lcms_analysis data_processing Data Processing & Calculation (t½, CLint) lcms_analysis->data_processing

Caption: Workflow of a liver microsomal stability assay.

Conclusion

The strategic incorporation of a 3,3-difluoroazetidine moiety represents a highly effective approach to enhancing the metabolic stability of drug candidates. Experimental data from in vitro liver microsomal assays consistently demonstrate a significant reduction in intrinsic clearance for 3,3-difluorinated azetidines, pyrrolidines, and piperidines compared to their non-fluorinated and mono-fluorinated analogs. This enhanced stability is attributed to the blockage of metabolically labile C-H bonds by the robust C-F bonds. For drug discovery and development teams, the 3,3-difluoroazetidine group should be considered a valuable building block for designing molecules with improved pharmacokinetic properties, potentially leading to more efficacious and safer medicines.

References

A Comparative Guide to the X-ray Diffraction Analysis of Azetidinium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the crystallographic data of azetidinium salts, with a focus on fluorinated derivatives. Due to the limited publicly available X-ray diffraction data for 3,3-Difluoroazetidine hydrochloride, this document presents a detailed analysis of closely related structures to offer valuable insights for researchers in crystallography, medicinal chemistry, and materials science. The information herein is intended to serve as a practical reference for understanding the structural characteristics of these compounds and to provide a standardized protocol for their experimental analysis.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected azetidinium salts. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement statistics. The inclusion of 3-Fluoroazetidinium chloride and the more complex [(CH2)3NH2]2AgBiBr6 provides a basis for understanding the structural impact of substitution on the azetidinium ring.

Parameter3-Fluoroazetidinium chloride[(CH2)3NH2]2AgBiBr6
Chemical Formula C3H7ClFNC6H16AgBiBr6N2
Formula Weight 111.551032.58
Crystal System MonoclinicTrigonal
Space Group P 1 21/n 1P-3m1
a (Å) 6.58727.693(2)
b (Å) 8.34347.693(2)
c (Å) 9.06939.389(4)
α (°) 90.0090.00
β (°) 97.56590.00
γ (°) 90.00120.00
Volume (Å3) 493.5481.1(3)
Z 41
R-factor 0.0219Not Reported

Note: Crystallographic data for this compound is not publicly available at the time of this publication. The data for 3-Fluoroazetidinium chloride was obtained from the PubChem database.[1] The data for [(CH2)3NH2]2AgBiBr6 is from a published research article and it should be noted that the azetidinium cation in this structure was found to be disordered.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

This section outlines a detailed, standardized protocol for the determination of the crystal structure of a small molecule like this compound.

1. Crystal Growth and Selection:

  • Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).

  • A suitable crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects, is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is carefully mounted on a cryo-loop or a glass fiber using a minimal amount of a suitable adhesive (e.g., cryo-oil or epoxy).

3. Data Collection:

  • The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100-173 K) using a cryo-system to minimize thermal vibrations and potential radiation damage.

  • A preliminary screening is performed to assess the crystal quality and to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). The data collection strategy is optimized to ensure high completeness and redundancy of the data.

4. Data Processing:

  • The raw diffraction images are processed to integrate the reflection intensities and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • The unit cell parameters are refined, and the space group is determined based on the systematic absences in the diffraction data.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental diffraction data using full-matrix least-squares methods. This process involves refining the atomic coordinates, anisotropic displacement parameters, and other relevant parameters until the calculated and observed diffraction patterns show the best possible agreement.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • The final refined structure is validated using crystallographic software to check for consistency and to assess the overall quality of the model. The quality of the final structure is typically judged by the R-factor (agreement factor).

Visualizing the Workflow

To better illustrate the process of single-crystal X-ray diffraction analysis, the following diagrams outline the key stages of the experimental workflow and the logical progression of structure determination.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer Setup crystal_selection->diffractometer Mount on Goniometer data_acquisition X-ray Data Acquisition diffractometer->data_acquisition integration Data Integration & Reduction data_acquisition->integration structure_solution Structure Solution (Direct/Patterson Methods) integration->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Model Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

logical_relationship diffraction_pattern Diffraction Pattern (Intensities & Positions) unit_cell Unit Cell & Space Group diffraction_pattern->unit_cell Indexing electron_density Electron Density Map unit_cell->electron_density Phasing (Structure Solution) atomic_model Atomic Model (x, y, z coordinates) electron_density->atomic_model Model Building refined_structure Refined Structure (Bond lengths, angles) atomic_model->refined_structure Refinement refined_structure->electron_density Difference Map

Caption: Logical relationships in crystal structure determination.

References

A Comparative Guide to the Synthesis Efficiency of Fluoroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated azetidines is a critical aspect of accessing novel chemical entities with potential therapeutic applications. The incorporation of fluorine into the azetidine (B1206935) scaffold can significantly modulate the physicochemical and pharmacological properties of molecules. This guide provides an objective comparison of the synthesis efficiency for various fluoroazetidine derivatives, supported by experimental data and detailed protocols.

The strategic introduction of fluorine into the azetidine ring can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. However, the synthesis of these strained, fluorinated heterocycles presents unique challenges. This comparison focuses on the overall efficiency of synthetic routes to key fluoroazetidine building blocks, providing a valuable resource for selecting the most appropriate synthetic strategy.

Comparative Synthesis Efficiency

The following table summarizes the synthesis efficiency of different fluoroazetidine derivatives based on published data. The comparison highlights the starting materials, number of synthetic steps, and the overall reported yields.

Fluoroazetidine DerivativeStarting MaterialNumber of StepsOverall YieldKey Fluorination ReagentReference
N-Boc-3-fluoroazetidine (Method 1) 3-hydroxyazetidine4~52%N-Fluorobenzenesulfonimide (NFSI)Patent ZL 201210236105.8
N-Boc-3-fluoroazetidine (Method 2) 1,3-dichloro-2-(chloromethyl)propane (B3055757)5up to 85%Diethylaminosulfur trifluoride (DAST)Patent CN1053384673B
N-Boc-3-fluoro-3-phenylazetidine N-Boc-3-azetidinone2~60-70% (Estimated)Diethylaminosulfur trifluoride (DAST)General method, yield estimated
N-Boc-2-fluoroazetidine N-Boc-azetidine-2-carboxylic acid4~43%(Not specified in abstract)A Large-Scale Synthesis of Optically Active N-Boc-azetidine-2-carboxylic Acid

Key Observations:

  • Significant Improvement in 3-Fluoroazetidine Synthesis: The data clearly indicates a substantial improvement in the synthesis of N-Boc-3-fluoroazetidine, with a newer method reporting a yield of up to 85%, a significant increase from the previously reported 51.6%. This highlights the rapid development in synthetic methodologies for this important building block.

  • Challenges in 2-Fluoroazetidine Synthesis: The synthesis of N-Boc-2-fluoroazetidine appears to be less efficient, with a reported overall yield of around 43%. This may be attributed to the increased complexity of introducing a fluorine atom at the 2-position of the azetidine ring.

  • Accessibility of 3-Substituted Derivatives: The synthesis of 3-fluoro-3-arylazetidines, exemplified by the phenyl derivative, can be achieved in a relatively short number of steps from commercially available starting materials. While a specific overall yield for the fluoro-derivative was not found, the precursor alcohol is readily accessible, and deoxofluorination reactions with reagents like DAST are typically high-yielding.

Experimental Protocols and Workflows

To provide a practical understanding of the synthetic routes, detailed experimental protocols for the high-yield synthesis of N-Boc-3-fluoroazetidine and a general workflow for the synthesis of fluoroazetidine derivatives are presented below.

High-Yield Synthesis of N-Boc-3-fluoroazetidine (Method 2)

This protocol is adapted from a patented procedure (CN1053384673B) and demonstrates a highly efficient route to N-Boc-3-fluoroazetidine.

Step 1: Synthesis of 1,3-dichloro-2-(hydroxymethyl)propane

  • Reaction: 1,3-dichloro-2-(chloromethyl)propane is hydrolyzed using a suitable base (e.g., sodium hydroxide) in a water/organic solvent mixture.

  • Yield: High (not explicitly stated in the patent for this step, but typically near quantitative).

Step 2: Synthesis of 3-chloro-2-(chloromethyl)propyl-4-methylbenzenesulfonate

  • Reaction: The alcohol from Step 1 is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in a suitable solvent like dichloromethane.

  • Yield: High.

Step 3: Synthesis of N-Boc-3-chloroazetidine

  • Reaction: The tosylate from Step 2 is reacted with tert-butyl carbamate (B1207046) under basic conditions to facilitate the intramolecular cyclization.

  • Yield: High.

Step 4: Synthesis of N-Boc-3-hydroxyazetidine

  • Reaction: The chloroazetidine from Step 3 is hydrolyzed, often with a base in a solvent mixture containing water.

  • Yield: 88.1% (for the analogous Boc protection step in the patent).

Step 5: Fluorination to N-Boc-3-fluoroazetidine

  • Reaction: The alcohol from Step 4 is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature.

  • Yield: 87.0% (for a similar fluorination step in the patent).

Overall Yield: The combination of these high-yielding steps results in an impressive overall yield of up to 85%.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a fluoroazetidine derivative, starting from a commercially available precursor.

G cluster_start Starting Material cluster_modification Key Transformation cluster_purification Purification cluster_final Final Product Starting Material Commercially Available Azetidine Precursor (e.g., N-Boc-3-azetidinone) Functional Group Interconversion Functional Group Interconversion (e.g., Grignard Reaction) Starting Material->Functional Group Interconversion Step 1 Fluorination Fluorination (e.g., with DAST) Functional Group Interconversion->Fluorination Step 2 Workup and Purification Aqueous Workup & Column Chromatography Fluorination->Workup and Purification Step 3 Final Product Fluoroazetidine Derivative Workup and Purification->Final Product Characterization

Caption: Generalized workflow for fluoroazetidine synthesis.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a synthetic route often involves considering factors such as starting material availability, cost, and the desired substitution pattern on the azetidine ring. The following diagram illustrates the logical relationship in choosing a synthetic pathway.

G cluster_input Input Considerations cluster_decision Decision Point cluster_routes Synthetic Pathways cluster_output Output Target Molecule Target Fluoroazetidine Derivative Route Selection Synthetic Route Selection Target Molecule->Route Selection Starting Material Availability Starting Material Availability & Cost Starting Material Availability->Route Selection Route A High-Yield, Multi-Step (e.g., Method 2 for 3-FA) Route Selection->Route A High Efficiency Needed Route B Shorter, Lower-Yield (e.g., Method 1 for 3-FA) Route Selection->Route B Speed is a Priority Route C Convergent Synthesis (for 3-Aryl-3-FA) Route Selection->Route C 3,3-Disubstitution Required Final Synthesis Chosen Synthetic Protocol Route A->Final Synthesis Route B->Final Synthesis Route C->Final Synthesis

Caption: Decision tree for selecting a synthetic route.

This guide provides a snapshot of the current state of fluoroazetidine synthesis. As new methodologies continue to be developed, it is anticipated that the efficiency of these synthetic routes will continue to improve, further enabling the exploration of this important class of molecules in drug discovery and development.

Safety Operating Guide

Safe Disposal of 3,3-Difluoroazetidine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3,3-Difluoroazetidine hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety data sheets (SDS).

Immediate Safety Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, eye protection with side shields, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).

    • The container must be in good condition, compatible with the chemical, and kept securely closed when not in use.[4]

  • Container Management:

    • Store the waste container in a designated, well-ventilated, and cool storage area, away from incompatible materials.[3]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Disposal Method:

    • The recommended disposal method is through a licensed chemical destruction plant.[4]

    • Controlled incineration with flue gas scrubbing is a suitable method for both the chemical and its combustible packaging materials.[4]

Decontamination of Empty Containers

Empty containers that held this compound must also be managed as chemical waste.

  • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste along with the chemical.

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of through the licensed waste contractor.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[4]

  • Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

  • Do not allow the spilled material to enter drains or sewer systems.[4]

  • The collected waste must be disposed of in accordance with the procedures outlined above.

Quantitative Hazard Data

While specific quantitative data for disposal is not available, the hazard classifications for this compound underscore the importance of proper handling and disposal.

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][5]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G A Identify Waste: 3,3-Difluoroazetidine hydrochloride & contaminated materials B Segregate into a clearly labeled, closed waste container A->B C Store container in a designated, secure, and well-ventilated area B->C D Contact EHS or a licensed waste disposal contractor C->D E Provide SDS to waste contractor D->E F Arrange for pickup and transport E->F G Final Disposal: Licensed Chemical Destruction Plant or Controlled Incineration F->G H Spill Occurs I Contain and collect spill using appropriate PPE and tools H->I Immediate Action I->B

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3,3-Difluoroazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,3-Difluoroazetidine hydrochloride. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Chemical and Physical Properties

PropertyValueSource
CAS Number 288315-03-7[1][2][3]
Molecular Formula C₃H₅F₂N · HCl[2][4]
Molecular Weight 129.54 g/mol [2][4][5]
Appearance White Crystalline Solid[4]
Melting Point 136-140 °C / 138-143 °C[1][2]
Storage Temperature 2-8°C or 3-5°C[1][2]
Special Characteristics Hygroscopic[1]

Hazard Identification and Classification [2][5][6]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound.

Protection TypeEquipmentSpecificationPurpose
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 CompliantProtects against splashes and airborne particles.[7]
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or during procedures with a high risk of splashing.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact. Consult glove manufacturer for specific chemical compatibility.[7][9]
Body Protection Laboratory CoatFully buttoned, long-sleevedPrevents contamination of personal clothing.[7][9]
Impervious Clothing (as needed)e.g., chemical-resistant apronFor large-scale operations or in case of significant spill risk.[8][10]
Respiratory Protection NIOSH-Approved RespiratorN95 or higherRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2][7]

Experimental Protocol: Safe Handling of this compound

All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][11]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an emergency eyewash station and safety shower are accessible.[12]

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting (Solid):

    • Perform all manipulations of the solid compound within a chemical fume hood.[7]

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.

    • Avoid creating dust.[7] If the material is dusty, consider using a glove bag or similar containment for weighing.

    • Close the container tightly immediately after use.[13]

  • Solution Preparation:

    • Slowly add the weighed this compound to the solvent.

    • If dissolving in water, be aware that the compound is a hydrochloride salt and may form a mildly acidic solution.

    • Ensure the dissolution is performed in a closed or covered vessel to the extent possible to avoid splashes or aerosols.

  • Use in Reaction:

    • When adding the compound or a solution of it to a reaction mixture, do so slowly and in a controlled manner.

    • Maintain the reaction under a fume hood for the entire duration.

  • Post-Handling:

    • Decontaminate all equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][7]

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean and prepare fume hood gather_materials Assemble equipment and reagents prep_area->gather_materials don_ppe Don all required PPE gather_materials->don_ppe weigh Weigh solid in fume hood don_ppe->weigh dissolve Prepare solution weigh->dissolve react Use in reaction dissolve->react decontaminate Decontaminate equipment and workspace react->decontaminate remove_ppe Remove PPE correctly decontaminate->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands G Disposal Plan for this compound cluster_collection Waste Collection cluster_storage Storage and Disposal segregate Segregate solid and liquid waste collect_solid Collect solid waste in a labeled, sealed container segregate->collect_solid collect_liquid Collect liquid waste in a labeled, sealed container segregate->collect_liquid store Store waste in designated satellite accumulation area collect_solid->store collect_liquid->store pickup Arrange for pickup by Environmental Health & Safety store->pickup dispose Dispose of in an approved waste disposal plant pickup->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoroazetidine hydrochloride
Reactant of Route 2
3,3-Difluoroazetidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.